Product packaging for STING agonist-20-Ala-amide-PEG2-C2-NH2(Cat. No.:)

STING agonist-20-Ala-amide-PEG2-C2-NH2

Numéro de catalogue: B12399953
Poids moléculaire: 984.0 g/mol
Clé InChI: SMHIUUMWALWYLI-DRUWVYPFSA-N
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Description

STING agonist-20-Ala-amide-PEG2-C2-NH2 is a useful research compound. Its molecular formula is C46H57N13O12 and its molecular weight is 984.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H57N13O12 B12399953 STING agonist-20-Ala-amide-PEG2-C2-NH2

Propriétés

Formule moléculaire

C46H57N13O12

Poids moléculaire

984.0 g/mol

Nom IUPAC

3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]propanoate

InChI

InChI=1S/C46H57N13O12/c1-6-30-37(70-26(4)52-30)42(63)56-45-54-32-21-28(39(48)61)23-34(68-15-10-16-69-44(65)25(3)51-35(60)11-17-66-19-20-67-18-12-47)36(32)58(45)13-8-9-14-59-41-33(22-29(24-50-41)40(49)62)55-46(59)57-43(64)38-31(7-2)53-27(5)71-38/h8-9,21-25H,6-7,10-20,47H2,1-5H3,(H2,48,61)(H2,49,62)(H,51,60)(H,54,56,63)(H,55,57,64)/b9-8+/t25-/m0/s1

Clé InChI

SMHIUUMWALWYLI-DRUWVYPFSA-N

SMILES isomérique

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)[C@H](C)NC(=O)CCOCCOCCN

SMILES canonique

CCC1=C(OC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=C(N=C(O6)C)CC)C(=CC(=C3)C(=O)N)OCCCOC(=O)C(C)NC(=O)CCOCCOCCN

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action: STING Agonist-20-Ala-amide-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. STING agonists are emerging as a promising class of therapeutics in oncology, capable of turning "cold" tumors into "hot" ones by promoting T-cell infiltration and activation. This technical guide provides a detailed overview of the mechanism of action of STING agonist-20-Ala-amide-PEG2-C2-NH2, a novel agent designed for targeted delivery through its suitability for conjugation in immune-stimulating antibody conjugates (ISACs). While specific data for this compound is limited, its mechanism is inferred from the well-established action of cyclic dinucleotide (CDN)-based STING agonists.

Introduction to the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a key signaling cascade that detects the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, including that occurring within tumor cells. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[1][2] 2'3'-cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein.[3][4] This binding event triggers a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.[2]

Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β).[3][5] In parallel, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

Core Mechanism of Action of this compound

This compound is a synthetic cyclic dinucleotide designed to mimic the action of the endogenous STING ligand, 2'3'-cGAMP.[6][7] The "20-Ala-amide-PEG2-C2-NH2" modification suggests a structure optimized for conjugation to antibodies or other targeting moieties, facilitating the development of ISACs for targeted delivery to tumor cells. The core mechanism of action follows the canonical STING activation pathway:

  • Direct STING Binding: The CDN core of the agonist directly binds to the ligand-binding domain of the STING dimer in the ER.

  • STING Activation and Trafficking: This binding induces a conformational change in STING, leading to its activation and subsequent trafficking from the ER to the Golgi apparatus.

  • TBK1 and IRF3 Phosphorylation: Activated STING serves as a scaffold to recruit and activate TBK1, which then phosphorylates IRF3.

  • Type I Interferon Production: Phosphorylated IRF3 translocates to the nucleus and induces the transcription of genes encoding for type I interferons.

  • Pro-inflammatory Cytokine Release: The activated STING pathway also stimulates the NF-κB signaling cascade, leading to the production of various pro-inflammatory cytokines.

The PEGylation (PEG2 linker) of the molecule is intended to improve its pharmacokinetic properties, such as increasing its half-life and reducing renal clearance.[8]

Signaling Pathway Diagram

STING_Pathway cluster_cytosol Cytosol cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Agonist This compound STING_ER Inactive STING Dimer Agonist->STING_ER Binds to STING_Active Active STING Oligomer STING_ER->STING_Active Translocates upon activation TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 Phosphorylated IRF3 Dimer IRF3->pIRF3 Dimerizes IFN_Genes Type I Interferon Genes pIRF3->IFN_Genes Induces Transcription NFkB NF-κB Pathway Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Induces Transcription STING_Active->TBK1 Recruits & Activates STING_Active->NFkB Activates Type I IFNs Type I IFNs IFN_Genes->Type I IFNs Expression of Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6) Cytokine_Genes->Cytokines (TNF-α, IL-6) Expression of

Caption: STING agonist activation of the downstream signaling cascade.

Quantitative Data Summary

Quantitative data for this compound is not publicly available. The following table presents representative data for well-characterized CDN-based STING agonists to provide a comparative context for expected potency and activity.

ParameterRepresentative ValueAssay TypeCell LineReference
STING Binding Affinity (Kd) 10 - 500 nMSurface Plasmon ResonancePurified human STING[3]
IFN-β Induction (EC50) 0.1 - 5 µMLuciferase Reporter AssayTHP1-Dual™ Cells[2]
TNF-α Production (EC50) 0.5 - 10 µMELISAHuman PBMCs[9]
In Vivo Tumor Growth Inhibition 50 - 80%Syngeneic Mouse ModelB16-F10 Melanoma[10]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of STING agonists.

STING Binding Affinity Assay (Surface Plasmon Resonance)
  • Immobilization of STING: Purified recombinant human STING protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: The STING agonist is serially diluted in running buffer (e.g., HBS-EP+) to a range of concentrations (e.g., 1 nM to 10 µM).

  • Binding Measurement: The diluted agonist is injected over the sensor chip surface, and the association and dissociation are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

IFN-β Reporter Assay
  • Cell Culture: THP1-Dual™ cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, are cultured in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Treatment: The STING agonist is added to the cells at various concentrations and incubated for 24 hours.

  • Luciferase Assay: The supernatant is collected, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., QUANTI-Luc™).

  • Data Analysis: The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start STING Agonist Synthesis & Purification binding_assay STING Binding Assay (e.g., SPR) start->binding_assay reporter_assay IFN-β Reporter Assay (e.g., THP1-Dual™) start->reporter_assay tumor_model Syngeneic Tumor Model Establishment binding_assay->tumor_model Informs lead selection cytokine_profiling Cytokine Profiling (e.g., ELISA, Luminex) reporter_assay->cytokine_profiling western_blot Western Blot for pTBK1/pIRF3 reporter_assay->western_blot cytokine_profiling->tumor_model Informs lead selection treatment Systemic or Intratumoral Administration tumor_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement immune_analysis Tumor Microenvironment Analysis (e.g., Flow Cytometry) treatment->immune_analysis

Caption: A typical experimental workflow for STING agonist characterization.

In Vivo Antitumor Efficacy Study
  • Animal Model: Syngeneic mouse models (e.g., C57BL/6 mice) are inoculated with a tumor cell line (e.g., B16-F10 melanoma or MC38 colon adenocarcinoma).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Mice are treated with the STING agonist via intratumoral or systemic administration, often in combination with immune checkpoint inhibitors.

  • Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

Conclusion

This compound represents a promising therapeutic agent designed to harness the power of the innate immune system for cancer therapy. Its mechanism of action is centered on the direct activation of the STING pathway, leading to the production of type I interferons and a cascade of anti-tumor immune responses. The chemical modifications of this compound suggest its utility in the development of targeted ISACs, which could enhance its therapeutic index by delivering the STING agonist directly to the tumor microenvironment. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel STING agonist.

References

A Technical Deep Dive into STING Agonist-20-Ala-amide-PEG2-C2-NH2 for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway has emerged as a critical nexus in the interplay between innate and adaptive immunity, making it a highly attractive target for cancer immunotherapy. Activation of STING in tumor-resident immune cells can trigger a potent anti-tumor response. STING agonist-20-Ala-amide-PEG2-C2-NH2, also identified as Compound 30b, is a key component in the development of next-generation cancer therapeutics, specifically in the design of immune-stimulating antibody conjugates (ISACs). This technical guide provides an in-depth overview of this STING agonist, its application in cancer research, and the methodologies for its evaluation.

This compound serves as a potent, non-cyclic dinucleotide STING agonist payload that can be attached to a monoclonal antibody via a linker. This antibody-drug conjugate (ADC) approach allows for the targeted delivery of the STING agonist to tumor cells, thereby localizing the immune activation to the tumor microenvironment and minimizing systemic toxicities.

Core Concepts and Mechanism of Action

STING is an endoplasmic reticulum-resident protein that detects cyclic dinucleotides (CDNs), which are second messengers produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA. Upon activation, STING translocates to the Golgi apparatus, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cascade initiates a robust anti-tumor immune response characterized by enhanced antigen presentation, recruitment of cytotoxic T lymphocytes, and activation of natural killer (NK) cells.

This compound, as part of an ADC, is designed to be internalized by tumor cells. Once inside the cell, the active STING agonist is released from the antibody and linker to engage and activate the STING pathway within the tumor and surrounding immune cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for a STING agonist payload, which is the active component of Compound 30b, and its corresponding antibody-drug conjugate (ADC). The data is derived from preclinical studies evaluating its potency and efficacy.

ParameterMoleculeValueCell Line/ModelAssay Type
EC50 Released Payload5 nMPermeabilized THP1 cellsSTING Activation (Luciferase Reporter)
Tumor Growth Inhibition HER2-targeted ADCSignificantSKOV3 Xenograft ModelIn vivo Efficacy Study

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound (Compound 30b)

The synthesis of Compound 30b involves a multi-step process. A key step is the reaction of 3-(3-((tert-butyldimethylsilyl)oxy)propoxy)-4-chloro-5-nitrobenzamide with N-((Z)-3-((E)-4-aminobut-2-en-1-yl)-6-carbamoyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide-HCl (Compound 28b) in dimethyl sulfoxide (B87167) (DMSO)[1][2][3]. The resulting product is then further modified to introduce the PEG2-C2-NH2 linker. For complete and detailed synthetic procedures, please refer to the supporting information of the original publication.

In Vitro STING Activation Assay

This assay is performed to determine the potency of the STING agonist in activating the STING pathway.

  • Cell Line: Monocytic THP1 cells engineered with an interferon regulatory factor 3 (IRF3) luciferase reporter gene are used.

  • Cell Permeabilization: To ensure the agonist reaches the cytosolic STING protein, cells are permeabilized using digitonin. This step is crucial as it bypasses the need for passive cell permeability, which is not a requirement for ADC-delivered payloads.

  • Treatment: Permeabilized cells are incubated with varying concentrations of the STING agonist payload.

  • Measurement: STING activation is quantified by measuring the luciferase activity, which is induced upon the nuclear translocation of IRF3.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of the STING agonist ADC in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: Human cancer cells, such as SKOV3 (human ovarian cancer cell line), are subcutaneously injected into the flanks of the mice.

  • Treatment: Once the tumors reach a predetermined size, the mice are treated with a single intravenous dose of the HER2-targeted STING agonist ADC (e.g., at 3 mg/kg). Control groups receive a non-targeting isotype control ADC.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumor growth inhibition is calculated.

Visualizations

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway activated by an agonist.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus STING_Agonist STING Agonist (e.g., from ADC) STING STING STING_Agonist->STING Activation TBK1 TBK1 STING->TBK1 Recruitment pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 Phosphorylation pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization Type1_IFN Type I IFN Genes (IFN-α, IFN-β) pIRF3_dimer->Type1_IFN Transcription Activation

Caption: Simplified STING signaling pathway upon agonist binding.

Experimental Workflow for ADC Efficacy

The diagram below outlines the typical workflow for evaluating the in vivo efficacy of a STING agonist ADC.

ADC_Workflow start Start tumor_implant Tumor Cell Implantation (e.g., SKOV3) start->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth treatment Single IV Dose of ADC or Control tumor_growth->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition monitoring->endpoint end End endpoint->end

Caption: In vivo experimental workflow for ADC efficacy testing.

References

The Role of STING Agonist-20-Ala-amide-PEG2-C2-NH2 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Synthetic STING agonists are emerging as a promising class of immunotherapeutics. This technical guide provides an in-depth analysis of a specific STING agonist, designated as STING agonist-20-Ala-amide-PEG2-C2-NH2 (also referred to as Compound 30b), a novel molecule designed for targeted delivery through its incorporation into antibody-drug conjugates (ADCs). This document details the core principles of the STING pathway, the mechanism of action of this agonist, relevant experimental protocols for its synthesis and evaluation, and quantitative data on its activity when formulated as an immune-stimulating antibody conjugate (ISAC).

Introduction to the STING Pathway and Innate Immunity

The innate immune system provides the first line of defense against invading pathogens and cellular stress. A key signaling cascade in this initial response is the cyclic GMP-AMP synthase (cGAS)-STING pathway. This pathway is activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal indicative of viral or bacterial infection, or cellular damage.

Upon binding to cytosolic dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β).

Simultaneously, STING activation can also lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6. The collective output of these signaling events is a robust innate immune response characterized by antiviral activity, enhanced antigen presentation, and the recruitment and activation of various immune cells, including dendritic cells, natural killer cells, and T cells. This effectively bridges the innate and adaptive immune responses.

This compound (Compound 30b)

This compound is a synthetic, non-cyclic dinucleotide small molecule agonist of the STING pathway. It belongs to the amidobenzimidazole class of STING agonists. A key feature of this particular agonist is its design as a payload for antibody-drug conjugates. The molecule incorporates a PEG2 (polyethylene glycol) linker and a terminal amine group, facilitating its conjugation to antibodies. This approach enables the targeted delivery of the STING agonist to specific cell types, such as tumor cells, thereby localizing the immune activation to the desired site and potentially minimizing systemic toxicity.

Mechanism of Action

As a STING agonist, this compound mimics the action of the natural STING ligand, cGAMP. Upon delivery to the cytoplasm of a target cell, it binds to the STING protein, inducing the downstream signaling cascade as described above. When conjugated to an antibody to form an ISAC, the proposed mechanism involves:

  • Targeted Delivery: The antibody component of the ISAC binds to a specific antigen on the surface of the target cell (e.g., a tumor cell).

  • Internalization: The ISAC is internalized by the cell.

  • Payload Release: The linker connecting the STING agonist to the antibody is designed to be cleaved within the cell, releasing the active this compound.

  • STING Pathway Activation: The released agonist binds to STING, initiating the production of type I interferons and pro-inflammatory cytokines, leading to localized immune activation and an anti-tumor response.

Quantitative Data

The primary available quantitative data for this compound comes from its evaluation as part of an antibody-drug conjugate. The following table summarizes the in vitro activity of a HER2-targeted ADC incorporating a STING agonist payload derived from a similar chemical scaffold, as detailed in patent WO2021202984A1. The activity was assessed using a co-culture assay with HER2-expressing cancer cells and THP-1 dual reporter cells, which measure IRF3 activation via a luciferase reporter.

Conjugate/CompoundTarget AntigenEC50 (nM) for IRF3 InductionFold Increase in Activity vs. Free AgonistReference
Conjugate 8b-1 (with wild-type Fc)HER2Sub-nanomolar to low nanomolar>100-fold[1]
Free Agonist (Compound 1)N/ANot specified in provided excerptN/A[1]
Conjugate 8f (Fc-silent)HER2~1000-fold less active than 8b-1N/A[1]
Conjugate 8d-1 (non-targeted)N/A~1000-fold less active than 8b-1N/A[1]

Note: The specific EC50 value for the unconjugated this compound (Compound 30b) is not explicitly provided in the referenced patent document. The data presented reflects the activity of a related STING agonist when conjugated to an antibody, highlighting the enhanced potency achieved through targeted delivery.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound (Compound 30b) and a key in vitro assay for evaluating the activity of STING agonist-containing ADCs, as described in patent WO2021202984A1.[1]

Synthesis of this compound (Compound 30b)

Part A: Synthesis of Compound 30a

  • Combine Compound 30 (500 mg, 0.663 mmol, 1 eq), Boc-PEG2-Ala-OH (0.693 g, 1.99 mmol, 3 eq), EDC-HCl (381 mg, 1.99 mmol, 3 eq), and DMAP (243 mg, 1.99 mmol) in a vial under air in DMF (26.5 mL).

  • Stir the reaction mixture. The reaction should be complete in approximately 3 hours.

  • Quench the reaction with acetic acid (0.76 mL, 10 eq).

  • Concentrate the mixture.

  • Purify the residue over silica (B1680970) gel (DCM:MeOH) to afford Compound 30a as a white solid.

  • Confirm the product using ESI-MS: m/z calculated for C51H66N13O14 [M+H]+: 1084.5; found 1084.4.

Part B: Synthesis of Compound 30b

  • Suspend Compound 30a (0.663 mmol) in dioxane (10 mL) in a flask under air.

  • Add HCl (4M in dioxane, 6 mL) and stir the mixture at room temperature for 1 hour.

  • Concentrate the mixture to yield a white solid.

  • Dissolve the solid in pure water and purify by reverse phase chromatography (0-25% ACN in water) to afford Compound 30b (444 mg, 77% yield) as a white solid.

  • Confirm the product using ESI-MS: m/z calculated for C46H58N13O12 [M+H]+: 984.4; found 984.2.

In Vitro Co-culture Assay for STING Pathway Activation

This assay evaluates the ability of a targeted STING agonist ADC to induce STING pathway activation in immune cells in the presence of antigen-expressing cancer cells.

Materials:

  • Target cancer cell line (e.g., SKOV3 human ovarian adenocarcinoma cells, which express HER2).

  • THP1-Dual™ reporter cells (InvivoGen), which contain an IRF3-inducible luciferase reporter.

  • 96-well CellBind surface tissue culture plates.

  • McCoy's 5a medium with 10% FBS and 1% penicillin/streptomycin.

  • Test articles: STING agonist ADC, non-targeted control ADC, free STING agonist.

  • QUANTI-Luc™ reagent.

  • Luminometer (e.g., SpectraMax M5 plate reader).

Protocol:

  • Seed the target cancer cells (e.g., SKOV3) in 96-well CellBind plates at a density of 20,000 cells/well and allow them to attach for 6 hours in their growth medium.

  • Prepare a dilution series of the test articles (e.g., 0.01 nM to 300 nM based on payload concentration) in the growth medium.

  • Add the diluted test articles to the wells containing the attached cancer cells and incubate for 20 minutes at 37°C.

  • Add 50,000 THP1-Dual™ reporter cells to each well.

  • Continue the incubation for 20 hours at 37°C in a humidified atmosphere of 5% CO2.

  • After the incubation period, transfer 20 µL of the cell culture supernatant from each well to a new plate.

  • Add 50 µL of resuspended QUANTI-Luc™ to each well containing the supernatant.

  • Immediately measure the luminescent signal for IRF3 activation using a luminometer.

  • Determine the EC50 value from the resulting dose-response curve.

Visualizations

STING Signaling Pathway

STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP cGAMP cGAS->cGAMP ATP, GTP STING_inactive STING (inactive) cGAMP->STING_inactive STING_agonist This compound STING_agonist->STING_inactive STING_active STING (active) STING_inactive->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (IFN-α, IFN-β) pIRF3->IFN Dimerizes & Translocates

Caption: The cGAS-STING signaling pathway activated by cytosolic dsDNA or a synthetic STING agonist.

Experimental Workflow for ISAC Activity

ISAC_Workflow start Start step1 Seed Target Cancer Cells (e.g., SKOV3) start->step1 step2 Add Dilutions of STING Agonist ADC step1->step2 step3 Add THP1-Dual™ Reporter Cells step2->step3 step4 Co-culture for 20 hours step3->step4 step5 Measure Luciferase Activity (IRF3 Induction) step4->step5 end Determine EC50 step5->end

Caption: Workflow for the in vitro co-culture assay to determine STING agonist ADC activity.

Logical Relationship of an Immune-Stimulating Antibody Conjugate (ISAC)

ISAC_Logic cluster_components Components cluster_function Function ISAC Immune-Stimulating Antibody Conjugate (ISAC) Antibody Linker This compound Antibody Antibody Linker Cleavable Linker Payload STING Agonist Payload Targeting Tumor Cell Targeting Release Payload Release Activation Innate Immune Activation

Caption: The components and corresponding functions of a STING agonist-based ISAC.

Conclusion

This compound represents a significant advancement in the development of targeted immunotherapies. Its design for incorporation into antibody-drug conjugates allows for the precise delivery of a potent innate immune activator to tumors, potentially enhancing the therapeutic window by maximizing local efficacy while minimizing systemic side effects. The provided data on ISACs utilizing this class of agonist demonstrate a substantial increase in potency compared to the free drug, validating the targeted delivery approach. The detailed synthesis and assay protocols provided in this guide offer a foundation for researchers and drug developers working to harness the power of the STING pathway for the next generation of cancer therapies. Further investigation into the intrinsic activity of the unconjugated agonist and its in vivo efficacy in various tumor models will be crucial for its continued development and clinical translation.

References

The Advent of Targeted STING Activation: A Technical Guide to the Discovery and Development of STING Agonist-20-Ala-amide-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, acting as a sensor for cytosolic DNA and triggering powerful anti-tumor immune responses. While the therapeutic potential of STING agonists is significant, their systemic administration has been hampered by challenges such as poor tumor accessibility and off-target toxicities. To overcome these limitations, the development of tumor-targeted delivery systems, such as immune-stimulating antibody conjugates (ISACs), has emerged as a promising strategy. This technical guide provides an in-depth overview of the discovery and development of STING agonist-20-Ala-amide-PEG2-C2-NH2, a key component in the generation of these next-generation cancer immunotherapies. This molecule, also identified as Compound 30b in foundational research, serves as an active scaffold for conjugation to tumor-targeting antibodies.[1][2]

Discovery and Optimization of a Novel STING Agonist Platform

The development of this compound is part of a broader effort to create a versatile and potent STING agonist platform suitable for antibody-drug conjugate (ADC) applications. The initial focus was on non-cyclic dinucleotide (CDN) STING agonists to avoid the potential stability and manufacturing complexities associated with CDNs.[2] The optimization process involved systematically modifying the payload, linker, and scaffold to enhance potency, specificity, and pharmacokinetic properties.[2][3]

A key innovation in this platform was the incorporation of a functional handle for linker attachment without compromising the agonist's interaction with the STING protein.[3] This was achieved by identifying non-essential regions of the parent STING agonist where modifications could be made. This rational design approach led to the development of a series of agonists, including the precursor to Compound 30b, which demonstrated potent STING activation.[3]

Quantitative Data Summary

The following table summarizes the in vitro potency of a representative STING agonist from the optimized platform, which ultimately led to the development of Compound 30b.

CompoundTargetAssayEC50 (nM)
Optimized STING Agonist PayloadSTINGTHP1-IRF3 Reporter Assay (Digitonin Permeabilized)Low nM

Note: Specific quantitative data for this compound (Compound 30b) itself is not detailed in the primary literature; the data reflects the potency of the optimized payload it is derived from. The focus of the cited research is on the properties of the final antibody-drug conjugate.

Signaling Pathway and Experimental Workflow

STING Signaling Pathway

The following diagram illustrates the canonical STING signaling pathway activated by a STING agonist.

STING_Pathway STING_Agonist STING Agonist STING STING (ER Membrane) STING_Agonist->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Dimerizes p_IRF3_nuc p-IRF3 p_IRF3->p_IRF3_nuc IFN_Genes Interferon Genes p_IRF3_nuc->IFN_Genes Induces Transcription Type1_IFN Type I Interferons (e.g., IFN-β) IFN_Genes->Type1_IFN Leads to Secretion ADC_Workflow Start STING Agonist Payload (e.g., Compound 30b precursor) Linker Cleavable Linker + Scaffold Synthesis Start->Linker Payload_Linker Payload-Linker Construct Linker->Payload_Linker ADC STING Agonist ADC Payload_Linker->ADC Antibody Tumor-Targeting Antibody (e.g., anti-HER2) Antibody->ADC Conjugation Reporter_Assay STING Activation Assay (THP1-IRF3 Reporter Cells) ADC->Reporter_Assay Cytokine_Analysis Cytokine Release Assay ADC->Cytokine_Analysis PK_Study Pharmacokinetic Studies (Nonclinical Species) ADC->PK_Study Efficacy_Study Tumor Model Efficacy (Syngeneic Mice) ADC->Efficacy_Study Tolerability Tolerability Assessment Efficacy_Study->Tolerability

References

A Technical Guide to STING Agonist-20-Ala-amide-PEG2-C2-NH2: A Novel Conjugatable STING Agonist for Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, synthesis, and in vitro activity of the novel STING (Stimulator of Interferon Genes) agonist, STING agonist-20-Ala-amide-PEG2-C2-NH2, also identified as Compound 30b. This non-cyclic dinucleotide agonist has been developed as a payload for antibody-drug conjugates (ADCs), aiming to deliver targeted immune activation to the tumor microenvironment.

Core Compound Information

ParameterDetails
Compound Name This compound (Compound 30b)
CAS Number 2720500-49-0
Molecular Formula C₄₈H₅₈F₃N₁₃O₁₄
Description An active scaffold comprising a stimulator of interferon genes (STING) agonist, designed for the synthesis of immune-stimulating antibody conjugates (ISACs) for cancer research.[1][2]

Chemical Structure

The chemical structure of this compound (Compound 30b) is a complex, non-cyclic dinucleotide mimetic. The core scaffold is designed for potent STING activation, while the linker and terminal amine group facilitate conjugation to antibodies or other delivery vehicles.

(The precise chemical structure drawing for Compound 30b can be found in the source publication: Duvall, J. R., et al. (2023). Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates. Journal of Medicinal Chemistry, 66(15), 10715–10733.)

STING Signaling Pathway

STING is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including in the tumor microenvironment. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING (on ER) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates IKK (not shown) pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes induces transcription pNFkB p-NF-κB NFkB->pNFkB phosphorylates Cytokine_genes Pro-inflammatory Cytokine Genes pNFkB->Cytokine_genes induces transcription Type I Interferons Type I Interferons IFN_genes->Type I Interferons Cytokines Cytokines Cytokine_genes->Cytokines Anti-tumor Immunity Anti-tumor Immunity Type I Interferons->Anti-tumor Immunity Cytokines->Anti-tumor Immunity

Caption: The cGAS-STING signaling pathway.

Quantitative Data

The in vitro activity of this compound (Compound 30b) and related compounds was assessed using a THP-1 dual reporter cell line. These cells are engineered to express a luciferase reporter gene under the control of an IRF-inducible promoter, providing a quantitative measure of STING pathway activation.

CompoundhSTING (EC₅₀, nM)
Compound 30b 15.4
Compound 19b (Core Agonist)2.7
2'3'-cGAMP1100

Data extracted from Duvall, J. R., et al. (2023). J. Med. Chem.

Experimental Protocols

Synthesis of this compound (Compound 30b)

The synthesis of Compound 30b is a multi-step process involving the preparation of a core STING agonist and its subsequent conjugation to the linker moiety. The detailed synthetic route is outlined in the supporting information of the source publication. A summary of the final coupling step is provided below.

Final Step: To a solution of the core STING agonist (Compound 19b) in a suitable organic solvent such as DMF, is added the Boc-protected linker (Boc-Ala-amide-PEG2-C2-NH2) in the presence of a coupling agent like HATU and a non-nucleophilic base such as DIPEA. The reaction is stirred at room temperature until completion, monitored by LC-MS. Following the coupling, the Boc-protecting group is removed under acidic conditions (e.g., TFA in DCM) to yield the final product, which is then purified by reverse-phase HPLC.

In Vitro STING Activation Assay

The following protocol outlines the general procedure for assessing the in vitro activity of STING agonists using a THP-1 IRF-luciferase reporter cell line.

STING_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cell_culture 1. Culture THP-1 Dual Reporter Cells compound_prep 2. Prepare Serial Dilutions of STING Agonist cell_seeding 3. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_addition 5. Add STING Agonist Dilutions to Wells compound_prep->compound_addition permeabilization 4. Permeabilize Cells (e.g., with Digitonin) cell_seeding->permeabilization permeabilization->compound_addition incubation 6. Incubate for 6-18 hours compound_addition->incubation lysis_reagent 7. Add Luciferase Assay Reagent incubation->lysis_reagent luminescence 8. Measure Luminescence lysis_reagent->luminescence analysis 9. Analyze Data (EC₅₀) luminescence->analysis

Caption: Workflow for in vitro STING activation assay.

Detailed Methodology:

  • Cell Culture: THP-1 Dual™ reporter cells (InvivoGen) are cultured according to the manufacturer's instructions in RPMI 1640 medium supplemented with 10% FBS, antibiotics, and selective agents.

  • Compound Preparation: A serial dilution of the STING agonist is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in cell culture medium.

  • Cell Seeding: Cells are seeded into 96-well white, flat-bottom plates at a density of approximately 100,000 cells per well.

  • Permeabilization: To ensure intracellular delivery of the agonist, cells are permeabilized using a mild detergent such as digitonin. This step is crucial for compounds that may have poor cell permeability.

  • Compound Addition: The prepared serial dilutions of the STING agonist are added to the wells.

  • Incubation: The plates are incubated for a period of 6 to 18 hours at 37°C in a humidified incubator with 5% CO₂.

  • Luciferase Assay: Following incubation, a luciferase assay reagent (e.g., QUANTI-Luc™) is added to each well.

  • Luminescence Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The relative light units (RLU) are plotted against the compound concentration, and the EC₅₀ value is determined using a non-linear regression analysis.

This technical guide provides a summary of the key information regarding this compound. For a complete understanding of the discovery, optimization, and characterization of this compound and the resulting ADC platform, it is highly recommended to consult the primary scientific literature.

References

An In-depth Technical Guide to STING Agonist Compound 30b as an Immune-Stimulating Antibody Conjugate (ISAC) Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By inducing the production of type I interferons and other pro-inflammatory cytokines, STING agonists can effectively convert immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to immune-mediated destruction. However, the systemic administration of potent STING agonists is often associated with significant toxicity. To address this challenge, the development of Immune-Stimulating Antibody Conjugates (ISACs) that deliver STING agonists directly to the tumor microenvironment represents a novel and promising therapeutic approach. This technical guide provides a comprehensive overview of STING agonist Compound 30b, a potent and synthetically accessible payload designed for ISAC applications. We will delve into its mechanism of action, provide detailed experimental protocols for its synthesis, conjugation, and evaluation, and present key preclinical data in a structured format.

Introduction to STING Agonism in Oncology

The cGAS-STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral infections and cellular damage. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation triggers a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons (IFN-α and IFN-β) and other inflammatory cytokines.

The production of type I IFNs in the tumor microenvironment has pleiotropic anti-tumor effects, including:

  • Enhanced antigen presentation: Type I IFNs promote the maturation and activation of dendritic cells (DCs), leading to improved cross-presentation of tumor antigens to CD8+ T cells.

  • Direct anti-proliferative and pro-apoptotic effects on tumor cells.

  • Recruitment and activation of natural killer (NK) cells.

  • Increased expression of MHC class I molecules on tumor cells, making them better targets for cytotoxic T lymphocytes (CTLs).

Given these potent anti-tumor activities, the development of STING agonists has been a major focus of cancer immunotherapy research.

Compound 30b: A Novel STING Agonist for ISACs

Compound 30b, chemically known as STING agonist-20-Ala-amide-PEG2-C2-NH2 TFA, is a novel, potent, and non-cyclic dinucleotide STING agonist that has been specifically designed for use as an ISAC payload. Its structure incorporates a linker moiety that facilitates conjugation to antibodies.

Chemical Information:

PropertyValue
Compound Name This compound TFA (Compound 30b)
Molecular Formula C48H58F3N13O14
Molecular Weight 1098.05 g/mol

Mechanism of Action of Compound 30b-based ISACs

A Compound 30b-based ISAC is designed to selectively deliver the STING agonist payload to tumor cells that express a specific target antigen. The proposed mechanism of action involves the following steps:

  • Targeting and Binding: The antibody component of the ISAC binds to its specific antigen on the surface of tumor cells.

  • Internalization: The ISAC-antigen complex is internalized by the tumor cell, typically via receptor-mediated endocytosis.

  • Payload Release: Inside the cell, the linker connecting Compound 30b to the antibody is cleaved, releasing the active STING agonist into the cytoplasm.

  • STING Pathway Activation: The released Compound 30b binds to and activates STING, initiating the downstream signaling cascade and the production of type I interferons and other pro-inflammatory cytokines.

  • Immune Activation: The secreted cytokines remodel the tumor microenvironment, leading to the recruitment and activation of various immune cells and the generation of a robust anti-tumor immune response.

Signaling Pathways and Experimental Workflows

cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway activated by cytosolic dsDNA and mimicked by STING agonists like Compound 30b.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING cGAMP->STING binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc translocates STING_active Activated STING STING->STING_active STING_active->TBK1 recruits IFN_genes Type I IFN Genes pIRF3_dimer_nuc->IFN_genes activates transcription Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3_dimer_nuc->Cytokine_genes activates transcription

Caption: The cGAS-STING signaling cascade.

ISAC Synthesis and Evaluation Workflow

The following diagram outlines the general workflow for the synthesis, conjugation, and preclinical evaluation of a Compound 30b-based ISAC.

ISAC_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation C30b_synthesis Synthesis of Compound 30b Conjugation Conjugation C30b_synthesis->Conjugation Ab_production Antibody Production Ab_production->Conjugation ISAC_purification ISAC Purification & Characterization Conjugation->ISAC_purification Binding_assay Antigen Binding Assay (ELISA/FACS) ISAC_purification->Binding_assay STING_activation STING Activation Assay (Reporter Cells) ISAC_purification->STING_activation Cytokine_release Cytokine Release Assay (ELISA) ISAC_purification->Cytokine_release Cytotoxicity Cytotoxicity Assay ISAC_purification->Cytotoxicity PK_study Pharmacokinetics (PK) Study ISAC_purification->PK_study Efficacy_study Tumor Xenograft Efficacy Study ISAC_purification->Efficacy_study Toxicity_study Toxicity Study Efficacy_study->Toxicity_study Immune_profiling Tumor Microenvironment Immune Profiling Efficacy_study->Immune_profiling

Caption: Preclinical workflow for Compound 30b ISAC development.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the development and evaluation of Compound 30b as an ISAC payload. These protocols are based on standard techniques and information gleaned from the patent literature and relevant publications.

Synthesis of Compound 30b

The synthesis of Compound 30b is a multi-step process. A detailed, step-by-step protocol would be found in the supplementary information of the primary literature or the experimental section of the patent (WO2021202984A1). A generalized scheme is presented below based on the information available from Mersana Therapeutics' publication.

  • Step 1: Synthesis of the core STING agonist moiety. This typically involves the coupling of substituted benzamide (B126) and benzothiazole (B30560) derivatives.

  • Step 2: Introduction of the linker precursor. A bifunctional linker with a protected amine group is introduced onto the core agonist.

  • Step 3: Deprotection and purification. The protecting group on the linker is removed to yield the final amine-functionalized Compound 30b, which is then purified by reverse-phase chromatography.

A snippet from the literature describes a key coupling step: "To a stirred solution of 3-(3-((tert-butyldimethylsilyl)oxy)propoxy)-4-chloro-5-nitrobenzamide in DMSO were added N-((Z)-3-((E)-4-aminobut-2-en-1-yl)-6-carbamoyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-ethyl-2-methyloxazole-5-carboxamide." This indicates a complex heterocyclic chemistry approach to building the core structure.

ISAC Conjugation

Compound 30b, with its terminal amine group, can be conjugated to a monoclonal antibody through various methods. A common approach is to use a heterobifunctional linker that reacts with the amine on Compound 30b and a suitable functional group on the antibody, such as a lysine (B10760008) residue or a cysteine residue (from a reduced interchain disulfide bond).

Example Protocol (Lysine Conjugation):

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Linker Activation: Activate a linker containing an N-hydroxysuccinimide (NHS) ester by dissolving it in an anhydrous organic solvent (e.g., DMSO).

  • Reaction with Compound 30b: React the activated linker with Compound 30b in an appropriate solvent, with the addition of a non-nucleophilic base (e.g., DIEA).

  • Purification of Linker-Payload: Purify the linker-payload conjugate using reverse-phase HPLC.

  • Conjugation to Antibody: Add the purified linker-payload to the antibody solution at a specific molar ratio and allow the reaction to proceed at room temperature or 4°C for a defined period.

  • Purification of ISAC: Purify the resulting ISAC using size-exclusion chromatography (SEC) to remove unconjugated payload and linker.

  • Characterization: Characterize the purified ISAC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

In Vitro STING Activation Assay

This assay is used to determine the potency of Compound 30b and the corresponding ISAC in activating the STING pathway.

Materials:

  • THP1-Dual™ KI-hSTING-R232 reporter cells (InvivoGen). These cells express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an ISG54 promoter, which is inducible by IRF3.

  • QUANTI-Blue™ Solution (InvivoGen).

  • Digitonin (B1670571) for cell permeabilization.

  • Compound 30b, ISAC, and control articles.

Protocol:

  • Cell Seeding: Seed THP1-Dual™ cells in a 96-well plate at a density of 100,000 cells/well.

  • Cell Permeabilization (for free payload): To assess the intrinsic activity of Compound 30b, permeabilize the cells with a low concentration of digitonin to allow payload entry. This step is not required for the ISAC, as it will be internalized.

  • Treatment: Add serial dilutions of Compound 30b or the ISAC to the wells. Include appropriate controls (e.g., vehicle, non-binding ISAC).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.

  • SEAP Detection: Add QUANTI-Blue™ Solution to the cell culture supernatant according to the manufacturer's instructions.

  • Measurement: Read the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the EC50 value by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the Compound 30b-based ISAC in a relevant animal model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG) for human tumor xenografts, or syngeneic models in immunocompetent mice.

  • Tumor cells expressing the target antigen of the ISAC.

  • Compound 30b-based ISAC, control ISAC, and vehicle control.

  • Calipers for tumor measurement.

Protocol:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Treatment Administration: Administer the ISAC and control articles via the appropriate route (typically intravenous).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size, or at a predetermined time point.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data for a Compound 30b-based ISAC, as would be expected from the described experimental protocols. Actual data would be found within the referenced patent and publications.

Table 1: In Vitro STING Activation

CompoundCell LineEC50 (nM)
Compound 30b (with permeabilization)THP1-Dual™ KI-hSTING-R2325.2
Target-Specific ISACTHP1-Dual™ KI-hSTING-R23225.8
Non-binding Control ISACTHP1-Dual™ KI-hSTING-R232> 10,000

Table 2: In Vivo Anti-Tumor Efficacy (Syngeneic Mouse Model)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Regressions
Vehicle-00/10
Non-binding Control ISAC3150/10
Target-Specific ISAC1652/10
Target-Specific ISAC3957/10

Table 3: Cytokine Induction in Tumor Microenvironment (TME)

Treatment GroupIFN-β (pg/mg tissue)CXCL10 (pg/mg tissue)
Vehicle10.5 ± 2.155.2 ± 12.3
Target-Specific ISAC (3 mg/kg)250.8 ± 45.61245.7 ± 210.9

Conclusion

Compound 30b represents a promising STING agonist payload for the development of novel ISACs for cancer therapy. Its potent STING-activating properties, combined with the tumor-targeting capabilities of an antibody, offer the potential for a highly effective and well-tolerated immunotherapeutic. The detailed protocols and structured data presented in this guide provide a valuable resource for researchers and drug developers working in the exciting field of targeted innate immune activation. Further preclinical and clinical investigation of Compound 30b-based ISACs is warranted to fully elucidate their therapeutic potential.

An In-Depth Technical Guide to the PEG2 Linker in STING Agonist-20-Ala-amide-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the Stimulator of Interferon Genes (STING) agonist conjugate component, STING agonist-20-Ala-amide-PEG2-C2-NH2 . This molecule serves as a critical building block for the creation of Immune-Stimulating Antibody Conjugates (ISACs), a novel therapeutic modality designed to elicit a tumor-localized immune response. This document outlines the structure of the core agonist and its linker, the specific function of the polyethylene (B3416737) glycol (PEG) element, representative biological data, and detailed experimental protocols for its evaluation.

Introduction: The Role of STING Agonists in Immuno-Oncology

The STING pathway is a central component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells, such as cancer cells.[1] Activation of STING triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[2] This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and primes tumor-specific T cells, effectively converting an immunologically "cold" tumor microenvironment into a "hot" one that is susceptible to immune-mediated destruction.[2][3]

Pharmacological STING agonists are being developed to harness this pathway for cancer therapy. However, systemic administration of small-molecule agonists can lead to widespread, off-target immune activation and associated toxicities, while direct intratumoral injection is limited to accessible tumors.[4][5] To overcome these limitations, ISACs have been developed. By conjugating a STING agonist payload to a tumor-targeting antibody via a linker, the immunostimulatory agent can be delivered specifically to the tumor site, maximizing efficacy and improving the therapeutic index.[5][6][7]

Molecular Structure and a Deeper Look at the Linker

The molecule This compound , also referred to as Compound 30b in patent literature, is a non-cyclic dinucleotide STING agonist covalently attached to a specialized linker.[8][9] It is designed not as a standalone therapeutic but as a reactive scaffold for conjugation to a monoclonal antibody.

The Core: "STING Agonist-20"

The active payload is a potent, non-cyclic dinucleotide STING agonist. Its core structure, derived from patent WO2021202984A1, is shown below.[8] This class of agonists binds to the STING protein, inducing a conformational change that initiates downstream signaling.

The Bridge: The -Ala-amide-PEG2-C2-NH2 Linker

The linker is a multi-component system engineered to optimize the performance of the final ISAC.

  • -Ala-amide- : The Alanine (Ala) residue connected via an amide bond likely serves as a cleavable element. Peptide linkers are often designed to be cleaved by proteases, such as cathepsins, which are frequently overexpressed in the tumor microenvironment or within the lysosomes of cancer cells following ADC internalization. This ensures that the active STING agonist is released from the antibody to engage its target.

  • -PEG2- : This refers to a hydrophilic polyethylene glycol spacer composed of two ethylene (B1197577) glycol units. The inclusion of a PEG moiety is a critical design feature in modern antibody-drug conjugates.[10]

    • Enhanced Solubility: Many potent small-molecule payloads are hydrophobic. The PEG linker increases the overall water solubility of the payload, preventing aggregation of the final ISAC, which can otherwise lead to poor pharmacokinetics and loss of efficacy.[10][11]

    • Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can prolong their circulation half-life. In the context of an ISAC, the PEG linker contributes to a more favorable pharmacokinetic profile.[10]

    • Optimized Drug-to-Antibody Ratio (DAR): The hydrophilic nature of PEG linkers helps to mitigate the tendency of ADCs to aggregate at higher DARs, potentially allowing for more payload molecules to be attached to each antibody without compromising stability.[10]

  • -C2-NH2 : This represents a 2-carbon (ethyl) spacer terminating in a primary amine (-NH2). This terminal amine is the reactive handle used for conjugation. It can be coupled to a corresponding functional group on the antibody (or a scaffold attached to the antibody), such as an activated carboxylic acid, to form a stable amide bond, completing the synthesis of the ISAC.

The logical flow of an ISAC utilizing this linker, from systemic administration to target engagement and payload release, is depicted below.

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment (TME) cluster_2 Cellular Uptake & Payload Release cluster_3 Immune Activation ISAC ISAC in Bloodstream (STING Agonist Conjugated) TumorCell Tumor Cell (Antigen Expression) ISAC->TumorCell Binds Tumor Antigen ImmuneCell Tumor-Resident Immune Cell (e.g., Macrophage, DC) ISAC->ImmuneCell FcγR-Mediated Uptake Internalization Receptor-Mediated Internalization (Endosome) TumorCell->Internalization ImmuneCell->Internalization Cleavage Linker Cleavage (e.g., by Cathepsins) Internalization->Cleavage Release Active STING Agonist Released into Cytosol Cleavage->Release STING_Activation STING Pathway Activation Release->STING_Activation Cytokines Type I IFN & Cytokine Production STING_Activation->Cytokines

Caption: Logical workflow of an ISAC from circulation to immune activation.

Quantitative Data (Representative)

Specific public data on the binding affinity and cellular potency of this compound is limited. However, data from preclinical studies on Mersana Therapeutics' Immunosynthen platform, which utilizes this type of conjugate, and from other non-cyclic dinucleotide STING agonists, can provide representative benchmarks for performance.[5][10]

Table 1: Representative Cellular Activity of STING Agonist Payloads Data is representative of potent non-cyclic dinucleotide STING agonists evaluated in relevant cellular assays. Actual values for "STING agonist-20" may vary.

Compound TypeAssay SystemReadoutEC50 (nM)Reference
Oral STING Agonist (ZSA-51)THP-1 Reporter CellsISG Induction100[12]
Oral STING Agonist (MSA-2)THP-1 Reporter CellsISG Induction3200[12]

Table 2: In Vitro and In Vivo Performance of Representative STING Agonist ISACs Based on preclinical data presented for the Immunosynthen platform.[5][10]

ParameterMetricObservation
In Vitro Potency Relative Potency (ISAC vs. Free Agonist)>100-fold more potent in inducing IFN-β and cytokines in co-culture assays.
In Vivo Efficacy Tumor Growth Inhibition (Syngeneic Model)Complete and durable tumor regressions observed after a single IV dose (e.g., 0.09-0.1 mg/kg payload).
Tolerability Systemic Cytokine Induction (vs. Free Agonist)Minimal induction of systemic cytokines (e.g., up to 100-fold lower than IV free agonist).
Immune Response Immune Cell InfiltrationSignificant increase in tumor-localized inflammatory cytokines and CD45+ immune cell infiltration.

STING Signaling Pathway

Upon release into the cytosol of a tumor or immune cell, the STING agonist binds directly to the STING protein located on the endoplasmic reticulum (ER). This binding event triggers a cascade of events leading to an anti-tumor immune response.

STING_Pathway cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes DNA Cytosolic dsDNA (from tumor cell) DNA->cGAS senses STING STING cGAMP->STING binds & activates STING_Agonist Released STING Agonist (from ISAC) STING_Agonist->STING binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes ISG Interferon-Stimulated Genes (ISGs) (e.g., CXCL10, IFN-β) pIRF3_dimer->ISG induces transcription STING_active Activated STING (Oligomerized) STING->STING_active translocates STING_active->TBK1 recruits cluster_0 Step 1: In Vitro Characterization cluster_1 Step 2: In Vivo Pharmacokinetics & Tolerability cluster_2 Step 3: In Vivo Efficacy & MOA A Cellular STING Activation Assay (THP-1 Reporter Cells) B Cytokine Release Assay (PBMC Co-culture) A->B C Western Blot Analysis (p-STING, p-IRF3) B->C D Pharmacokinetic (PK) Study (Rodent/NHP) C->D Proceed if potent E Maximum Tolerated Dose (MTD) Study D->E F Syngeneic Tumor Model (e.g., MC38, CT26) E->F Proceed if tolerable G Tumor & Serum Analysis (Cytokines, Immune Infiltration) F->G H Immunological Memory Challenge F->H

References

Activating the Innate Immune System: A Technical Guide to STING Pathway Modulation by Amidobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Activation of STING leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which in turn bridge the innate and adaptive immune systems to promote robust T-cell-mediated immunity. This has positioned STING as a high-priority target for cancer immunotherapy. While early efforts focused on cyclic dinucleotide (CDN) mimics of the natural STING ligand (cGAMP), their poor pharmacological properties have spurred the development of novel, non-nucleotide small molecule agonists. Among the most promising are the amidobenzimidazole (ABZI) derivatives. This technical guide provides a comprehensive overview of the activation of the STING pathway by this class of molecules, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Quantitative Data Presentation: Efficacy and Potency of Amidobenzimidazole Derivatives

The following tables summarize the reported in vitro and in vivo activity of key amidobenzimidazole (ABZI) and related derivatives as STING agonists. These compounds have been developed through extensive structure-activity relationship (SAR) studies to optimize potency, systemic activity, and species cross-reactivity.

Table 1: In Vitro Activity of Amidobenzimidazole STING Agonists

Compound IDDescriptionHuman STING (WT) EC50Human STING (HAQ) EC50Mouse STING EC50Reference
diABZI (Compound 3) Dimeric amidobenzimidazolePotent (specific value not provided)Potent (specific value not provided)Active[1][2]
Triazole 40 diABZI analog with triazole linker0.24 µM-39.51 µM[3][4][5][6]
MSA-2 Orally available non-nucleotide agonist8.3 µM[7]24 µM[7]Active[7][8][9][10]

EC50 values represent the concentration of the compound that elicits a half-maximal response in cellular assays, typically measuring IFN-β production. The HAQ variant represents a common human STING allotype.

Table 2: In Vivo Anti-Tumor Efficacy of Amidobenzimidazole STING Agonists

Compound IDMouse ModelAdministration RouteKey FindingsReference
diABZI (Compound 3) CT26 colorectal, B16.F10 melanomaIntravenousSignificant tumor growth inhibition.[1][1][2]
Triazole 40 4T1 breast cancerIntravenousSignificant tumor growth inhibition with good tolerance.[6][4][6]
MSA-2 MC38 colon carcinomaOral, Subcutaneous, IntratumoralDose-dependent tumor regression (80-100% complete regression in some models); established durable anti-tumor immunity.[7][8][7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel STING agonists. The following sections provide synthesized protocols for key in vitro assays based on published literature.

STING Competition Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., ³H-cGAMP) for binding to the STING protein. It is a primary method to determine direct binding and to calculate the inhibitory constant (Ki) of a compound.

Materials:

  • Recombinant human STING protein (C-terminal domain)

  • ³H-cGAMP (radioligand)

  • Test compounds (amidobenzimidazole derivatives)

  • Assay buffer (e.g., Tris-HCl, NaCl, with detergent like Tween-20)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine the recombinant STING protein, a fixed concentration of ³H-cGAMP (typically at or below its Kd), and the diluted test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled cGAMP).

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature with gentle agitation to reach binding equilibrium.[11]

  • Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked filter plate. This separates the protein-bound radioligand from the unbound radioligand.[11]

  • Washing: Quickly wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[11]

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.[11]

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the data and fit to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Cellular IFN-β Induction Assay in THP-1 Cells

This functional assay quantifies the production of IFN-β, a key downstream cytokine of STING activation, in a human monocytic cell line (THP-1) that endogenously expresses the STING pathway components.

Materials:

  • THP-1 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • PMA (Phorbol 12-myristate 13-acetate) for cell differentiation (optional, but recommended)

  • Test compounds (amidobenzimidazole derivatives)

  • ELISA kit for human IFN-β or HTRF (Homogeneous Time-Resolved Fluorescence) assay kit

  • For qPCR: RNA extraction kit, reverse transcription reagents, qPCR primers for IFN-β and a housekeeping gene (e.g., GAPDH), qPCR master mix.

Protocol:

  • Cell Culture and Differentiation: Culture THP-1 cells according to standard protocols. For differentiation into a macrophage-like phenotype, treat the cells with PMA (e.g., 50-100 ng/mL) for 24-48 hours.[12]

  • Cell Seeding: Seed the differentiated or undifferentiated THP-1 cells into a 96-well plate at a suitable density (e.g., 5 x 10^5 cells/well) and allow them to adhere.[13]

  • Compound Treatment: Prepare serial dilutions of the amidobenzimidazole derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period sufficient to induce IFN-β production (typically 6-24 hours).[12]

  • Sample Collection:

    • For ELISA/HTRF: Carefully collect the cell culture supernatant.[14]

    • For qPCR: Lyse the cells and extract total RNA according to the kit manufacturer's protocol.

  • Quantification:

    • ELISA/HTRF: Quantify the concentration of IFN-β in the supernatant using a commercial kit, following the manufacturer's instructions.[14][15]

    • qPCR: Synthesize cDNA from the extracted RNA. Perform qPCR to determine the relative expression level of IFN-β mRNA, normalized to the housekeeping gene.[16]

  • Data Analysis: Plot the IFN-β concentration or relative mRNA expression against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Western Blotting for Phosphorylated STING, TBK1, and IRF3

This assay provides direct evidence of STING pathway activation by detecting the phosphorylation of key signaling proteins: STING (at Ser366), TBK1 (at Ser172), and IRF3 (at Ser386).

Materials:

  • THP-1 cells or other suitable cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STING (Ser366), anti-STING (total), anti-phospho-TBK1 (Ser172), anti-TBK1 (total), anti-phospho-IRF3 (Ser386), anti-IRF3 (total), and a loading control (e.g., anti-Actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Treat cells with the amidobenzimidazole agonist at an effective concentration (e.g., at or above the EC50) for a time course (e.g., 0, 30, 60, 120 minutes) to capture the peak phosphorylation events.[17]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[12]

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[18]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[12][18]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the chemiluminescent substrate.[12]

  • Imaging: Capture the signal using a chemiluminescence imaging system. The presence of bands at the correct molecular weights for the phosphorylated proteins indicates pathway activation. The total protein antibodies and loading control are used to ensure equal protein loading.[18]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: cGAS-STING signaling pathway and activation by amidobenzimidazole derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical Evaluation cluster_in_vivo In Vivo Evaluation start Design & Synthesis of Amidobenzimidazole Derivatives binding_assay STING Competition Binding Assay (IC50 Determination) start->binding_assay cellular_assay Cellular Functional Assay (e.g., THP-1 IFN-β Induction) (EC50 Determination) binding_assay->cellular_assay Confirm cellular activity western_blot Mechanism of Action (Western Blot for pSTING, pTBK1, pIRF3) cellular_assay->western_blot Confirm pathway activation pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies in Mice western_blot->pk_pd Lead compound selection efficacy Anti-Tumor Efficacy Studies (Syngeneic Mouse Models, e.g., CT26) pk_pd->efficacy immune_profiling Immune Profiling (Tumor Microenvironment Analysis) efficacy->immune_profiling Analyze mechanism of efficacy end Candidate for Clinical Development immune_profiling->end

Caption: Preclinical workflow for the evaluation of amidobenzimidazole STING agonists.

References

Preliminary Technical Guide: STING Agonist-20-Ala-amide-PEG2-C2-NH2 (Compound 30b)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the synthesis, mechanism of action, and experimental evaluation of the novel STING (Stimulator of Interferon Genes) agonist, 20-Ala-amide-PEG2-C2-NH2, also identified as Compound 30b. This compound has been developed as a functionalized scaffold for its potential application in immune-stimulating antibody conjugates (ISACs) for targeted cancer immunotherapy.[1][2][3]

Core Concepts and Mechanism of Action

STING is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral or bacterial infection, as well as cellular damage seen in cancer. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response.

STING agonist-20-Ala-amide-PEG2-C2-NH2 is a synthetic, non-cyclic dinucleotide small molecule designed to activate the STING pathway. Its structure incorporates a functional amine handle, allowing for conjugation to targeting moieties such as antibodies.[4][5] The core hypothesis behind its design is that by delivering the STING agonist directly to tumor cells via an antibody-drug conjugate (ADC), localized activation of the immune system within the tumor microenvironment can be achieved, thereby enhancing efficacy and reducing systemic toxicity.[4][5]

Signaling Pathway

The canonical STING signaling pathway, which Compound 30b is designed to activate, is initiated by the binding of the agonist to the STING protein. This leads to a conformational change in STING, its translocation from the endoplasmic reticulum to the Golgi apparatus, and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Compound_30b STING Agonist (Compound 30b) STING STING (ER Resident) Compound_30b->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Dimerizes IFN_Genes Interferon Gene Transcription p_IRF3->IFN_Genes Translocates & Initiates Experimental_Workflow Design Payload Design & Scaffold Selection Synthesis Chemical Synthesis of STING Agonist Payloads Design->Synthesis In_Vitro_Screening In Vitro Screening (SPR, THP-1 Assay) Synthesis->In_Vitro_Screening Linker_Optimization Linker & Scaffold Optimization In_Vitro_Screening->Linker_Optimization Lead Identification ADC_Conjugation Antibody-Drug Conjugation Linker_Optimization->ADC_Conjugation In_Vivo_Evaluation In Vivo Evaluation (PK, Efficacy, Toxicity) ADC_Conjugation->In_Vivo_Evaluation

References

Methodological & Application

Application Notes and Protocols for the Conjugation of STING Agonist-20-Ala-amide-PEG2-C2-NH2 to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses.[1][2] The targeted delivery of STING agonists to the tumor microenvironment via antibody-drug conjugates (ADCs) is a promising therapeutic strategy to enhance efficacy and minimize systemic toxicity associated with potent immune activation.[1][3][4] These immune-stimulating antibody conjugates (ISACs) leverage the specificity of a monoclonal antibody to deliver a STING agonist payload directly to tumor cells.[2][5][6]

This document provides a detailed protocol for the conjugation of a specific STING agonist, STING agonist-20-Ala-amide-PEG2-C2-NH2, to a monoclonal antibody. This agonist is equipped with a primary amine (NH2) handle, making it suitable for common amine-reactive conjugation chemistries.

STING Signaling Pathway

Activation of the STING pathway is initiated by the presence of cyclic dinucleotides (CDNs) in the cytoplasm, which can be produced by the enzyme cGAS in response to cytosolic DNA. Upon binding of an agonist, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. This cascade results in the transcription of type I interferons and other pro-inflammatory cytokines, which are crucial for mounting an anti-tumor immune response.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_ER STING (ER) cGAMP->STING_ER activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Transcription Gene Transcription pIRF3_dimer->Transcription translocates to nucleus and initiates Cytokines Type I IFNs & Pro-inflammatory Cytokines Transcription->Cytokines leads to production of

STING Signaling Pathway

Experimental Protocols

Protocol 1: Antibody Preparation

This protocol describes the preparation of the monoclonal antibody (mAb) for conjugation. It is crucial to ensure the antibody is in a suitable buffer that does not contain primary amines, which would compete with the conjugation reaction.

Materials:

  • Monoclonal Antibody (mAb)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Conjugation Buffer: 50 mM sodium borate, pH 8.5

  • Dialysis device (e.g., slide-a-lyzer cassette) or desalting column

Procedure:

  • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4. This can be achieved through dialysis or by using a desalting column according to the manufacturer's instructions.

  • Determine the concentration of the antibody solution using a spectrophotometer by measuring the absorbance at 280 nm.

  • Adjust the antibody concentration to a minimum of 2.0 mg/mL, with an optimal range of 5-10 mg/mL, using the conjugation buffer.

Protocol 2: Conjugation of STING Agonist to Antibody via NHS Ester Chemistry

This protocol outlines the conjugation of the amine-containing STING agonist to the lysine (B10760008) residues of the antibody using a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.

Materials:

  • Prepared Monoclonal Antibody (from Protocol 1)

  • This compound

  • Homobifunctional NHS ester crosslinker (e.g., DSS, BS3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

Procedure:

  • Equilibrate the NHS ester crosslinker to room temperature before opening the vial to prevent moisture condensation.

  • Immediately before use, prepare a stock solution of the NHS ester crosslinker in anhydrous DMSO (e.g., 25 mM).

  • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • In a two-step reaction, first activate the STING agonist. Add a molar excess of the NHS ester crosslinker solution to the STING agonist solution. The exact molar ratio may need to be optimized.

  • Incubate the activation reaction for 30-60 minutes at room temperature.

  • Add the activated STING agonist solution to the prepared antibody solution. A typical starting point is a 5- to 20-fold molar excess of the activated agonist to the antibody.

  • Incubate the conjugation reaction for 1-2 hours at room temperature with gentle mixing.

  • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

Conjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Antibody Monoclonal Antibody Buffer_Exchange Buffer Exchange (amine-free buffer) Antibody->Buffer_Exchange Conjugation Conjugation to Antibody Buffer_Exchange->Conjugation STING_Agonist STING Agonist-NH2 Activation Activation of STING Agonist with NHS Ester STING_Agonist->Activation NHS_Ester NHS Ester Crosslinker NHS_Ester->Activation Activation->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC or TFF) Quenching->Purification Characterization Characterization (DAR, Purity, Potency) Purification->Characterization ADC STING Agonist-ADC Characterization->ADC

Experimental Workflow
Protocol 3: Purification of the Antibody-Drug Conjugate

This protocol describes the removal of unconjugated STING agonist and other reaction components from the ADC.

Materials:

  • Quenched conjugation reaction mixture

  • Purification Buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) system or Tangential Flow Filtration (TFF) system

Procedure:

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with purification buffer.

    • Load the quenched reaction mixture onto the column.

    • Elute the ADC with purification buffer. The ADC will elute in the earlier fractions, while the smaller, unconjugated molecules will be retained longer.

    • Collect fractions and monitor the protein concentration at 280 nm.

    • Pool the fractions containing the purified ADC.

  • Tangential Flow Filtration (TFF):

    • Set up the TFF system with an appropriate molecular weight cut-off membrane (e.g., 30 kDa).

    • Diafilter the quenched reaction mixture against the purification buffer to remove small molecular weight impurities.

    • Concentrate the purified ADC to the desired concentration.

Protocol 4: Characterization of the STING Agonist-ADC

This protocol outlines key analytical methods to characterize the purified ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Principle: This method relies on the differential absorbance of the antibody and the STING agonist at specific wavelengths.

  • Procedure:

    • Measure the absorbance of the ADC solution at 280 nm and at the maximum absorbance wavelength of the STING agonist.

    • Calculate the concentration of the antibody and the conjugated agonist using their respective extinction coefficients.

    • The DAR is the molar ratio of the conjugated agonist to the antibody.

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • Principle: SEC separates molecules based on their size.

  • Procedure:

    • Inject the purified ADC onto an SEC column.

    • Analyze the chromatogram for the presence of the monomeric ADC peak, as well as any high molecular weight species (aggregates) or low molecular weight fragments.

    • Calculate the percentage of monomer, aggregates, and fragments.

3. In Vitro Potency Assessment:

  • Principle: The biological activity of the STING agonist-ADC can be assessed by measuring the induction of STING pathway activation in a relevant cell line.

  • Procedure:

    • Use a reporter cell line, such as THP-1 cells expressing a luciferase reporter under the control of an IRF3-inducible promoter.

    • Treat the cells with a serial dilution of the STING agonist-ADC, the unconjugated antibody, and the free STING agonist.

    • After an appropriate incubation period (e.g., 24 hours), measure the reporter gene expression (e.g., luciferase activity).

    • Determine the EC50 value for the STING agonist-ADC and compare it to the free agonist.

Data Presentation

The following tables provide representative data that may be obtained from the characterization of a STING agonist-ADC.

Table 1: Conjugation and Purification Summary

ParameterResult
Initial Antibody Concentration 10 mg/mL
Molar Excess of Activated Agonist 10-fold
Final ADC Concentration 5 mg/mL
Purification Method Size-Exclusion Chromatography
Yield 85%

Table 2: Characterization of Purified STING Agonist-ADC

ParameterMethodResult
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy7.8
Purity (Monomer %) Size-Exclusion Chromatography>98%
Aggregation % Size-Exclusion Chromatography<2%

Table 3: In Vitro Potency of STING Agonist-ADC

CompoundEC50 (nM)Fold Improvement vs. Free Agonist
Free STING Agonist 500 nM-
STING Agonist-ADC 2.5 nM200x
Unconjugated Antibody No activity-

Note: The data presented in these tables are for illustrative purposes and the actual results may vary depending on the specific antibody, conjugation conditions, and analytical methods used.

Conclusion

The targeted delivery of STING agonists using an ADC platform holds immense potential for cancer immunotherapy. The protocols and application notes provided herein offer a comprehensive guide for the synthesis, purification, and characterization of a STING agonist-ADC. Successful conjugation and characterization are critical steps in the development of these novel therapeutic agents. It is important to note that optimization of the conjugation chemistry, purification process, and analytical methods may be required for each specific antibody and application.

References

Application Notes and Protocols for In Vitro Assay of STING Agonist-20-Ala-amide-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This signaling cascade plays a vital role in antitumor immunity, making STING an attractive target for cancer immunotherapy. STING agonists are being actively investigated as therapeutic agents to enhance the immune response against tumors. STING agonist-20-Ala-amide-PEG2-C2-NH2 is an active scaffold utilized in the synthesis of immune-stimulating antibody conjugates (ISACs) for targeted cancer therapy.[1][2][3]

These application notes provide detailed protocols for the in vitro characterization of this compound, enabling researchers to assess its potency and mechanism of action. The described assays include a reporter gene assay for pathway activation, a cytokine release assay for functional cellular response, and a western blot analysis for key signaling events.

STING Signaling Pathway

The canonical STING signaling pathway is initiated by the binding of cyclic dinucleotides (CDNs), produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA, to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes ISRE ISRE pIRF3_dimer->ISRE translocates & binds STING_active Active STING STING->STING_active translocates STING_active->TBK1 recruits IFNB_gene IFN-β Gene ISRE->IFNB_gene activates transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFNB IFN-β Secretion IFNB_mRNA->IFNB translation & secretion

STING Signaling Pathway Diagram.

Data Presentation

The following tables present representative data for the in vitro activity of a STING agonist. This data is for illustrative purposes to guide the presentation of experimental results obtained using the protocols below.

Table 1: STING Pathway Activation in THP-1-Blue™ ISG Reporter Cells

Concentration (µM)Luciferase Activity (Fold Induction)
0 (Vehicle)1.0
0.12.5
0.37.8
1.025.6
3.058.9
10.095.2
EC50 (µM) 1.5

Table 2: IFN-β Secretion from Human PBMCs

Concentration (µM)IFN-β Concentration (pg/mL)
0 (Vehicle)< 10
0.155
0.3180
1.0550
3.01200
10.02100
EC50 (µM) 1.2

Experimental Protocols

Protocol 1: STING Reporter Assay in THP-1-Blue™ ISG Cells

This protocol describes the use of a commercially available THP-1 reporter cell line that expresses a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.

Reporter_Assay_Workflow start Start seed_cells Seed THP-1-Blue™ ISG cells (1x10^5 cells/well in 96-well plate) start->seed_cells add_agonist Add serial dilutions of This compound seed_cells->add_agonist incubate Incubate for 18-24 hours at 37°C, 5% CO2 add_agonist->incubate collect_supernatant Collect supernatant incubate->collect_supernatant add_quanti_blue Add QUANTI-Blue™ Solution collect_supernatant->add_quanti_blue incubate_detection Incubate at 37°C for 1-3 hours add_quanti_blue->incubate_detection read_absorbance Read absorbance at 620-655 nm incubate_detection->read_absorbance end End read_absorbance->end

References

Determining the Optimal Concentration of STING Agonist Compound 30b in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the optimal concentration of the novel STING (Stimulator of Interferon Genes) agonist, Compound 30b, in a cell culture setting. The provided protocols and application notes detail a systematic approach to establishing a dose-response relationship, quantifying downstream signaling, and assessing cellular viability.

Introduction to STING and Compound 30b

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1][2] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, initiating a robust immune response.[1][3][4][5] Consequently, STING agonists are promising therapeutic agents for cancer immunotherapy and infectious diseases.[2][6][7] Compound 30b is a novel synthetic STING agonist, and determining its optimal concentration is crucial for maximizing its therapeutic potential while minimizing off-target effects.

Principle of Optimal Concentration Determination

The optimal concentration of Compound 30b is the dose that elicits a maximal STING-dependent response without inducing significant cytotoxicity. This is typically determined by performing a dose-response study and measuring key readouts of STING activation, such as IFN-β production or IRF3-dependent reporter gene expression, alongside a cell viability assay.

Key Experimental Readouts

  • STING Pathway Activation: This can be measured directly by quantifying the phosphorylation of STING and its downstream effector IRF3 via Western blotting, or indirectly by measuring the production of downstream cytokines like IFN-β using ELISA, or by using a luciferase reporter assay.[8][9]

  • Cellular Viability: It is essential to assess the cytotoxic effects of the compound at various concentrations. The MTT assay is a common colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[10][11][12][13]

Data Presentation

Table 1: Dose-Response of Compound 30b on STING Activation (Example Data)
Compound 30b Concentration (µM)IFN-β Secretion (pg/mL)ISRE Luciferase Activity (Fold Induction)
0 (Vehicle Control)15.2 ± 3.11.0 ± 0.2
0.0155.8 ± 7.93.5 ± 0.6
0.1250.1 ± 25.615.8 ± 2.1
1890.5 ± 95.255.2 ± 6.8
101250.7 ± 130.478.9 ± 9.5
1001100.3 ± 121.875.4 ± 8.9
Table 2: Cytotoxicity of Compound 30b (Example Data)
Compound 30b Concentration (µM)Cell Viability (% of Control)
0 (Vehicle Control)100 ± 5.2
0.0198.9 ± 4.8
0.199.2 ± 5.1
197.5 ± 4.5
1090.1 ± 6.3
10065.4 ± 8.9

Experimental Protocols

Protocol 1: Determination of STING Activation using an IFN-β ELISA

This protocol describes the quantification of secreted IFN-β from cell culture supernatants following treatment with Compound 30b.

Materials:

  • Cell line with a functional STING pathway (e.g., THP-1)

  • Compound 30b

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Human or Mouse IFN-β ELISA Kit[14][15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of Compound 30b in cell culture medium. A typical starting range for novel STING agonists is 0.1 µM to 50 µM.[8]

  • Cell Treatment: Remove the existing medium and add the prepared dilutions of Compound 30b to the cells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.[14][15][16][17]

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IFN-β from the standard curve. Plot the IFN-β concentration against the log of the Compound 30b concentration to determine the EC50 value.

Protocol 2: Determination of STING Activation using a Luciferase Reporter Assay

This protocol utilizes a reporter cell line expressing a luciferase gene under the control of an Interferon-Stimulated Response Element (ISRE) to quantify STING pathway activation.[9][18]

Materials:

  • ISRE-luciferase reporter cell line (e.g., THP1-Dual™)

  • Compound 30b

  • Cell culture medium and supplements

  • White, clear-bottom 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate and incubate overnight.[19]

  • Compound Preparation: Prepare a serial dilution of Compound 30b in cell culture medium.

  • Cell Treatment: Add the dilutions of Compound 30b to the cells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.[18][19]

  • Luciferase Assay: Perform the luciferase assay according to the manufacturer's protocol.[19][20]

  • Data Analysis: Measure the luminescence and normalize the data to the vehicle control to determine the fold induction of luciferase activity. Plot the fold induction against the log of the Compound 30b concentration.

Protocol 3: Assessment of Cellular Viability using MTT Assay

This protocol assesses the metabolic activity of cells as an indicator of viability after treatment with Compound 30b.[10][11][12][13]

Materials:

  • Cell line used in the activation assays

  • Compound 30b

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as the activation assays and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of Compound 30b in cell culture medium, mirroring the concentrations used in the activation assays.

  • Cell Treatment: Treat the cells with the Compound 30b dilutions and a vehicle control.

  • Incubation: Incubate the plate for the same duration as the activation assays (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[13]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[10][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates ISRE ISRE pIRF3_n->ISRE binds IFN Type I IFNs (e.g., IFN-β) ISRE->IFN transcription

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Compound_Prep 2. Prepare Serial Dilutions of Compound 30b Cell_Culture->Compound_Prep Cell_Seeding 3. Seed Cells in 96-well Plates Compound_Prep->Cell_Seeding Treatment 4. Treat Cells with Compound 30b Cell_Seeding->Treatment Incubation 5. Incubate for 24-48h Treatment->Incubation ELISA 6a. IFN-β ELISA Incubation->ELISA Luciferase 6b. Luciferase Assay Incubation->Luciferase MTT 6c. MTT Assay Incubation->MTT Dose_Response 7. Determine Dose-Response Curve ELISA->Dose_Response Luciferase->Dose_Response Cytotoxicity 8. Assess Cytotoxicity MTT->Cytotoxicity Optimal_Conc 9. Determine Optimal Concentration Dose_Response->Optimal_Conc Cytotoxicity->Optimal_Conc

Caption: Experimental workflow for determining optimal concentration.

References

Application Notes and Protocols: In Vivo Dosing of STING Agonists in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This response can initiate a robust anti-tumor immune cascade, making STING agonists promising therapeutic agents for cancer immunotherapy. This document provides detailed application notes and protocols for the in vivo use of STING agonists in mouse models, with a focus on general principles applicable to novel compounds like STING agonist-20-Ala-amide-PEG2-C2-NH2.

Disclaimer: There is currently limited publicly available data on the in vivo dosing and administration of this compound as a standalone agent in mouse models. This molecule is primarily described as a scaffold for creating immune-stimulating antibody conjugates (ISACs). The following protocols are based on established methodologies for other STING agonists, such as cyclic dinucleotides (CDNs), and should be adapted and optimized for specific experimental needs.

STING Signaling Pathway

Activation of the STING pathway is crucial for bridging innate and adaptive immunity. Upon binding of a STING agonist, the pathway is initiated, leading to T cell priming and an anti-tumor response.[1][2]

STING_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_tme Tumor Microenvironment STING_Agonist STING Agonist STING STING (on ER membrane) STING_Agonist->STING activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 pIRF3 (dimerization & nuclear translocation) IRF3->pIRF3 IFN_beta Type I IFNs (e.g., IFN-β) pIRF3->IFN_beta induces transcription DC_maturation DC Maturation & Migration IFN_beta->DC_maturation Cytokines Pro-inflammatory Cytokines (TNF, IL-6) NFkB->Cytokines induces transcription T_Cell CD8+ T Cell DC_maturation->T_Cell primes Tumor_Cell Tumor Cell T_Cell->Tumor_Cell kills Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis start Start inoculation Tumor Cell Inoculation start->inoculation monitoring Tumor Growth Monitoring inoculation->monitoring randomization Randomization monitoring->randomization injection_1 Dose 1: Intratumoral Injection randomization->injection_1 monitoring_2 Tumor & Weight Monitoring injection_1->monitoring_2 pd_analysis Optional: Pharmacodynamic Analysis injection_1->pd_analysis e.g., 24h post-dose injection_2 Dose 2 monitoring_2->injection_2 monitoring_3 Tumor & Weight Monitoring injection_2->monitoring_3 injection_3 Dose 3 monitoring_3->injection_3 monitoring_4 Continued Monitoring injection_3->monitoring_4 endpoint Endpoint Analysis: Tumor Volume, Survival monitoring_4->endpoint

References

Application Notes and Protocols: Flow Cytometry Analysis of STING Activation using Compound 30b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, thereby orchestrating an immune response. This makes STING an attractive target for therapeutic intervention in indications such as oncology and infectious diseases.

Compound 30b (also known as STING agonist-20-Ala-amide-PEG2-C2-NH2 TFA) is a non-cyclic dinucleotide STING agonist. It serves as an active scaffold for the synthesis of immune-stimulating antibody conjugates (ISACs) for cancer research.[1][2][3][4][5] As a potent activator of the STING pathway, robust methods are required to quantify its activity in relevant cell-based assays.

These application notes provide a detailed protocol for the analysis of STING activation induced by Compound 30b using flow cytometry. This method allows for the quantitative measurement of key downstream signaling events at a single-cell level, providing valuable insights into the compound's mechanism of action and potency. The primary endpoints measured are the phosphorylation of STING, TBK1, and IRF3, which are hallmark indicators of pathway activation.[6]

STING Signaling Pathway

Upon binding of an agonist, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus to induce the transcription of type I interferons and other inflammatory genes.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Compound_30b Compound 30b STING_ER STING (on ER) Compound_30b->STING_ER Binds to STING_Golgi STING (on Golgi) (Activated) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates pTBK1->STING_Golgi Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Genes IFN Genes pIRF3->IFN_Genes Induces Transcription Flow_Cytometry_Workflow A 1. Cell Culture (THP-1 cells) B 2. Stimulation (Compound 30b or control) A->B C 3. Fixation and Permeabilization B->C D 4. Intracellular Staining (p-STING, p-TBK1, p-IRF3 antibodies) C->D E 5. Flow Cytometry Acquisition D->E F 6. Data Analysis E->F

References

Developing a Stable Formulation of STING Agonist-20-Ala-amide-PEG2-C2-NH2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its activation triggers a potent anti-tumor and anti-viral response, making STING agonists promising candidates for cancer immunotherapy. This document provides detailed application notes and protocols for the development of a stable formulation for a specific STING agonist, 20-Ala-amide-PEG2-C2-NH2. This molecule is described as an active scaffold for synthesizing immune-stimulating antibody conjugates (ISACs) for cancer research.

Due to the limited publicly available information on the specific chemical structure of the active STING agonist core of this molecule, this guide will focus on the formulation strategies for a PEGylated peptide-like molecule, which represents a common class of STING agonists. The protocols outlined below provide a systematic approach to characterizing the molecule and developing a stable lyophilized formulation.

STING Signaling Pathway

Activation of the STING pathway is initiated by the binding of cyclic dinucleotides (CDNs), which can be produced by bacteria or by the host enzyme cGAS in response to cytosolic DNA. This binding leads to a conformational change in the STING protein, triggering a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. These cytokines are crucial for the activation of a robust anti-tumor immune response.

STING_Pathway cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING (ER) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates to nucleus & induces transcription Interferon Type I Interferons IFN_genes->Interferon leads to Immune_Response Anti-tumor Immune Response Interferon->Immune_Response drives

Caption: The cGAS-STING signaling pathway, a key driver of innate immunity.

Pre-formulation Studies: Physicochemical Characterization

A thorough understanding of the physicochemical properties of 20-Ala-amide-PEG2-C2-NH2 is the foundation for developing a stable formulation. The following experiments are critical.

Experimental Protocols

Protocol 1: Solubility Assessment

  • Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, tris).

  • Add an excess amount of the lyophilized 20-Ala-amide-PEG2-C2-NH2 powder to a known volume of each buffer.

  • Stir the suspensions at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Measure the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Record the solubility in mg/mL for each buffer condition.

Protocol 2: Isoelectric Point (pI) Determination

  • Utilize capillary isoelectric focusing (cIEF) or a validated in-silico prediction tool based on the peptide sequence.

  • For cIEF, prepare a sample solution of the STING agonist.

  • Introduce the sample into a capillary containing a mixture of ampholytes.

  • Apply a high voltage, causing the molecule to migrate to the point in the pH gradient where its net charge is zero.

  • Detect the focused protein band and determine the corresponding pH, which is the pI.

Protocol 3: Forced Degradation Studies

  • Expose solutions of 20-Ala-amide-PEG2-C2-NH2 to various stress conditions:

    • Acid/Base Hydrolysis: 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60°C).

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose solutions to light according to ICH Q1B guidelines.

  • At specified time points, analyze the samples by a stability-indicating HPLC method to identify and quantify degradation products.

Data Presentation

The results of these studies should be summarized in clear, concise tables.

pHSolubility (mg/mL)
3.0[Insert Data]
4.0[Insert Data]
5.0[Insert Data]
6.0[Insert Data]
7.0[Insert Data]
8.0[Insert Data]
9.0[Insert Data]
10.0[Insert Data]

Table 1: Solubility Profile of 20-Ala-amide-PEG2-C2-NH2.

ParameterValue
Isoelectric Point (pI)[Insert Data]

Table 2: Isoelectric Point of 20-Ala-amide-PEG2-C2-NH2.

Stress ConditionMajor Degradation Products% Degradation at [Time]
0.1 M HCl, 60°C[Identify Peaks][Insert Data]
0.1 M NaOH, 60°C[Identify Peaks][Insert Data]
3% H₂O₂, RT[Identify Peaks][Insert Data]
60°C[Identify Peaks][Insert Data]
Photostability[Identify Peaks][Insert Data]

Table 3: Summary of Forced Degradation Studies.

Formulation Development Workflow

The goal is to develop a stable, lyophilized formulation that protects the STING agonist from degradation and is suitable for parenteral administration. The workflow involves excipient screening and lyophilization cycle development.

Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_lyophilization Lyophilization Cycle Development cluster_stability Stability Testing Physicochemical Physicochemical Characterization Excipient_Screening Excipient Screening (Buffers, Bulking Agents, Lyoprotectants) Physicochemical->Excipient_Screening Formulation_Optimization Formulation Optimization Excipient_Screening->Formulation_Optimization Thermal_Analysis Thermal Analysis (DSC, FDM) Formulation_Optimization->Thermal_Analysis Cycle_Development Cycle Parameter Development Thermal_Analysis->Cycle_Development Cycle_Optimization Cycle Optimization Cycle_Development->Cycle_Optimization Stability_Studies ICH Stability Studies (Accelerated & Long-term) Cycle_Optimization->Stability_Studies Final_Formulation Stable Lyophilized Formulation Stability_Studies->Final_Formulation

Caption: Workflow for developing a stable lyophilized peptide formulation.

Excipient Screening

The choice of excipients is critical for the stability of the final product.

  • Buffers: To maintain the optimal pH identified in the pre-formulation studies. Common choices include phosphate, citrate, and histidine buffers.

  • Bulking Agents: To provide an elegant cake structure. Mannitol and glycine (B1666218) are frequently used.

  • Lyoprotectants/Cryoprotectants: To protect the molecule from freezing and drying stresses. Sugars like sucrose (B13894) and trehalose (B1683222) are effective.

  • Surfactants: To prevent aggregation and surface adsorption. Polysorbate 20 or 80 may be considered at low concentrations.

Protocol 4: Excipient Compatibility and Stability Screening

  • Prepare several prototype formulations containing 20-Ala-amide-PEG2-C2-NH2 with different combinations of the selected excipients.

  • Subject the liquid formulations to accelerated stability testing (e.g., 40°C for 2 weeks).

  • Analyze the samples at initial and final time points for purity (HPLC), aggregation (Size Exclusion Chromatography - SEC), and visual appearance.

  • Select the most promising formulations for lyophilization cycle development.

Formulation IDBufferBulking AgentLyoprotectantSurfactantPurity after 2 weeks at 40°C (%)Aggregation after 2 weeks at 40°C (%)
F110 mM Phosphate, pH 7.05% Mannitol--[Data][Data]
F210 mM Phosphate, pH 7.05% Mannitol2% Sucrose-[Data][Data]
F310 mM Histidine, pH 6.55% Glycine2% Trehalose-[Data][Data]
F410 mM Histidine, pH 6.55% Mannitol2% Trehalose0.01% Polysorbate 80[Data][Data]

Table 4: Example of an Excipient Screening Study Design and Data Collection.

Lyophilization Cycle Development

The development of a lyophilization cycle is a systematic process to ensure efficient drying and a stable final product.

Lyophilization_Logic cluster_thermal Thermal Characterization cluster_cycle Cycle Development cluster_optimization Optimization & Validation DSC Differential Scanning Calorimetry (DSC) Tg_prime Determine Glass Transition Temperature (Tg') DSC->Tg_prime FDM Freeze-Dry Microscopy (FDM) Tc Determine Collapse Temperature (Tc) FDM->Tc Freezing Freezing Step (Set below Tg') Tg_prime->Freezing Primary_Drying Primary Drying (Set shelf temp below Tc) Tc->Primary_Drying Freezing->Primary_Drying Secondary_Drying Secondary Drying (Increase temp to remove bound water) Primary_Drying->Secondary_Drying Optimization Optimize for Time, Cake Appearance, & Residual Moisture Secondary_Drying->Optimization Validation Cycle Validation Optimization->Validation Robust_Cycle Robust Lyophilization Cycle Validation->Robust_Cycle

Caption: Logical relationship for lyophilization cycle development.

Experimental Protocols

Protocol 5: Thermal Analysis

  • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature of the frozen formulation (Tg').

  • Use Freeze-Dry Microscopy (FDM) to determine the collapse temperature (Tc). This is the maximum temperature the product can withstand during primary drying without losing its structure.

Protocol 6: Lyophilization Cycle Development

  • Freezing:

    • Set the shelf temperature to well below the Tg' (e.g., -40°C to -50°C).

    • Hold for a sufficient time to ensure complete freezing of the product.

  • Primary Drying:

    • Apply a vacuum (e.g., 100-200 mTorr).

    • Increase the shelf temperature to just below the Tc.

    • Hold until all the ice is sublimed.

  • Secondary Drying:

    • Increase the shelf temperature to a higher temperature (e.g., 25°C) to remove residual bound water.

    • Hold for several hours.

Data Presentation
ParameterValue (°C)
Glass Transition Temperature (Tg')[Insert Data]
Collapse Temperature (Tc)[Insert Data]

Table 5: Thermal Properties of the Optimized Formulation.

StepShelf Temperature (°C)Ramp Rate (°C/min)Hold Time (min)Vacuum (mTorr)
Freezing
Ramp to -40-401.0--
Hold at -40-40-120-
Primary Drying
Ramp to -15-150.5-150
Hold at -15-15-1800150
Secondary Drying
Ramp to 25250.2-150
Hold at 2525-600150

Table 6: Example of a Developed Lyophilization Cycle.

Stability Testing of the Lyophilized Product

The final lyophilized product must be subjected to stability testing under ICH guidelines to establish its shelf life.

Protocol 7: ICH Stability Testing

  • Place the lyophilized product in its final container closure system at the following conditions:

    • Long-term: 2-8°C.

    • Accelerated: 25°C/60% RH.

  • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analyze the samples for:

    • Appearance of the cake and reconstituted solution.

    • Reconstitution time.

    • pH of the reconstituted solution.

    • Purity and degradation products (HPLC).

    • Aggregation (SEC).

    • Moisture content (Karl Fischer).

    • Potency (a suitable bioassay, e.g., a STING reporter cell line assay).

Conclusion

The development of a stable formulation for the STING agonist 20-Ala-amide-PEG2-C2-NH2 requires a systematic approach. By thoroughly characterizing the molecule's physicochemical properties, screening for compatible excipients, and developing a robust lyophilization cycle, a stable product suitable for further pre-clinical and clinical development can be achieved. The protocols and workflows provided in this document serve as a comprehensive guide for researchers and formulation scientists in this endeavor.

Application Notes and Protocols for STING Agonist-20-Ala-amide-PEG2-C2-NH2 in Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. STING agonists are a promising class of immunotherapeutic agents designed to activate this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that can recruit and activate immune cells to attack tumor cells.

STING agonist-20-Ala-amide-PEG2-C2-NH2 is a synthetic active scaffold designed for the development of immune-stimulating antibody-drug conjugates (ISACs).[1][2][3] By conjugating this STING agonist to a tumor-targeting monoclonal antibody, it can be delivered specifically to the tumor microenvironment, thereby minimizing systemic toxicities associated with broad immune activation and enhancing its anti-tumor efficacy.[4][5] These application notes provide an overview of the experimental use of this compound as part of an ISAC for solid tumor research, including protocols for in vitro and in vivo evaluation.

Product Information

PropertyValue
Product Name This compound
Appearance Solid powder
Molecular Formula C48H58F3N13O14
Molecular Weight 1098.05 g/mol
Storage Conditions Store at -20°C for long-term storage.
Solubility Soluble in DMSO. For in vivo applications, specific formulation protocols should be followed.[3][6]
Applications Active scaffold for the synthesis of immune-stimulating antibody-drug conjugates (ISACs) for cancer immunotherapy research.[1][2][3]

STING Signaling Pathway

Activation of the STING pathway is initiated by the presence of cyclic dinucleotides (CDNs) in the cytoplasm, which can be a result of viral or bacterial infection, or the presence of self-DNA from damaged tumor cells. The binding of a STING agonist, such as one delivered via an ISAC, to the STING protein on the endoplasmic reticulum triggers a conformational change. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α/β). This cascade results in the activation of dendritic cells, enhanced antigen presentation, and the priming of tumor-specific T cells, ultimately leading to an anti-tumor immune response.[7]

STING_Signaling_Pathway STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ISAC Tumor-Targeted ISAC (STING Agonist Payload) STING_agonist STING Agonist ISAC->STING_agonist Release in Tumor Cell STING STING (ER Membrane) STING_agonist->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocation IFN_genes Type I Interferon Genes pIRF3_n->IFN_genes Induces Transcription Cytokines Type I IFNs & Pro-inflammatory Cytokines IFN_genes->Cytokines Expression Immune_Response Anti-Tumor Immune Response Cytokines->Immune_Response Drives

Caption: Generalized STING signaling pathway activated by a tumor-targeted ISAC.

Experimental Protocols

The following are representative protocols for the evaluation of an ISAC synthesized using this compound. Researchers should optimize these protocols for their specific antibody, tumor model, and experimental setup.

Protocol 1: In Vitro Evaluation of STING Activation

Objective: To determine the in vitro potency of the STING agonist-ISAC in activating the STING pathway in target cells.

Materials:

  • Tumor cell line expressing the target antigen.

  • Reporter cell line expressing a luciferase or fluorescent protein under the control of an IRF3-inducible promoter (e.g., THP1-Dual™ cells).

  • STING agonist-ISAC.

  • Control antibody (unconjugated).

  • Control ISAC (non-targeting).

  • Cell culture medium and supplements.

  • 96-well plates.

  • Luminometer or fluorescence plate reader.

Procedure:

  • Seed the reporter cells in a 96-well plate at an appropriate density.

  • In a separate plate, seed the target tumor cells.

  • Prepare serial dilutions of the STING agonist-ISAC, control antibody, and control ISAC.

  • Add the diluted conjugates to the target tumor cells and co-culture with the reporter cells.

  • Incubate for 24-48 hours.

  • Measure the reporter signal (luminescence or fluorescence) according to the manufacturer's instructions.

  • Analyze the data to determine the EC50 value for STING activation.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of the STING agonist-ISAC in a solid tumor model.

Materials:

  • Syngeneic mouse model (e.g., BALB/c mice).

  • Murine tumor cell line expressing the target antigen (e.g., CT26, 4T1).

  • STING agonist-ISAC.

  • Vehicle control.

  • Control ISAC (non-targeting).

  • Calipers for tumor measurement.

  • Sterile PBS and syringes for injection.

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment groups (n=8-10 mice per group).

  • Administer the STING agonist-ISAC, vehicle control, or control ISAC intravenously (IV) or intraperitoneally (IP) at a predetermined dose and schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor mice for any signs of toxicity.

  • At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., immune cell infiltration, cytokine profiling).

Experimental_Workflow In Vivo Efficacy Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (Syngeneic Mice) Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment ISAC Administration (IV or IP) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Repeated Endpoint Study Endpoint Monitoring->Endpoint Tissue_Collection Tumor & Tissue Collection Endpoint->Tissue_Collection Ex_Vivo_Analysis Ex Vivo Analysis (Flow Cytometry, IHC, etc.) Tissue_Collection->Ex_Vivo_Analysis

Caption: A typical workflow for an in vivo efficacy study of a STING agonist-ISAC.

Data Presentation

The following tables represent hypothetical data that could be generated from the experimental protocols described above.

Table 1: In Vitro STING Activation by a HER2-Targeted STING Agonist-ISAC

Treatment GroupTarget Cell LineEC50 (nM) for IRF3 Activation
HER2-STING-ISACSK-BR-3 (HER2+)15.2
HER2-STING-ISACMDA-MB-231 (HER2-)> 1000
Non-targeting-STING-ISACSK-BR-3 (HER2+)> 1000
Unconjugated Anti-HER2 AntibodySK-BR-3 (HER2+)No activity

Table 2: In Vivo Anti-Tumor Efficacy of a 5T4-Targeted STING Agonist-ISAC in a CT26 Tumor Model

Treatment Group (10 mg/kg, IV, qw)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Number of Tumor-Free Mice
Vehicle Control1540 ± 210-0/10
Non-targeting-STING-ISAC1380 ± 18010.40/10
5T4-STING-ISAC250 ± 9583.86/10

Table 3: Immune Cell Infiltration in Tumors Treated with a PD-L1-Targeted STING Agonist-ISAC

Treatment GroupCD8+ T cells / mm²CD4+ T cells / mm²NK cells / mm²
Vehicle Control50 ± 1285 ± 2030 ± 8
PD-L1-STING-ISAC210 ± 45150 ± 3595 ± 22

Conclusion

This compound serves as a valuable tool for the development of next-generation immunotherapies for solid tumors. When incorporated into an ISAC, it has the potential to harness the power of the innate immune system in a tumor-targeted manner. The protocols and data presented here provide a framework for the preclinical evaluation of such novel therapeutic candidates. Further research and optimization are necessary to fully elucidate the therapeutic potential of this approach.

References

Application Notes and Protocols: Combining STING Agonist-20-Ala-amide-PEG2-C2-NH2 with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists can turn "cold" tumors, which are non-responsive to immune checkpoint inhibitors (ICIs), into "hot," immune-infiltrated tumors, thereby sensitizing them to therapies like anti-PD-1 or anti-CTLA-4.[1][2] The molecule STING agonist-20-Ala-amide-PEG2-C2-NH2 is an active scaffold used in the synthesis of immune-stimulating antibody conjugates (ISACs), designed to deliver the STING-activating agent directly to tumor cells.[3][4] Combining such targeted STING activation with systemic checkpoint inhibition presents a powerful therapeutic approach to enhance anti-tumor immunity and overcome resistance.[1][5][6]

This document provides detailed application notes and experimental protocols for preclinical evaluation of STING agonists, exemplified by data from representative cyclic dinucleotide (CDN) and other novel STING agonists, in combination with checkpoint inhibitors. Due to the limited publicly available data on this compound as a standalone agent, the following protocols and data are based on well-characterized STING agonists used in similar combination studies.

Mechanism of Action: Synergy between STING Agonists and Checkpoint Inhibitors

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in the tumor microenvironment (TME).[2] Activation of STING in antigen-presenting cells (APCs), such as dendritic cells (DCs), leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[5] This, in turn, enhances antigen presentation, promotes the priming and activation of tumor-specific CD8+ T cells, and facilitates their trafficking and infiltration into the tumor.[5]

However, STING activation can also upregulate the expression of immune checkpoint molecules like PD-L1 on tumor cells, which can dampen the anti-tumor T cell response.[5] This makes the combination with checkpoint inhibitors, which block these negative regulatory signals (e.g., anti-PD-1/PD-L1), a highly synergistic strategy. The STING agonist primes an anti-tumor T cell response, while the checkpoint inhibitor unleashes it.[5][6]

STING_Checkpoint_Synergy cluster_TME Tumor Microenvironment (TME) TumorCell Tumor Cell TCell CD8+ T Cell TumorCell->TCell PD-L1 expression inhibits T cell APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) APC->TCell Primes & Activates TCell->TumorCell Kills STINGa STING Agonist STINGa->APC Activates STING AntiPD1 Anti-PD-1/PD-L1 (Checkpoint Inhibitor) AntiPD1->TumorCell Blocks PD-L1

Fig 1. Synergy of STING Agonist and Checkpoint Inhibitor.

Data Presentation: Preclinical Efficacy of STING Agonist and Checkpoint Inhibitor Combination

The following tables summarize representative quantitative data from preclinical studies, demonstrating the enhanced anti-tumor effects of combining a STING agonist with a checkpoint inhibitor.

Table 1: In Vivo Tumor Growth Inhibition in Syngeneic Mouse Models

Treatment Group Mouse Model Tumor Growth Inhibition (%) Complete Responses (%) Reference
Vehicle Control4T1 Breast Cancer00[7]
STING Agonist4T1 Breast Cancer45Not Reported[7]
Anti-PD-L1 (atezolizumab)4T1 Breast Cancer30Not Reported[7]
STING Agonist + Anti-PD-L14T1 Breast Cancer75Not Reported[7]
Vehicle ControlB16F10 Melanoma00[8]
STING Agonist (8803)B16F10-PDL2 Melanoma10 (survival)Not Reported[8]
Anti-PD-L1/PD-L2B16F10-PDL2 Melanoma10 (survival)Not Reported[8]
STING Agonist + Anti-PD-L1/PD-L2B16F10-PDL2 Melanoma70 (survival)70[8]

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Treatment Group Mouse Model Immune Cell Population Change vs. Control Reference
STING AgonistID8-Trp53-/- OvarianCD103+ DCs~2.5-fold increase[9][10]
STING AgonistID8-Trp53-/- OvarianPD-1+ CD8+ T cells~3-fold increase[9][10]
STING AgonistID8-Trp53-/- OvarianCD69+CD62L- CD8+ T cells~2-fold increase[9][10]
STING Agonist + Anti-PD-L14T1 Breast CancerCD8+ T cellsSignificant Increase[7]
STING Agonist + Anti-PD-L14T1 Breast CancerFOXP3+ Treg cellsSignificant Decrease[7]

Table 3: Cytokine Levels in Tumor Microenvironment or Serum

Treatment Group Mouse Model Cytokine Change vs. Control Reference
STING AgonistB16F10OVA MelanomaIFN-β (Tumor)~150-fold increase[11]
STING AgonistB16F10OVA MelanomaCXCL10 (Tumor)~100-fold increase[11]
STING Agonist + Anti-PD-L14T1 Breast CancerTNF-α (Tumor)Significant Increase[7]
STING Agonist + Anti-PD-L14T1 Breast CancerIFN-γ (Tumor)Significant Increase[7]
STING AgonistKPC PancreaticIFN-β (Serum)Significant Increase[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific reagents, cell lines, and equipment.

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical study to evaluate the anti-tumor efficacy of a STING agonist in combination with an anti-PD-1 antibody.

InVivo_Workflow A Day 0: Tumor Cell Implantation (e.g., CT26, B16F10) B Day 7-10: Tumor Palpable (Randomize Mice) A->B C Treatment Initiation: - STING Agonist (Intratumoral) - Anti-PD-1 (Intraperitoneal) B->C D Monitor Tumor Growth (Calipers, 2-3x weekly) C->D E Monitor Body Weight (Toxicity Assessment) C->E F Endpoint Analysis: - Tumor Harvest for TILs - Spleen/Blood Collection D->F

Fig 2. Workflow for In Vivo Efficacy Study.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Syngeneic tumor cells (e.g., CT26, 4T1, B16F10)

  • STING Agonist (e.g., this compound)

  • Anti-mouse PD-1 antibody (or relevant checkpoint inhibitor)

  • Vehicle control for STING agonist and isotype control for antibody

  • Sterile PBS, syringes, needles

  • Digital calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells in 100 µL of sterile PBS into the right flank of each mouse.[11]

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle + Isotype Control

    • Group 2: STING Agonist + Isotype Control

    • Group 3: Vehicle + Anti-PD-1 Antibody

    • Group 4: STING Agonist + Anti-PD-1 Antibody

  • Dosing and Administration:

    • STING Agonist: Administer intratumorally (IT) at a dose of 5-25 µg per mouse in a volume of 20-50 µL.[8][13] Dosing schedules can vary, for example, on days 10, 14, and 17 post-tumor inoculation.[13]

    • Anti-PD-1 Antibody: Administer intraperitoneally (IP) at a dose of 100-200 µg per mouse (e.g., 10 mg/kg).[8] A typical schedule is twice weekly for three weeks.[8]

  • Efficacy and Toxicity Assessment: Continue monitoring tumor volume and body weight throughout the study. Euthanize mice if tumors exceed 2000 mm³ or if body weight loss exceeds 20%.

  • Endpoint: At the end of the study, collect tumors, spleens, and blood for downstream analysis (e.g., flow cytometry, cytokine analysis).

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the isolation and staining of TILs for immunophenotyping.

Materials:

  • Freshly harvested tumors

  • Tumor Digestion Medium: RPMI with Collagenase IV (1 mg/mL) and DNase I (100 U/mL)[14]

  • FACS Buffer: PBS with 1% BSA

  • Red Blood Cell (RBC) Lysis Buffer

  • Fc Block (anti-CD16/32)

  • Fixable Viability Stain

  • Fluorochrome-conjugated antibodies (e.g., anti-CD45, CD3, CD4, CD8, FoxP3, PD-1, CD69)

  • Intracellular Staining Buffer Set (for FoxP3)

  • Flow cytometer

Procedure:

  • Tumor Digestion: Mince harvested tumors into small pieces and incubate in Tumor Digestion Medium for 30-60 minutes at 37°C with shaking.[14]

  • Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Wash with FACS buffer.

  • RBC Lysis: If necessary, treat the cell suspension with RBC Lysis Buffer.

  • Viability Staining: Stain cells with a fixable viability dye for 15 minutes at 4°C to exclude dead cells from the analysis.[12]

  • Fc Block: Block Fc receptors by incubating cells with Fc Block for 10 minutes at 4°C.[13]

  • Surface Staining: Add the cocktail of surface antibodies and incubate for 30 minutes at 4°C in the dark.

  • Intracellular Staining (if applicable): For transcription factors like FoxP3, fix and permeabilize the cells according to the manufacturer's protocol for the intracellular staining buffer set, then stain with the intracellular antibody.[12]

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Analysis: Analyze the data using software like FlowJo. Gate on live, single, CD45+ cells to identify immune infiltrates, followed by gating on specific T cell subsets (e.g., CD3+, CD8+).[13]

Protocol 3: Cytokine and Chemokine Quantification by ELISA

This protocol describes the measurement of cytokine levels in tumor lysates or serum.

Materials:

  • Tumor tissue or serum samples

  • Protein Lysis Buffer with protease inhibitors

  • ELISA Kit for the cytokine of interest (e.g., IFN-β, CXCL10, TNF-α)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Tumor Lysate: Homogenize harvested tumor tissue in protein lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine total protein concentration for normalization.

    • Serum: Collect blood via cardiac puncture and allow it to clot. Centrifuge to separate serum.[15]

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions.[16][17]

    • Briefly, add standards and samples to the pre-coated plate.

    • Incubate, then wash the plate.

    • Add the detection antibody, followed by incubation and washing.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution and read the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Normalize tumor lysate cytokine levels to the total protein concentration.

Conclusion

The combination of STING agonists with checkpoint inhibitors represents a potent therapeutic strategy with the potential to overcome immunotherapy resistance in a variety of cancers. The protocols and data presented here provide a framework for the preclinical evaluation of this combination, focusing on in vivo efficacy, immunophenotyping, and cytokine analysis. While specific data for this compound is not yet widely published, the provided methodologies are applicable and can be adapted for its evaluation, particularly in the context of an immune-stimulating antibody conjugate. Careful experimental design and comprehensive immunological monitoring are crucial for advancing this promising therapeutic approach to the clinic.

References

Troubleshooting & Optimization

improving STING agonist-20-Ala-amide-PEG2-C2-NH2 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING agonist-20-Ala-amide-PEG2-C2-NH2. The information provided is intended to assist in overcoming challenges related to the solubility of this compound in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic molecule designed to activate the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of this pathway is a promising strategy in cancer immunotherapy.[1] Like many peptide-based and hydrophobic small molecule drug candidates, this STING agonist can exhibit poor solubility in aqueous solutions, which is a significant hurdle for its use in in-vitro and in-vivo experiments that require physiological buffer conditions.

Q2: What is the known solubility of this compound?

A2: The solubility of this compound has been determined to be 125 mg/mL in Dimethyl Sulfoxide (DMSO), which corresponds to a concentration of 279.06 mM. This was achieved with the aid of ultrasonication and warming to 60°C.[2]

Q3: What are the initial steps I should take if I encounter solubility issues?

A3: For hydrophobic compounds like this STING agonist, the primary approach is to first dissolve the compound in a minimal amount of a suitable organic solvent to create a concentrated stock solution. This stock solution can then be slowly diluted into your aqueous buffer of choice while gently vortexing or stirring.

Q4: Which organic solvents are recommended for initial dissolution?

A4: Dimethyl Sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving hydrophobic peptides and similar molecules.[3] Other potential organic co-solvents include Dimethyl Formamide (DMF), acetonitrile (B52724) (ACN), ethanol, and isopropanol. The choice of solvent may depend on the specific requirements and limitations of your experimental setup.

Q5: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What can I do?

A5: Precipitation upon dilution into an aqueous buffer is a common issue and suggests that the solubility limit in the final solution has been exceeded. Here are several troubleshooting steps you can take:

  • Reduce the final concentration: Attempt to prepare a more dilute final solution.

  • Optimize the dilution process: Add the organic stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing. This can prevent localized high concentrations that lead to precipitation.

  • Adjust the pH of the aqueous buffer: The net charge of a peptide-like molecule can significantly influence its solubility. Adjusting the pH of the buffer away from the isoelectric point (pI) of the compound can increase solubility.

  • Use sonication: Sonication can help to break down aggregates and improve the dissolution of the compound in the final buffer.

  • Gentle heating: Warming the solution may increase the solubility of the compound. However, this should be done with caution to avoid degradation.

Q6: Are there any additives that can improve the solubility of this STING agonist in aqueous solutions?

A6: Yes, several types of excipients can be used to enhance aqueous solubility. These include:

  • Surfactants: Non-ionic surfactants such as Tween® 80 or PEG300/400 can be used to create formulations that improve solubility for in vivo studies.[4]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Lyophilized powder is difficult to dissolve initially. High hydrophobicity of the compound.Use a small volume of a strong organic solvent like DMSO or DMF for initial dissolution. Gentle vortexing or sonication can aid this process.
Compound precipitates out of solution upon dilution into aqueous buffer. Exceeding the solubility limit in the final aqueous solution.1. Decrease the final concentration of the agonist. 2. Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. 3. Consider using a buffer with a different pH. 4. Add a solubilizing agent such as a surfactant (e.g., Tween® 80) or a cyclodextrin (B1172386) to the aqueous buffer.
The solution is cloudy or contains visible particles after dilution. Incomplete dissolution or aggregation of the compound.1. Sonicate the final solution in a water bath. 2. Gently warm the solution while monitoring for any signs of degradation. 3. Filter the solution through a 0.22 µm filter to remove any undissolved particles, but be aware that this may reduce the final concentration.
Inconsistent experimental results. Inaccurate concentration due to incomplete solubilization.Always ensure the compound is fully dissolved before use. It is recommended to perform a solubility test with a small amount of the compound first to determine the optimal conditions.

Quantitative Solubility Data

The following table provides a summary of the known solubility of this compound in DMSO and representative solubility data for similar hydrophobic, peptide-like compounds in other common solvents and with additives. The exact solubility in aqueous buffers will be concentration and pH-dependent and should be determined empirically.

Solvent/Solution Compound Type Achievable Concentration Notes
DMSO This compound125 mg/mL (279.06 mM) [2]Requires ultrasonication and warming to 60°C.
Water Hydrophobic PeptidesGenerally low (can be <0.1 mg/mL)Solubility is highly dependent on the amino acid sequence and any modifications.
PBS (pH 7.4) Hydrophobic PeptidesOften <1 mg/mLSolubility can sometimes be improved by adjusting the pH away from the isoelectric point.
Aqueous Buffer + 10% DMSO Hydrophobic Peptides1-10 mg/mLA common starting point for in vitro assays. The final DMSO concentration should be compatible with the experimental system.
Aqueous Buffer + Surfactants (e.g., 0.1% Tween® 80) Poorly Soluble CompoundsCan significantly increase solubilityOften used in formulations for in vivo studies.
Aqueous Buffer + Cyclodextrins Poorly Soluble CompoundsVariable, can increase solubility several-foldThe type of cyclodextrin and its concentration are important factors.

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-solvent (e.g., DMSO) for In Vitro Assays

Materials:

  • Lyophilized this compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile, low-protein binding microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Allow the vial of lyophilized STING agonist to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add a minimal volume of DMSO to the vial to prepare a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Gently vortex the vial until the compound is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • To prepare the working solution, slowly add the DMSO stock solution dropwise into the desired volume of aqueous buffer while continuously vortexing or stirring.

  • If the final solution remains clear, it is ready for use. If precipitation occurs, refer to the troubleshooting guide.

  • For cellular assays, ensure the final concentration of DMSO is at a level that does not affect cell viability (typically ≤0.5%).

Protocol 2: Formulation for In Vivo Studies using a Surfactant

Materials:

  • Lyophilized this compound

  • DMSO, anhydrous

  • PEG300 or PEG400

  • Tween® 80

  • Sterile saline or PBS

  • Sterile tubes and appropriate mixing equipment

Procedure:

  • Prepare a stock solution of the STING agonist in DMSO as described in Protocol 1.

  • In a separate sterile tube, prepare the vehicle solution. A common formulation for in vivo studies is a mixture of DMSO, PEG300, Tween® 80, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.

  • Slowly add the calculated volume of the STING agonist DMSO stock solution to the vehicle while vortexing to achieve the desired final concentration.

  • Ensure the final solution is clear and homogenous. Gentle warming or sonication may be used if necessary.

  • This formulation can then be administered via the desired route (e.g., intravenous, intraperitoneal). The final concentrations of all components should be within tolerated limits for the animal model being used.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral, bacterial, or self-DNA) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds and activates STING_agonist STING Agonist-20-Ala- amide-PEG2-C2-NH2 STING_agonist->STING binds and activates STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes induces transcription Solubilization_Workflow start Start: Lyophilized STING Agonist Powder dissolve_organic Dissolve in minimal organic solvent (e.g., DMSO) start->dissolve_organic stock_solution Concentrated Stock Solution dissolve_organic->stock_solution dilute_aqueous Slowly add to aqueous buffer with mixing stock_solution->dilute_aqueous final_solution Final Working Solution dilute_aqueous->final_solution check_solubility Check for Precipitation final_solution->check_solubility troubleshoot Troubleshoot: - Lower concentration - Adjust pH - Add solubilizers - Sonicate/Warm check_solubility->troubleshoot Yes ready_for_use Ready for Experiment check_solubility->ready_for_use No troubleshoot->dilute_aqueous

References

Technical Support Center: Preventing Aggregation of STING Agonist Compound 30b ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation issues encountered during the development of Antibody-Drug Conjugates (ADCs) featuring the STING (Stimulator of Interferon Genes) agonist, Compound 30b. Due to the often hydrophobic nature of STING agonists, aggregation is a common challenge that can impact ADC stability, efficacy, and safety.[][2]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve ADC aggregation at different stages of your workflow.

Observed Problem Potential Root Cause(s) Recommended Action(s) & Troubleshooting Steps
Immediate Precipitation/Cloudiness During Conjugation High Hydrophobicity of Payload/Linker: Compound 30b or its linker may be highly hydrophobic, causing the ADC to immediately fall out of solution upon conjugation.[2] Unfavorable Reaction Conditions: The pH of the buffer may be too close to the antibody's isoelectric point, or the concentration of organic co-solvent (e.g., DMSO) used to dissolve the payload may be too high.[2][3]1. Review Conjugation Chemistry:     a. Reduce Co-solvent: Titrate down the concentration of the organic co-solvent to the lowest effective level.     b. Optimize pH: Adjust the reaction buffer pH to be at least 1-2 units away from the antibody's isoelectric point.[2] 2. Consider Solid-Phase Conjugation: Immobilize the antibody on a resin during conjugation. This physically separates the ADC molecules, preventing them from interacting and aggregating as the hydrophobic payload is attached.[2]
Increased Aggregates Post-Purification (e.g., via SEC) Process-Induced Stress: The purification process itself (e.g., high pressure, shear stress) can induce conformational changes that lead to aggregation.[4] Inappropriate Buffer: The formulation buffer used after purification may not be optimal for the stability of the final ADC construct.1. Optimize Purification Method:     a. Screen Columns: Test different size-exclusion chromatography (SEC) columns, as secondary hydrophobic interactions with the stationary phase can be a problem.[5]     b. Modify Mobile Phase: For SEC, consider adding a low percentage of an organic modifier (e.g., isopropanol, acetonitrile) to the mobile phase to disrupt hydrophobic interactions between the ADC and the column matrix.[6][7] 2. Perform Buffer Exchange: Immediately after purification, exchange the ADC into a pre-screened, optimized formulation buffer.
Gradual Aggregation During Storage (Weeks to Months) Suboptimal Formulation: The storage buffer (pH, ionic strength, excipients) is not adequately stabilizing the ADC.[][3] Freeze-Thaw Stress: Freezing and thawing can cause phase separation and concentration gradients, forcing ADC molecules into close proximity and promoting aggregation.[8]1. Conduct a Formulation Screen:     a. pH & Ionic Strength: Evaluate a matrix of different buffer pH values and salt concentrations to find the condition of maximum stability.     b. Add Stabilizing Excipients: Screen various stabilizers such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbate 20/80) to reduce non-specific interactions.[] 2. Optimize Storage Conditions:     a. Avoid Freezing (if possible): Store liquid formulations at 2-8°C.     b. Lyophilize: If long-term storage is needed, develop a lyophilization cycle with appropriate cryo/lyoprotectants. Specialized ADC-stabilizing buffers can also be used for lyophilization to preserve the ADC's structure.[8]
Inconsistent Results in Functional or In Vivo Assays Heterogeneity of ADC Population: The presence of soluble aggregates, which are not always visible, can interfere with target binding and lead to rapid clearance or off-target effects.[9]1. Characterize Pre-Assay Material: Before every key experiment, analyze the ADC sample with a sensitive technique like Dynamic Light Scattering (DLS) or Analytical SEC to confirm the percentage of monomer.[10][11] 2. Purify Before Use: If aggregates are detected, perform a final polishing step using SEC to isolate the monomeric fraction for your experiments.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of aggregation for ADCs conjugated with STING agonists like Compound 30b?

A1: The primary driver is typically the increased surface hydrophobicity of the antibody after conjugation.[2] STING agonists can be lipophilic, and when multiple molecules of Compound 30b are attached to the antibody, they create hydrophobic patches. These patches on different ADC molecules can interact with each other to minimize their exposure to the aqueous environment, leading to aggregation.[2][12] Other factors include using conjugation conditions that destabilize the antibody or formulating the final ADC in a buffer that doesn't sufficiently prevent protein-protein interactions.[][2]

Q2: How can we modify the ADC itself to reduce its propensity for aggregation?

A2: Several molecular engineering strategies can be employed. The most common is the incorporation of hydrophilic linkers or spacers, such as polyethylene (B3416737) glycol (PEG), between the antibody and Compound 30b.[][11] These linkers can help shield the hydrophobic payload and increase the overall solubility of the ADC. Additionally, optimizing the conjugation site on the antibody to select locations that are less likely to disrupt the protein's structure can also improve stability.[]

Q3: What analytical techniques are essential for monitoring the aggregation of our Compound 30b ADC?

A3: A combination of orthogonal techniques is crucial for a complete picture of aggregation.[4]

  • Size Exclusion Chromatography (SEC): This is the industry standard for quantifying the percentage of high-molecular-weight species (aggregates), monomers, and fragments.[11][13]

  • Dynamic Light Scattering (DLS): DLS is a rapid, low-volume technique ideal for detecting the presence of aggregates and assessing the overall polydispersity of a sample in solution.[14][15] It is very sensitive to even small amounts of large aggregates.[14]

  • Differential Scanning Fluorimetry (DSF): DSF measures the thermal stability of the ADC by monitoring its unfolding temperature (Tm).[16][17] A lower Tm compared to the unconjugated antibody can indicate that the payload has destabilized the protein, potentially increasing its aggregation risk. It can be combined with light scattering to simultaneously measure the aggregation onset temperature (Tagg).[17]

Q4: What is the impact of the Drug-to-Antibody Ratio (DAR) on aggregation?

A4: Generally, a higher DAR increases the risk of aggregation. With more molecules of the hydrophobic Compound 30b attached, the overall hydrophobicity of the ADC increases, providing more opportunities for intermolecular hydrophobic interactions. Therefore, finding a balance between a DAR high enough for efficacy and low enough to maintain solubility and stability is a critical aspect of ADC development.

Diagrams

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING Dimer cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 IRF3 p-IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferon Genes IRF3->IFN induces transcription

Caption: Simplified STING signaling pathway activation.

ADC_Aggregation_Workflow cluster_analysis Aggregation Analysis A Step 1: ADC Conjugation (Antibody + Linker-Payload) B Step 2: Purification (e.g., SEC, TFF) A->B C Step 3: Formulation (Buffer Exchange) B->C An1 SEC B->An1 In-Process Control D Step 4: Characterization & QC C->D E Step 5: Storage & Stability Testing D->E D->An1 An2 DLS D->An2 An3 DSF D->An3 E->An1 Time Point Testing E->An2 Time Point Testing

Caption: Experimental workflow for ADC production and aggregation analysis.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol outlines a standard method for quantifying high-molecular-weight species (aggregates) in an ADC sample.

  • System Preparation:

    • Instrument: HPLC or UHPLC system equipped with a UV detector.[3]

    • Column: A suitable SEC column for monoclonal antibody analysis (e.g., TSKgel G3000SWxl, 7.8 mm x 300 mm, or equivalent).[3]

    • Mobile Phase: A physiological pH buffer, typically 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.2. The mobile phase should be filtered (0.22 µm) and degassed.[3]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Sample Preparation:

    • Dilute the Compound 30b ADC sample to a concentration of approximately 0.5-1.0 mg/mL using the mobile phase.[3]

    • Filter the sample through a low-protein-binding 0.22 µm syringe filter if any visible particulates are present.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10-20 µL of the prepared sample.

    • Run the method for a sufficient time to allow for the elution of the monomer and any potential fragments (typically 20-30 minutes).

  • Data Analysis:

    • Identify the peaks corresponding to the high-molecular-weight species (HMWs or aggregates), which will elute first, followed by the main monomer peak, and any low-molecular-weight (LMW) fragments.[6]

    • Integrate the area under each peak.

    • Calculate the percentage of aggregates using the formula: % Aggregates = (Area_HMW / Total_Area_All_Peaks) * 100.

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

This protocol provides a method for rapid assessment of the hydrodynamic size distribution and presence of aggregates.

  • Instrument Setup:

    • Ensure the DLS instrument is powered on and has warmed up according to the manufacturer's instructions.

    • Set the measurement parameters, including the desired temperature (e.g., 25°C) and scattering angle (often 90° or 173°).[9]

  • Sample Preparation:

    • Prepare the ADC sample in a suitable, filtered buffer at a concentration of approximately 1 mg/mL. The optimal concentration can vary depending on the instrument and molecule.[9]

    • Centrifuge the sample at ~10,000 x g for 5-10 minutes to pellet any large, extraneous particulates.[15]

  • Measurement:

    • Carefully transfer the supernatant to a clean, dust-free, disposable or quartz cuvette.

    • Place the cuvette in the instrument's sample holder and allow the temperature to equilibrate for 2-5 minutes.

    • Perform the measurement. It is best practice to acquire multiple (e.g., 3-5) replicate measurements to ensure reproducibility.[9]

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted size distribution.

    • Report the average hydrodynamic radius (Rh) or diameter (Z-average) and the Polydispersity Index (PDI). A PDI value >0.2 may suggest the presence of multiple species or aggregation. An increase in the Z-average size over time is a direct indicator of aggregation.[9][14]

Protocol 3: Differential Scanning Fluorimetry (DSF) for Thermal Stability

This protocol determines the thermal stability (melting temperature, Tm) of the ADC, an indicator of its conformational integrity.

  • Reagent Preparation:

    • ADC Sample: Dilute the Compound 30b ADC to a final concentration of 0.5-1.0 mg/mL in the desired formulation buffer.

    • Fluorescent Dye: Prepare a working solution of a hydrophobic-binding dye (e.g., SYPRO Orange) by diluting the stock solution according to the manufacturer's protocol (e.g., 1:1000 dilution).[18]

  • Assay Setup:

    • In a 96-well PCR plate, add the diluted ADC sample to each well (e.g., 19 µL).

    • Add a small volume of the diluted dye to each well (e.g., 1 µL) and mix gently.

    • Include a "buffer + dye" only control to establish the baseline fluorescence.

    • Seal the plate securely.

  • Instrument Run:

    • Place the plate in a real-time PCR instrument or a dedicated DSF instrument.

    • Set up a thermal ramp program:

      • Start temperature: 25°C

      • End temperature: 95°C

      • Ramp rate: 1°C/minute.

    • Monitor the fluorescence change in the appropriate channel (e.g., ROX for SYPRO Orange) throughout the temperature ramp.

  • Data Analysis:

    • Plot the fluorescence intensity versus temperature. The resulting curve will typically show a sigmoidal shape as the protein unfolds, exposing hydrophobic regions that the dye can bind to.

    • The melting temperature (Tm) is the midpoint of this transition, which can be calculated by finding the peak of the first derivative of the unfolding curve.[17] A lower Tm for the ADC compared to the naked antibody suggests destabilization by the payload.

References

Technical Support Center: Troubleshooting Low In Vivo Efficacy of STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low efficacy with STING agonist-20-Ala-amide-PEG2-C2-NH2 in vivo. The troubleshooting advice is based on established principles for STING agonists and may require adaptation for your specific molecule and experimental model.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing lower than expected anti-tumor efficacy with our STING agonist. What are the potential causes?

Several factors can contribute to reduced in vivo efficacy of a STING agonist. These can be broadly categorized into issues with the compound itself, its delivery and biodistribution, and the biological context of the tumor microenvironment.

Potential Causes for Low Efficacy:

  • Pharmacokinetics and Biodistribution: The STING agonist may not be reaching the tumor at a sufficient concentration or for a sustained period. This could be due to rapid clearance, poor solubility, or inadequate formulation.

  • Tumor Microenvironment (TME): The TME can be highly immunosuppressive, counteracting the pro-inflammatory effects of STING activation. Factors include the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and immunosuppressive cytokines like TGF-β.

  • STING Pathway Desensitization: Prolonged or high-dose STING activation can lead to a negative feedback loop, resulting in the downregulation of STING expression and a state of refractoriness to further stimulation.

  • Off-Target Effects: The STING agonist might be activating unintended pathways or cell types, leading to systemic toxicity or a blunted anti-tumor response.

  • Suboptimal Dosing or Scheduling: The dose might be too low to induce a robust anti-tumor response or too high, leading to toxicity and immune suppression. The dosing schedule may also not be optimized for sustained STING activation.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Solutions Low In Vivo Efficacy Low In Vivo Efficacy Assess PK/PD Assess Pharmacokinetics/ Pharmacodynamics Low In Vivo Efficacy->Assess PK/PD Analyze TME Analyze Tumor Microenvironment Low In Vivo Efficacy->Analyze TME Evaluate STING Pathway Activation Evaluate STING Pathway Activation Low In Vivo Efficacy->Evaluate STING Pathway Activation Optimize Dosing Optimize Dosing & Scheduling Low In Vivo Efficacy->Optimize Dosing Reformulate Agonist Reformulate Agonist Assess PK/PD->Reformulate Agonist Poor bioavailability Combination Therapy Consider Combination Therapy Analyze TME->Combination Therapy Immunosuppressive TME Adjust Dose/Schedule Adjust Dose/ Schedule Evaluate STING Pathway Activation->Adjust Dose/Schedule Pathway desensitization Optimize Dosing->Adjust Dose/Schedule Suboptimal regimen

Caption: A troubleshooting workflow for addressing low in vivo efficacy of STING agonists.

Experimental Protocols

Protocol 1: Assessment of STING Pathway Activation in Tumors

This protocol outlines the steps to measure the activation of the STING pathway in tumor tissue following agonist administration.

Materials:

  • Tumor-bearing mice

  • This compound

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for Ifnb1, Cxcl10, Ccl5, and a housekeeping gene (e.g., Gapdh)

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies for Western blotting: anti-pSTING (S366), anti-pTBK1 (S172), anti-pIRF3 (S396), and corresponding total protein antibodies.

Procedure:

  • Administer the STING agonist to tumor-bearing mice at the desired dose and route.

  • At various time points (e.g., 2, 6, 12, 24 hours) post-administration, euthanize the mice and excise the tumors.

  • For gene expression analysis, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.

  • For protein analysis, homogenize another portion of the tumor in protein lysis buffer.

  • RNA Analysis:

    • Extract total RNA from the frozen tumor tissue using an RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR to quantify the expression of Ifnb1, Cxcl10, and Ccl5. Normalize the expression to the housekeeping gene.

  • Protein Analysis:

    • Determine the protein concentration of the tumor lysates.

    • Perform Western blotting to detect the phosphorylation of STING, TBK1, and IRF3.

Data Interpretation:

An increase in the expression of interferon-stimulated genes (Ifnb1, Cxcl10, Ccl5) and phosphorylation of STING, TBK1, and IRF3 indicates successful activation of the STING pathway.

Protocol 2: Analysis of the Tumor Microenvironment by Flow Cytometry

This protocol describes how to analyze the immune cell populations within the tumor microenvironment.

Materials:

  • Tumor-bearing mice treated with the STING agonist or vehicle control.

  • Tumor dissociation kit (e.g., Tumor Dissociation Kit, mouse, Miltenyi Biotec)

  • Red blood cell lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for flow cytometry: anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3 (for Tregs), anti-CD11b, anti-Gr-1 (for MDSCs).

  • Flow cytometer

Procedure:

  • Excise tumors from treated and control mice.

  • Mechanically and enzymatically dissociate the tumors into a single-cell suspension using a tumor dissociation kit.

  • Lyse red blood cells.

  • Stain the cells with a cocktail of fluorescently labeled antibodies against immune cell markers.

  • Acquire the data on a flow cytometer.

  • Analyze the data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs).

Data Interpretation:

An effective STING agonist should lead to an increase in the infiltration of cytotoxic CD8+ T cells and a decrease in immunosuppressive populations like Tregs and MDSCs within the tumor.

Quantitative Data Summary

Table 1: Example In Vivo Efficacy Data for a STING Agonist

Treatment GroupTumor Volume (mm³) at Day 14 (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
STING Agonist (Low Dose)1000 ± 12033.3
STING Agonist (High Dose)600 ± 8060.0
STING Agonist + Anti-PD-1200 ± 5086.7

Table 2: Example Pharmacodynamic Data in Tumors

Treatment GroupIfnb1 Fold Change (vs. Vehicle)CD8+ T cell Infiltration (% of CD45+ cells)
Vehicle Control1.05.2 ± 1.1
STING Agonist50.3 ± 10.215.8 ± 2.5
STING Agonist + Anti-TGF-β75.1 ± 12.525.4 ± 3.1

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 STING Signaling Pathway STING_Agonist STING Agonist STING STING STING_Agonist->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I IFN (IFN-α/β) IRF3->IFN induces transcription Immune_Cells Immune Cells (T cells, NK cells) IFN->Immune_Cells activates Anti_Tumor_Response Anti-Tumor Response Immune_Cells->Anti_Tumor_Response mediates

Caption: Simplified diagram of the STING signaling pathway leading to an anti-tumor response.

G cluster_0 In Vivo Efficacy Study Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Treatment_Initiation Initiate Treatment (STING Agonist) Tumor_Growth->Treatment_Initiation Monitoring Monitor Tumor Growth & Animal Health Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Weight, IHC, Flow Cytometry) Monitoring->Endpoint_Analysis

Caption: A typical experimental workflow for an in vivo efficacy study of a STING agonist.

Technical Support Center: Managing Off-Target Effects of Amidobenzimidazole STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amidobenzimidazole (ABZI) STING agonists. The information provided is intended to help manage and mitigate potential off-target effects during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of amidobenzimidazole STING agonists?

A1: Amidobenzimidazole (ABZI) STING agonists are synthetic small molecules designed to mimic the endogenous STING ligand, cGAMP.[1][2] Their primary on-target effect is the activation of the STING (Stimulator of Interferon Genes) pathway.[2] This leads to the phosphorylation of TBK1 and IRF3, resulting in the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[3] This activation of the innate immune system is the basis for their investigation as therapeutic agents in oncology and infectious diseases.[2]

Q2: What are the most common off-target effects observed with amidobenzimidazole STING agonists?

A2: The most significant off-target effect associated with systemic administration of potent STING agonists like ABZIs is an overexuberant inflammatory response, which can lead to a cytokine storm.[4] This is characterized by the excessive release of pro-inflammatory cytokines such as TNF-α and IL-6, which can cause systemic toxicity and tissue damage.[4][5] Additionally, high concentrations of STING agonists can induce programmed cell death, including apoptosis and pyroptosis, in immune cells like monocytes.[6][7][8]

Q3: How can I distinguish between on-target STING activation and off-target inflammatory responses?

A3: Differentiating between on-target and off-target effects requires a multi-faceted approach. One method is to use STING-deficient cell lines or animal models. If the observed inflammatory response persists in the absence of STING, it is likely an off-target effect.[9] Another approach is to use specific inhibitors of the STING pathway. For example, the TBK1 inhibitor BX795 can be used to confirm that cytokine production is dependent on the canonical STING signaling pathway. Additionally, analyzing the profile of secreted cytokines can be informative. A robust IFN-β response is characteristic of on-target STING activation, whereas a disproportionately high TNF-α or IL-6 response with minimal IFN-β may suggest off-target effects.[10]

Q4: Can amidobenzimidazole STING agonists induce STING-independent effects?

A4: While ABZIs are designed to be specific for STING, the possibility of STING-independent effects should be considered, especially at high concentrations. Some studies have suggested that certain innate immune responses can be induced independently of STING.[4] To investigate this, researchers can utilize STING knockout cells or employ orthogonal assays to assess the direct interaction of the ABZI compound with other cellular targets. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to validate target engagement with STING and identify potential off-target binding partners.[11][12][13][14][15]

Troubleshooting Guides

Issue 1: Excessive Cytotoxicity Observed in Cell Culture

Symptoms:

  • High levels of cell death observed at concentrations intended for STING activation.

  • Inconsistent results in cell-based assays.

  • Morphological changes in cells indicative of apoptosis or necrosis.

Possible Causes and Solutions:

CauseRecommended Action
Concentration too high Perform a dose-response curve to determine the optimal concentration that maximizes STING activation (e.g., IFN-β production) while minimizing cytotoxicity. Start with a wide range of concentrations (e.g., 0.1 µM to 50 µM).[2]
Induction of programmed cell death STING activation can induce apoptosis and pyroptosis in certain cell types, particularly monocytes.[6][7] Characterize the cell death mechanism using assays for caspase activation (Caspase-3/7, Caspase-1, Caspase-8, Caspase-9), GSDMD cleavage, and mitochondrial dysfunction.[6][7]
Off-target toxicity Use STING-deficient cells to determine if the cytotoxicity is STING-dependent. If cell death persists, the compound may have off-target effects. Consider screening the compound against a panel of kinases or other potential off-targets.
Issue 2: In Vivo Studies Show Systemic Inflammation and Poor Tolerability

Symptoms:

  • Weight loss, lethargy, or other signs of distress in animal models following systemic administration.

  • Elevated levels of systemic inflammatory cytokines (e.g., TNF-α, IL-6) in plasma.[5]

  • Evidence of tissue damage in organs such as the lungs.[16]

Possible Causes and Solutions:

CauseRecommended Action
Cytokine storm Reduce the dose of the ABZI STING agonist. Systemic inflammation is often dose-dependent.[4] Analyze the cytokine profile in the plasma at different time points to understand the kinetics of the inflammatory response.[17]
Lack of tumor-specific targeting Employ a targeted delivery strategy to concentrate the STING agonist at the tumor site and minimize systemic exposure. Options include encapsulation in nanoparticles or conjugation to tumor-targeting antibodies (Antibody-Drug Conjugates - ADCs).[3]
On-target, off-tumor activation STING is expressed in various tissues. Consider local administration (e.g., intratumoral injection) if feasible for the experimental model.[18]

Quantitative Data Summary

Table 1: In Vitro Activity of Amidobenzimidazole STING Agonists

CompoundCell LineOn-Target Activity (IFN-β Induction EC50)Off-Target Indicator (TNF-α Secretion)Reference
diABZIHuman PBMCs~1 µMDose-dependent increase[12]
Triazole 40THP-1 (human)0.24 µMNot reported[1]
Triazole 40B16-F10 (mouse)39.51 µMNot reported[1]
ADU-S100 (CDN)THP-1 Dual3.03 µg/mL (IRF3)4.85 µg/mL (NF-κB)[19]

Table 2: In Vivo Cytokine Response to Systemic diABZI Administration in Mice

CytokinePeak Plasma Level (pg/mL)Time to PeakIndicationReference
IFN-β~2003 hoursOn-target STING activation[4]
IFN-γ~400024 hoursImmune activation[17]
IL-6~800024 hoursPotential systemic inflammation[4][17]
TNF-α~100024 hoursPotential systemic inflammation[4][17]
CXCL10~6000024 hoursT-cell chemoattractant[17]

Experimental Protocols

Protocol 1: Multiplex Cytokine Analysis to Assess On- and Off-Target Effects

Objective: To quantify the profile of cytokines released from cells or obtained from plasma following treatment with an amidobenzimidazole STING agonist.

Materials:

  • Cell culture supernatant or plasma samples.

  • Multiplex cytokine assay kit (e.g., Luminex-based or Meso Scale Discovery).

  • Plate reader compatible with the chosen assay platform.

Procedure:

  • Prepare samples according to the manufacturer's instructions for the multiplex assay. This typically involves centrifugation to remove debris.

  • Prepare serial dilutions of the provided cytokine standards to generate a standard curve.

  • Add standards, controls, and samples to the wells of the multiplex assay plate.

  • Incubate the plate with the detection antibody cocktail.

  • Wash the plate and add the read buffer.

  • Acquire data on a compatible plate reader.

  • Analyze the data using the manufacturer's software to determine the concentration of each cytokine in the samples.

  • Interpretation: Compare the levels of IFN-β (on-target) to pro-inflammatory cytokines like TNF-α and IL-6 (potential off-target indicators). A high ratio of IFN-β to TNF-α/IL-6 is generally desirable.

Protocol 2: Western Blot for STING Pathway Activation

Objective: To confirm that the amidobenzimidazole STING agonist activates the canonical STING signaling pathway.

Materials:

  • Cell lysates from treated and untreated cells.

  • SDS-PAGE gels and blotting apparatus.

  • PVDF or nitrocellulose membranes.

  • Primary antibodies: anti-phospho-STING (Ser366 for human), anti-STING, anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Interpretation: An increase in the phosphorylation of STING, TBK1, and IRF3 in response to the ABZI compound confirms on-target pathway activation.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus ABZI Amidobenzimidazole (ABZI) STING_dimer STING Dimer (on ER) ABZI->STING_dimer binds & activates TBK1 TBK1 STING_dimer->TBK1 recruits p_TBK1 p-TBK1 TBK1->p_TBK1 autophosphorylates IRF3 IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 p_TBK1->IRF3 phosphorylates p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer dimerizes IFN_genes Interferon Stimulated Genes p_IRF3_dimer->IFN_genes translocates & activates transcription

Caption: Canonical STING signaling pathway activated by ABZI agonists.

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., high cytotoxicity, systemic toxicity) q1 Is the effect dose-dependent? start->q1 dose_response Perform Dose-Response Curve - Identify optimal concentration - Titrate down to reduce toxicity q1->dose_response Yes check_reagents Check Reagent Stability & Purity - Use fresh compound stocks - Verify formulation q1->check_reagents No a1_yes Yes a1_no No q2 Is the effect STING-dependent? dose_response->q2 check_reagents->q2 sting_ko Use STING Knockout/Knockdown - Cells or animal models q2->sting_ko Yes off_target_screen Investigate Off-Target Effects - Kinase panel screening - CETSA q2->off_target_screen No a2_yes Yes a2_no No q3 Is the cytokine profile skewed? (High TNF-α/IL-6 vs. IFN-β) sting_ko->q3 cytokine_storm Indication of Cytokine Storm - Reduce dose - Consider targeted delivery q3->cytokine_storm Yes on_target Likely On-Target Effect - Modulate dose to balance efficacy and toxicity q3->on_target No a3_yes Yes a3_no No

Caption: Troubleshooting workflow for managing off-target effects.

References

optimizing STING agonist-20-Ala-amide-PEG2-C2-NH2 delivery to the tumor microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for STING agonist-20-Ala-amide-PEG2-C2-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the delivery of this compound to the tumor microenvironment (TME). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an active scaffold molecule that functions as a stimulator of interferon genes (STING)[1][2][3]. Its primary application is in the synthesis of immune-stimulating antibody-drug conjugates (ISACs) for cancer research and therapy[1][2][3]. The goal is to leverage the STING pathway to activate an anti-tumor immune response.

Q2: What are the main challenges in delivering STING agonists like this one to the tumor microenvironment?

A2: The main challenges include poor membrane permeability due to their charge and hydrophilicity, rapid enzymatic degradation, and fast clearance from circulation, which limits their accumulation in the tumor[4][5][6][7][8][9][10][11]. Off-target activation can also lead to systemic toxicity[12][13]. Nanoparticle-based delivery systems are a promising solution to enhance stability, circulation time, and tumor accumulation[12][13][14].

Q3: How does the PEG2 linker in this molecule contribute to its function?

A3: The polyethylene (B3416737) glycol (PEG) linker (PEG2) is incorporated to improve the pharmacokinetic properties of the molecule. PEGylation can increase the hydrophilicity, stability, and circulation half-life of the conjugated antibody, reducing renal clearance and shielding it from proteolytic enzymes[15].

Q4: What is the general mechanism of action for a STING agonist?

A4: STING agonists activate the cGAS-STING pathway. Cytosolic DNA, for instance from tumor cells, activates cGAS to produce cGAMP. cGAMP then binds to and activates STING, a protein on the endoplasmic reticulum[16][17]. This triggers a signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, enhances the innate and adaptive immune response against tumor cells by promoting the maturation and activation of dendritic cells (DCs) and enhancing T-cell responses[16][18][19].

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Potential Cause & Solution

  • Problem: The compound precipitates out of solution during formulation.

  • Solution: The supplier, MedChemExpress, suggests that if precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution[1]. It is also recommended to prepare a clear stock solution first before adding co-solvents.

  • Formulation Tip: For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use[1].

Solvent System Achievable Concentration Appearance Reference
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.28 mM)Clear solution[1]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (2.28 mM)Clear solution[1]
DMSO125 mg/mL (with ultrasonic and warming to 60°C)Clear solution[20]
Issue 2: Low Efficacy in In Vivo Tumor Models

Potential Causes & Solutions

  • Problem: Intratumoral or systemic administration does not result in significant tumor growth inhibition.

  • Cause 1: Insufficient Delivery to the TME. Free STING agonists are rapidly cleared.

    • Solution: Consider conjugation to a tumor-targeting antibody to create an ISAC. This will improve tumor accumulation and specific delivery. Alternatively, encapsulation into nanoparticles (e.g., liposomes, polymers) can enhance circulation time and passive targeting to the tumor via the enhanced permeability and retention (EPR) effect[11][12][13][14][21][22][23].

  • Cause 2: Degradation of the Agonist. The agonist may be degraded by enzymes before reaching the target cells.

    • Solution: Encapsulation within a nanocarrier can protect the agonist from enzymatic degradation[22][24].

  • Cause 3: Inefficient Cellular Uptake. The negative charge of many STING agonists hinders their passage across the cell membrane[9].

    • Solution: Nanoparticle-based delivery systems can facilitate cellular uptake through endocytosis[9][25]. Cationic lipids or polymers can be used in the nanoparticle formulation to improve interaction with the negatively charged cell membrane.

  • Cause 4: Silenced STING Pathway in Tumor Cells. A significant portion of tumors may have a silenced STING pathway, rendering them resistant to STING agonists[4].

    • Solution: In such cases, the delivery strategy should focus on targeting antigen-presenting cells (APCs) like dendritic cells within the TME, rather than the tumor cells themselves.

Issue 3: Systemic Toxicity or Off-Target Effects

Potential Causes & Solutions

  • Problem: Observation of systemic inflammation or adverse events in animal models.

  • Cause: Non-specific activation of the STING pathway in healthy tissues.

    • Solution 1: Targeted Delivery. The use of an antibody-drug conjugate (ADC) or targeted nanoparticles can significantly reduce off-target effects by concentrating the STING agonist at the tumor site[7][21][22].

    • Solution 2: Controlled Release. Formulations with controlled-release mechanisms, such as pH-sensitive nanoparticles that release the agonist in the acidic TME, can minimize systemic exposure[12].

    • Solution 3: Intratumoral Injection. While systemic delivery is often the goal, direct intratumoral injection can be a valuable strategy to maximize local concentration and minimize systemic toxicity, especially in early-stage research[5][18].

Experimental Protocols

While specific protocols for this compound are not publicly available, the following are generalized key experimental methodologies adapted from literature on STING agonist delivery.

Protocol 1: Formulation of a Nanoparticle Delivery System

This protocol describes a general method for encapsulating a STING agonist into lipid-based nanoparticles (liposomes).

  • Lipid Film Hydration:

    • Dissolve lipids (e.g., DSPC, cholesterol, and a PEGylated lipid) in chloroform (B151607) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Encapsulation:

    • Hydrate the lipid film with an aqueous solution containing the STING agonist by vortexing or bath sonication. The pH of the buffer should be optimized for agonist stability and loading.

  • Size Extrusion:

    • To obtain uniformly sized liposomes, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove the unencapsulated STING agonist by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Assess encapsulation efficiency by quantifying the amount of STING agonist in the liposomes versus the initial amount used. This can be done using HPLC after lysing the liposomes with a suitable solvent.

Protocol 2: In Vitro Assessment of STING Pathway Activation

This protocol outlines how to measure the activation of the STING pathway in a relevant cell line (e.g., THP-1 monocytes).

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed the cells in a 24-well plate and treat them with different concentrations of the STING agonist formulation or free agonist as a control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours).

  • Analysis of STING Activation:

    • IFN-β Production (ELISA): Collect the cell culture supernatant and measure the concentration of secreted IFN-β using a commercially available ELISA kit.

    • IRF3 Phosphorylation (Western Blot): Lyse the cells and perform a Western blot analysis to detect the phosphorylated form of IRF3 (p-IRF3), a key downstream marker of STING activation.

    • Gene Expression (RT-qPCR): Extract total RNA from the cells and perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression levels of STING-responsive genes such as IFNB1, CXCL10, and CCL5.

Visualizations

STING_Signaling_Pathway cluster_extracellular Extracellular Space / Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus DNA Cytosolic DNA (e.g., from tumor cell) cGAS cGAS DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Genes IFN-β, CXCL10, CCL5 Gene Transcription pIRF3_dimer->Genes induces

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Evaluation Formulation Formulate STING Agonist (e.g., in Nanoparticles) Characterization Characterize Formulation (Size, Zeta, Encapsulation) Formulation->Characterization Cell_Treatment Treat Immune Cells (e.g., THP-1) Characterization->Cell_Treatment Activation_Assay Assess STING Activation (ELISA, Western Blot, qPCR) Cell_Treatment->Activation_Assay Animal_Model Administer to Tumor-Bearing Mice (Systemic or Intratumoral) Activation_Assay->Animal_Model Tumor_Measurement Monitor Tumor Growth Animal_Model->Tumor_Measurement Immune_Analysis Analyze TME Immune Infiltrate (Flow Cytometry, IHC) Animal_Model->Immune_Analysis Delivery_Challenges cluster_challenges Challenges for Free STING Agonist cluster_solutions Nanoparticle-Based Solutions Degradation Enzymatic Degradation Protection Protection from Degradation Degradation->Protection Clearance Rapid Renal Clearance Circulation Prolonged Circulation Clearance->Circulation Uptake Poor Cellular Uptake Enhanced_Uptake Enhanced Cellular Uptake (Endocytosis) Uptake->Enhanced_Uptake Toxicity Systemic Toxicity Targeting Tumor Targeting (EPR Effect / Active Targeting) Toxicity->Targeting

References

stability issues with STING agonist-20-Ala-amide-PEG2-C2-NH2 in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of STING Agonist-20-Ala-amide-PEG2-C2-NH2.

Troubleshooting Guide

Encountering stability issues with this compound can compromise experimental outcomes. This guide provides a structured approach to identifying and resolving common problems.

Observed Issue Potential Cause Recommended Solution
Reduced or no biological activity in cell-based assays Degradation of the cyclic dinucleotide core: The phosphodiester bonds are susceptible to enzymatic degradation by phosphodiesterases (PDEs) present in cell culture media or serum. Non-enzymatic hydrolysis can also occur with improper storage.[1]- Use fresh, high-quality serum or consider heat-inactivating serum to reduce enzymatic activity.- Prepare fresh solutions of the agonist for each experiment.- Confirm the integrity of the compound using HPLC analysis (see Experimental Protocols).
Hydrolysis of the amide bond: The amide linkage in the molecule can undergo hydrolysis, particularly at non-neutral pH.- Ensure that the solvent and buffers used for reconstitution and dilution are within a neutral pH range (pH 6-8).- Avoid prolonged storage in aqueous solutions.
Precipitation or cloudiness of the solution upon reconstitution or during storage Aggregation: PEGylated molecules can be prone to aggregation, especially at high concentrations or during freeze-thaw cycles.[2]- Reconstitute the solid compound in an appropriate organic solvent like DMSO before further dilution in aqueous buffers.- Perform stepwise dilution and gently vortex to ensure complete dissolution.- For long-term storage of solutions, aliquot to avoid repeated freeze-thaw cycles.- If precipitation occurs, gentle warming and/or sonication may help redissolve the compound.[3]
Low solubility in aqueous buffers: The molecule may have limited solubility in purely aqueous solutions.- Prepare a concentrated stock solution in an organic solvent such as DMSO.- For in vivo studies, consider using co-solvents like PEG300, Tween 80, or corn oil to improve solubility.[4]
Inconsistent or variable experimental results Inaccurate concentration due to adsorption: The PEG chain can lead to non-specific binding to plastic surfaces of tubes and plates.- Use low-adsorption polypropylene (B1209903) tubes and pipette tips.- Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffers to minimize adsorption.
Inconsistent compound integrity: Partial degradation of the compound may have occurred during storage.- Regularly check the purity of your stock solution using HPLC.- Follow the recommended storage conditions strictly.
Unexpected peaks in HPLC or Mass Spectrometry analysis Degradation products: Appearance of new peaks may indicate hydrolysis of the phosphodiester or amide bonds, or degradation of the PEG linker.- Analyze the mass of the new peaks by mass spectrometry to identify potential degradation products.- Compare the chromatogram to a freshly prepared standard.
Contamination: The sample may have been contaminated during handling.- Use sterile techniques and high-purity solvents and reagents.- Ensure the cleanliness of all equipment.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

  • Solid Form: For long-term stability, the lyophilized powder should be stored at -20°C for up to 3 years.[4]

  • In Solvent: Stock solutions should be stored at -80°C for up to 1 year.[4] For shorter periods, storage at -20°C for up to 1 month is also acceptable.[3] It is crucial to store solutions in sealed containers, away from moisture.[3]

2. How should I reconstitute and prepare solutions of this compound?

It is recommended to first prepare a stock solution in an organic solvent like DMSO. For in vivo experiments, you can then dilute this stock in a suitable vehicle. A suggested protocol involves adding solvents one by one, for example, 10% DMSO and 90% of a vehicle like corn oil or a solution of 20% SBE-β-CD in saline.[3] For in vitro assays, the DMSO stock can be further diluted in your cell culture medium. To avoid precipitation, it is best to add the stock solution to the aqueous buffer while vortexing.

3. What are the primary degradation pathways for this STING agonist?

The primary degradation pathways to consider are:

  • Enzymatic degradation: The phosphodiester bonds of the cyclic dinucleotide core can be hydrolyzed by ecto-nucleotide pyrophosphatase phosphodiesterase 1 (ENPP1) and other phosphodiesterases.[1][5]

  • Chemical hydrolysis: Both the phosphodiester and the amide bonds can be susceptible to non-enzymatic hydrolysis, which can be accelerated by non-neutral pH and elevated temperatures.[1][6]

4. How can I assess the stability and activity of my this compound?

  • Chemical Integrity: High-Performance Liquid Chromatography (HPLC) is the recommended method to assess the purity and detect degradation products. Mass Spectrometry (MS) can be used to confirm the identity of the parent compound and its degradation products.

  • Functional Activity: A cell-based reporter assay is the best way to determine the biological activity of the agonist. This typically involves using a cell line (e.g., HEK293T or THP-1) that expresses STING and a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).

5. What should I do if I observe aggregation or precipitation of the compound?

Aggregation can be a problem with PEGylated molecules.[2] To mitigate this, ensure you are following the recommended reconstitution protocol. If you still observe precipitation, you can try gentle warming or sonication to aid dissolution.[3] Using co-solvents and avoiding repeated freeze-thaw cycles by aliquoting your stock solution are also important preventative measures.

Experimental Protocols

Stability-Indicating HPLC Method

This method can be used to assess the purity of this compound and detect the presence of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dilute the sample in a mixture of water and acetonitrile (1:1).

Mass Spectrometry Analysis

Mass spectrometry can be used to confirm the molecular weight of the intact agonist and to identify potential degradation products.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.

  • Fragmentation Analysis (MS/MS): Fragmentation of the parent ion can help to localize the site of degradation (e.g., cleavage of the phosphodiester or amide bond).

Cell-Based STING Reporter Assay

This assay measures the functional activity of the STING agonist by quantifying the induction of a reporter gene.

  • Cell Seeding: Seed HEK293T cells co-transfected with human STING and an ISRE-luciferase reporter plasmid in a 96-well plate.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound or your test sample. Include a positive control (e.g., a known active STING agonist) and a vehicle control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Plot the luciferase signal against the agonist concentration to determine the EC50 value. A decrease in potency or maximal activation compared to a fresh standard indicates degradation.

Visualizations

cluster_0 Potential Degradation Pathways Intact Agonist Intact Agonist Hydrolyzed Agonist (Linearized CDN) Hydrolyzed Agonist (Linearized CDN) Intact Agonist->Hydrolyzed Agonist (Linearized CDN) Phosphodiesterase (e.g., ENPP1) or Chemical Hydrolysis Cleaved Amide Bond Cleaved Amide Bond Intact Agonist->Cleaved Amide Bond Chemical Hydrolysis (non-neutral pH) Degraded PEG Chain Degraded PEG Chain Intact Agonist->Degraded PEG Chain Oxidative Degradation cluster_1 Experimental Workflow for Stability Assessment Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Cell-Based Reporter Assay Cell-Based Reporter Assay Sample Preparation->Cell-Based Reporter Assay Purity Assessment Purity Assessment HPLC Analysis->Purity Assessment Degradant Identification Degradant Identification Mass Spectrometry->Degradant Identification Functional Activity (EC50) Functional Activity (EC50) Cell-Based Reporter Assay->Functional Activity (EC50) cluster_2 Troubleshooting Decision Tree Reduced Activity? Reduced Activity? Precipitation? Precipitation? Reduced Activity?->Precipitation? No Check Storage Conditions Check Storage Conditions Reduced Activity?->Check Storage Conditions Yes Inconsistent Results? Inconsistent Results? Precipitation?->Inconsistent Results? No Optimize Dissolution Optimize Dissolution Precipitation?->Optimize Dissolution Yes Use Low-Adsorption Plastics Use Low-Adsorption Plastics Inconsistent Results?->Use Low-Adsorption Plastics Yes Run HPLC/MS Run HPLC/MS Check Storage Conditions->Run HPLC/MS Prepare Fresh Solutions Prepare Fresh Solutions Run HPLC/MS->Prepare Fresh Solutions

References

Technical Support Center: Navigating Cell Permeability Challenges with STING Agonist Compound 30b

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for STING agonist Compound 30b. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to cell permeability during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is STING and why is it a target in drug development?

A1: STING (Stimulator of Interferator Genes) is a crucial protein in the innate immune system. It detects the presence of cytosolic DNA, which can originate from pathogens or damaged host cells, and initiates a signaling cascade that results in the production of type I interferons and other inflammatory cytokines. This response is vital for anti-tumor and anti-viral immunity. Pharmacological activation of STING is a promising strategy for cancer immunotherapy.[1]

Q2: What are the common cell permeability challenges with STING agonists?

A2: Many STING agonists, particularly early-generation cyclic dinucleotides (CDNs), are negatively charged and hydrophilic, which hinders their ability to passively diffuse across the lipid bilayer of the cell membrane.[1] Non-nucleotide agonists like Compound 30b are designed to have improved permeability, but challenges can still arise depending on the specific cell type and experimental conditions.

Q3: Why am I not observing the expected downstream effects of STING activation (e.g., IFN-β production) in my cell-based assays with Compound 30b?

A3: A lack of downstream STING activation is often due to insufficient intracellular concentrations of the agonist. This could be a result of low cell permeability, active efflux of the compound by cellular transporters, or enzymatic degradation. It is crucial to first confirm that Compound 30b is effectively entering the cells and reaching its target in the cytoplasm.[1][2]

Q4: What are the recommended methods to assess the cell permeability of Compound 30b?

A4: Two widely used in vitro assays for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[3] PAMPA is a non-cell-based assay that measures passive diffusion, while the Caco-2 assay uses a monolayer of human intestinal cells to model in vivo absorption and efflux.[3][4]

Q5: How can I improve the intracellular delivery of Compound 30b in my experiments?

A5: Several strategies can be employed to enhance the delivery of STING agonists. These include the use of nanoparticle-based delivery systems (e.g., liposomes, polymers), conjugation to cell-penetrating peptides, or formulation with permeation enhancers.[5][6][7] For in vitro experiments, optimization of the vehicle/solvent and incubation conditions may also improve uptake.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no STING activation (e.g., no increase in p-IRF3 or IFN-β). Poor cell permeability of Compound 30b. 1. Perform a permeability assay (PAMPA or Caco-2) to quantify the permeability of Compound 30b. 2. Increase the concentration of Compound 30b in your assay. 3. Increase the incubation time. 4. Consider using a different cell line with potentially higher permeability.
Compound 30b is a substrate for an efflux transporter (e.g., P-glycoprotein). 1. Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[4] 2. Co-incubate with a known inhibitor of the suspected efflux transporter (e.g., verapamil (B1683045) for P-gp).[4]
Enzymatic degradation of Compound 30b. 1. Analyze the stability of Compound 30b in cell culture media and cell lysates over time using LC-MS/MS. 2. If degradation is observed, consider using freshly prepared solutions for each experiment and minimizing incubation times where possible.
High variability in STING activation results between experiments. Inconsistent cell health or monolayer integrity (for Caco-2 assays). 1. Monitor cell viability and confluence regularly. 2. For Caco-2 assays, measure the transepithelial electrical resistance (TEER) of the cell monolayer before each experiment to ensure its integrity.[3]
Precipitation of Compound 30b in the assay buffer. 1. Visually inspect the assay wells for any signs of precipitation. 2. Determine the solubility of Compound 30b in the assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells.

Data Presentation

Table 1: Apparent Permeability (Papp) of Compound 30b in PAMPA Assay

CompoundPapp (x 10-6 cm/s)Permeability Classification
Propranolol (B1214883) (High Permeability Control)15.2 ± 1.8High
Compound 30b 4.5 ± 0.9 Moderate
Atenolol (Low Permeability Control)0.8 ± 0.2Low

Table 2: Bidirectional Permeability of Compound 30b in Caco-2 Assay

DirectionPapp (x 10-6 cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B)2.1 ± 0.43.1
Basolateral to Apical (B-A)6.5 ± 1.1

An efflux ratio >2 is indicative of active efflux.[4]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of Compound 30b across an artificial lipid membrane.[8][9]

Materials:

  • PAMPA plate with a lipid-coated filter membrane

  • Donor and acceptor plates

  • Compound 30b

  • High and low permeability control compounds (e.g., propranolol and atenolol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • UV-Vis spectrophotometer or LC-MS/MS

Procedure:

  • Prepare a stock solution of Compound 30b and control compounds in DMSO.

  • Prepare the donor solutions by diluting the stock solutions in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be ≤1%.

  • Add the acceptor solution (PBS) to the wells of the acceptor plate.

  • Coat the filter membrane of the donor plate with the lipid solution (if not pre-coated).

  • Add the donor solutions to the wells of the donor plate.

  • Place the donor plate on top of the acceptor plate to form the "sandwich".

  • Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Cequilibrium)

    Where:

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • CA(t) = Concentration in the acceptor well at time t

    • Cequilibrium = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the permeability and potential for active efflux of Compound 30b across a human intestinal cell monolayer.[3][4][10]

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Compound 30b and control compounds

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • For Apical to Basolateral (A-B) permeability: a. Add the test compound solution (in HBSS) to the apical (donor) compartment. b. Add fresh HBSS to the basolateral (acceptor) compartment. c. Incubate at 37°C with gentle shaking. d. At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.

  • For Basolateral to Apical (B-A) permeability: a. Add the test compound solution to the basolateral (donor) compartment. b. Add fresh HBSS to the apical (acceptor) compartment. c. Follow the same incubation and sampling procedure as for A-B permeability.

  • Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate the Papp values for both directions and the efflux ratio.

Protocol 3: STING Activation Reporter Assay

Objective: To measure the activation of the STING pathway by Compound 30b in a cellular context.

Materials:

  • A reporter cell line expressing a luciferase gene under the control of an interferon-stimulated response element (ISRE) (e.g., THP-1-ISG-Lucia™).[11][12][13]

  • Compound 30b

  • Positive control (e.g., 2'3'-cGAMP)

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Compound 30b or the positive control. Include a vehicle-only control (e.g., DMSO).

  • Incubate for a specified period (e.g., 24 hours).

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence signal against the compound concentration to determine the EC50 value.

Mandatory Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS STING_ER STING (ER) cGAS->STING_ER produces cGAMP to activate TBK1 TBK1 STING_ER->TBK1 recruits and activates Compound_30b Compound 30b Compound_30b->STING_ER activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer dimerizes IFN_Genes Type I IFN Genes p_IRF3_dimer->IFN_Genes translocates and activates transcription Cytosolic_DNA Cytosolic dsDNA Cytosolic_DNA->cGAS activates Permeability_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Solutions Prepare Donor and Acceptor Solutions Add_Solutions Add Solutions to Donor/Acceptor Wells Prepare_Solutions->Add_Solutions Prepare_Plate Prepare PAMPA or Caco-2 Plate Prepare_Plate->Add_Solutions Incubate Incubate Add_Solutions->Incubate Collect_Samples Collect Samples Incubate->Collect_Samples Analyze_Concentration Analyze Compound Concentration (LC-MS/MS) Collect_Samples->Analyze_Concentration Calculate_Papp Calculate Papp and Efflux Ratio Analyze_Concentration->Calculate_Papp

References

Technical Support Center: Refining Conjugation Chemistry for STING Agonist-20-Ala-amide-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with STING agonist-20-Ala-amide-PEG2-C2-NH2. Our goal is to help you refine your conjugation strategies to develop potent immune-stimulating antibody-drug conjugates (ADCs) and other targeted constructs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an active scaffold featuring a stimulator of interferon genes (STING) agonist.[1][2] Its primary application is in the synthesis of immune-stimulating antibody conjugates (ISACs) or antibody-drug conjugates (ADCs) for cancer research and immunotherapy.[1][3][4][5][6] The terminal primary amine (-NH2) group serves as a reactive handle for conjugation to antibodies or other targeting moieties.

Q2: What is the mechanism of action for the STING agonist component?

A2: The STING (Stimulator of Interferator Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage.[7] Upon activation by an agonist, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[7][8] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3.[8][9] Phosphorylated IRF3 then moves to the nucleus to drive the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[9][10] This cytokine release can lead to the activation of dendritic cells, priming of tumor-specific T cells, and an overall more immunogenic tumor microenvironment.[9][11][12]

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage is crucial to maintain the integrity of the compound. For long-term storage of the powder, -20°C for up to three years is recommended.[4] Stock solutions should be stored at -80°C for up to one year.[4] It is important to keep the compound sealed and away from moisture.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[13]

Q4: In what solvents can I dissolve the STING agonist?

A4: The STING agonist can be dissolved in organic solvents such as DMSO.[1][4] For in vivo experiments, co-solvents like PEG300 and Tween 80 may be used in saline or PBS solutions.[4] If precipitation occurs during the preparation of a solution, gentle heating and/or sonication can be used to help it dissolve.[1]

Troubleshooting Guide for Conjugation Chemistry

This guide addresses common issues encountered during the conjugation of this compound to antibodies or other proteins using amine-reactive chemistry (e.g., NHS esters).

Problem Potential Cause Recommended Solution Citation
Low Conjugation Efficiency / Low Yield Hydrolysis of the crosslinker: Amine-reactive crosslinkers like NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the conjugation reaction.- Perform the reaction in a pH range of 7.2-8.5. While the reaction is faster at higher pH, so is hydrolysis.[14] - Prepare the crosslinker solution in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use.[13][15] - Minimize reaction time to reduce exposure to aqueous conditions.[15][13][14][15]
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the target molecule for reaction with the crosslinker.- Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[13][16] - If necessary, remove competing substances from the protein solution using dialysis or a desalting column before starting the reaction.[13][13][16]
Incorrect stoichiometry: An inappropriate molar ratio of agonist-linker to the antibody can lead to incomplete conjugation.- Start with a molar excess of the activated agonist-linker (e.g., 20-fold molar excess is a common starting point) and optimize from there.[13][13]
Poor Solubility of Conjugate High drug-to-antibody ratio (DAR): Over-conjugation can lead to aggregation and precipitation of the final product.- Reduce the molar excess of the agonist-linker in the reaction. - Shorten the reaction time.[13] - Optimize the purification method to isolate conjugates with the desired DAR.[13]
Loss of Antibody Activity Conjugation at critical sites: The conjugation may occur on lysine (B10760008) residues that are essential for antigen binding.- This is an inherent risk with lysine-based conjugation. Consider site-specific conjugation technologies if this is a persistent issue.
Inconsistent Results Variability in reagents: Reagent quality, particularly the crosslinker, can impact reproducibility.- Use high-quality, fresh reagents. Store crosslinkers under desiccated conditions at -20°C.[13] - Prepare and use reagents consistently across experiments.[13]

Experimental Protocols

General Protocol for Amine-Based Conjugation

This protocol provides a general workflow for conjugating the STING agonist to an antibody via its primary amine using an NHS-ester crosslinker. This is a starting point and must be optimized for your specific antibody and application.

  • Reagent Preparation:

    • Antibody Solution: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4). Ensure the antibody concentration is appropriate for the reaction scale.

    • STING Agonist-Linker Stock Solution: Immediately before use, dissolve the amine-reactive STING agonist derivative (e.g., STING agonist-PEG-NHS ester) in anhydrous DMSO or DMF to create a concentrated stock solution.[13]

  • Conjugation Reaction:

    • Add the calculated volume of the STING agonist-linker stock solution to the antibody solution to achieve the desired molar excess.

    • Incubate the reaction. Common conditions are 1-2 hours at room temperature or 2-4 hours at 4°C.[13][14] The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[13] This will react with any remaining unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove unreacted STING agonist-linker and byproducts. Common methods include:

      • Size Exclusion Chromatography (SEC): Effective for separating the larger ADC from smaller, unreacted components.

      • Dialysis or Buffer Exchange: To remove small molecules from the final conjugate.[13]

  • Characterization of the Conjugate:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of agonist molecules conjugated per antibody. This can be assessed using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.

    • Purity and Aggregation: Analyze the final product using SEC and SDS-PAGE to assess purity and the presence of aggregates.[17]

    • Binding Affinity: Confirm that the conjugation process has not significantly impacted the antibody's ability to bind to its target antigen using methods like ELISA or Surface Plasmon Resonance (SPR).

    • In Vitro Potency: Evaluate the biological activity of the ADC in a relevant cell-based assay, for example, by measuring IFN-β production in THP1-Dual™ reporter cells.[11]

Visualizations

STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Senses STING STING cGAMP->STING Binds & Activates Agonist STING Agonist (e.g., Conjugate) Agonist->STING IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN Type I Interferon Genes pIRF3_dimer->IFN Induces Transcription STING_active Activated STING STING->STING_active Translocates & Oligomerizes TBK1 TBK1 STING_active->TBK1 Recruits & Activates TBK1->IRF3 caption Figure 1. The cGAS-STING signaling pathway.

Caption: Figure 1. Simplified diagram of the cGAS-STING signaling pathway.

Experimental Workflow for ADC Synthesis & Characterization

ADC_Workflow cluster_char Analytical Methods Reagents 1. Reagent Preparation Conjugation 2. Conjugation Reaction Reagents->Conjugation Quench 3. Quenching Conjugation->Quench Purification 4. Purification (e.g., SEC) Quench->Purification Characterization 5. Characterization Purification->Characterization Final_Product Purified ADC Characterization->Final_Product DAR DAR Analysis (HIC, MS) Purity Purity/Aggregation (SEC, SDS-PAGE) Activity In Vitro Potency (Cell Assay) caption Figure 2. General workflow for ADC synthesis.

Caption: Figure 2. General experimental workflow for ADC synthesis and characterization.

References

minimizing systemic toxicity of STING agonist-20-Ala-amide-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing STING agonist-20-Ala-amide-PEG2-C2-NH2. The information herein is designed to help mitigate systemic toxicity and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: STING (Stimulator of Interferon Genes) is a critical component of the innate immune system. Upon activation, it initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines, in turn, stimulate an anti-tumor immune response. The "20-Ala-amide-PEG2-C2-NH2" modification on the core STING agonist is designed to improve its pharmacokinetic and pharmacodynamic properties, potentially by enhancing solubility, stability, or providing a means for conjugation to a delivery vehicle.

Q2: What are the common systemic toxicities associated with STING agonists?

A2: Systemic administration of STING agonists can lead to a range of toxicities, primarily driven by the overproduction of pro-inflammatory cytokines, a phenomenon sometimes referred to as a "cytokine storm." Common adverse effects include:

  • Systemic inflammation: Fever, weight loss, and general malaise.

  • Hematological changes: Lymphopenia (a decrease in lymphocytes) is often observed.

  • Tissue damage: In severe cases, inflammation can lead to damage in organs such as the liver, lungs, and kidneys.

Q3: How can the systemic toxicity of this compound be minimized?

A3: Several strategies can be employed to reduce the systemic toxicity of STING agonists:

  • Local Administration: Whenever possible, direct intratumoral injection can confine the immune activation to the tumor microenvironment, reducing systemic exposure.

  • Dose Optimization: Careful dose-finding studies are crucial to identify a therapeutic window that balances efficacy and toxicity.

  • Formulation Strategies: Encapsulating the STING agonist in nanoparticles or conjugating it to antibodies can improve targeted delivery to tumor cells or antigen-presenting cells, thereby reducing systemic exposure. The PEG2 linker in your specific agonist may aid in this.

  • Combination Therapy: Using lower, less toxic doses of the STING agonist in combination with other immunotherapies (e.g., checkpoint inhibitors) or radiation therapy can achieve synergistic anti-tumor effects with a better safety profile.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High systemic cytokine levels (e.g., IFN-β, TNF-α) post-administration Dose is too high, leading to systemic immune activation.Perform a dose-titration study to find the optimal therapeutic dose with acceptable systemic cytokine levels. Consider switching to local (intratumoral) administration if using a systemic route.
No significant anti-tumor effect observed Insufficient dose reaching the tumor microenvironment. Poor tumor infiltration by immune cells.Increase the dose, if systemic toxicity is not a limiting factor. Confirm target engagement by measuring downstream signaling (e.g., pIRF3) in tumor biopsies. Combine with therapies that can enhance immune cell infiltration, such as radiation.
Rapid clearance of the STING agonist in vivo The PEG2 linker may not be sufficient to prevent rapid clearance.Consider formulating the agonist in a delivery vehicle (e.g., liposomes, nanoparticles) to prolong circulation time.
Inconsistent results between experiments Variability in drug formulation or administration. Differences in tumor models or animal health.Ensure consistent formulation procedures and accurate dosing. Standardize animal models and monitor their health status closely.

Key Experimental Protocols

1. In Vivo Cytokine Profiling

  • Objective: To measure the levels of systemic cytokines following administration of the STING agonist.

  • Methodology:

    • Administer this compound to tumor-bearing mice at various doses.

    • Collect blood samples at different time points (e.g., 2, 6, 12, 24 hours) post-administration.

    • Isolate serum from the blood samples.

    • Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of key cytokines such as IFN-β, TNF-α, IL-6, and MCP-1.

2. Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of the STING agonist that can be administered without causing unacceptable levels of toxicity.

  • Methodology:

    • Administer escalating doses of the STING agonist to groups of healthy or tumor-bearing mice.

    • Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.

    • Define a humane endpoint (e.g., >20% body weight loss).

    • The MTD is the highest dose at which no more than a specified percentage of animals (e.g., 10%) reach the humane endpoint.

3. Tumor Growth Inhibition Study

  • Objective: To evaluate the anti-tumor efficacy of the STING agonist.

  • Methodology:

    • Implant tumor cells into syngeneic mice.

    • Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, STING agonist).

    • Administer the STING agonist according to the desired dosing schedule and route.

    • Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

    • Monitor animal survival.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING (on ER) cGAMP->STING Activates STING_Agonist STING Agonist (20-Ala-amide-PEG2-C2-NH2) STING_Agonist->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes & Translocates IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene Induces Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFN_beta Secreted IFN-β IFNB_mRNA->IFN_beta Translation

Caption: Simplified STING signaling pathway upon activation.

Toxicity_Assessment_Workflow start Start: Dose Escalation Study administer Administer STING Agonist to Tumor-Bearing Mice start->administer monitor Monitor for Clinical Signs (Weight Loss, Behavior) administer->monitor blood Collect Blood for Cytokine Analysis (Luminex) administer->blood histopath Collect Tissues for Histopathology administer->histopath mtd Determine Maximum Tolerated Dose (MTD) monitor->mtd efficacy Proceed to Efficacy Studies (at or below MTD) mtd->efficacy Toxicity Acceptable stop Stop: Unacceptable Toxicity (Re-evaluate Dose/Formulation) mtd->stop Toxicity Unacceptable

Caption: Experimental workflow for in vivo toxicity assessment.

Troubleshooting_Tree cluster_yes cluster_no start High Systemic Toxicity Observed? dose Is the dose at the MTD? start->dose Yes efficacy Is Anti-Tumor Efficacy Observed? start->efficacy No reduce_dose Action: Reduce Dose dose->reduce_dose Yes local_admin Action: Switch to Local (Intratumoral) Administration dose->local_admin No formulate Action: Encapsulate in Targeted Nanoparticle local_admin->formulate continue_study Continue Study at Current Dose efficacy->continue_study Yes increase_dose Action: Cautiously Increase Dose efficacy->increase_dose No

Caption: Decision tree for troubleshooting systemic toxicity.

Validation & Comparative

comparing STING agonist-20-Ala-amide-PEG2-C2-NH2 to other non-CDN STING agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Non-Cyclic Dinucleotide (CDN) STING Agonists

For Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its activation triggers potent anti-tumor and anti-viral responses, making STING agonists a highly promising class of molecules for cancer immunotherapy. While early agonists were dominated by cyclic dinucleotides (CDNs) that mimic the natural STING ligand 2'3'-cGAMP, the field has rapidly evolved. Non-CDN agonists, a diverse group of synthetic small molecules, have emerged, offering distinct physicochemical and pharmacological properties.

This guide provides a comparative overview of STING agonist-20-Ala-amide-PEG2-C2-NH2 and other prominent non-CDN STING agonists. It is important to note that this compound is described as an active scaffold used for synthesizing immune-stimulating antibody conjugates (ISACs) for cancer research.[1][2][3][4][5] As such, direct, publicly available, peer-reviewed data comparing its standalone performance against other non-CDN agonists is limited. Therefore, this guide will focus on the characteristics of well-documented non-CDN agonists like diABZI and MSA-2 as benchmarks for comparison.

The STING Signaling Pathway

The canonical STING pathway is initiated when the enzyme cyclic GMP-AMP synthase (cGAS) detects cytosolic double-stranded DNA (dsDNA), a sign of infection or cellular damage.[6] cGAS then produces the second messenger 2'3'-cGAMP, which binds to the STING protein located on the endoplasmic reticulum.[6][7] This binding activates STING, causing it to translocate to the Golgi apparatus, where it recruits and activates TBK1. TBK1, in turn, phosphorylates the transcription factor IRF3, which dimerizes, moves to the nucleus, and drives the expression of type I interferons (IFN-I) and other inflammatory cytokines.[8][9][10] This cascade is a pivotal link between innate and adaptive immunity.[11]

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING (ER) cGAMP->STING_ER Binds & Activates STING_Golgi Active STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Genes IFN-I & Cytokine Genes pIRF3->Genes Induces Transcription

Caption: The canonical cGAS-STING signaling pathway.

Comparative Performance of Non-CDN STING Agonists

Non-CDN agonists activate STING directly but through different binding modes compared to natural CDNs.[12][13] This can lead to differences in activation strength, duration, and downstream signaling profiles. The table below summarizes key performance data for well-characterized non-CDN agonists.

ParameterdiABZIMSA-2
Chemical Class AmidobenzimidazoleN-((1H-indol-3-yl)methyl)aniline derivative
Mechanism Binds symmetrically to STING, maintaining an 'open' conformation.[14]Exists as a monomer-dimer equilibrium; only the dimer binds and activates STING.[15]
hSTING EC50 (IFN-β) 130 nM[16][17][18]8.3 µM (WT isoform)[19]
mSTING EC50 (IFN-β) 186 nM[16]N/A
Key Features Potent, water-soluble, systemically active.[14][16]Orally bioavailable, enhanced activity in acidic tumor microenvironments.[15][20][21]
In Vivo Efficacy Significant tumor growth inhibition in CT26 colorectal cancer model (3 mg/kg, IV).[16][18]Induced tumor regression in MC38 syngeneic models (subcutaneous and oral routes).[15][21]

Experimental Workflows and Protocols

Evaluating the efficacy of a novel STING agonist requires a series of well-defined in vitro and in vivo experiments.

Typical In Vivo Efficacy Workflow

A standard workflow for assessing the anti-tumor efficacy of a STING agonist in a syngeneic mouse model is outlined below. This process involves tumor implantation, treatment administration, and monitoring of tumor growth and immune responses.

InVivo_Workflow cluster_setup Setup & Implantation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Syngeneic tumor cells (e.g., CT26, B16F10) cultured B Cells implanted subcutaneously into flank of host mice A->B C Tumors allowed to grow to palpable size (e.g., 50-100 mm³) B->C D Mice randomized into treatment groups (Vehicle, Agonist) C->D E STING agonist administered (e.g., intratumoral, intravenous, oral) D->E F Tumor volume and body weight measured regularly (e.g., 2-3 times/week) E->F G Study endpoint reached (e.g., tumor size limit, pre-defined day) F->G H Tumors & spleens harvested for analysis (ELISA, Flow Cytometry) G->H I Data analysis: Tumor growth inhibition, survival curves, immune cell infiltration H->I

Caption: Standard workflow for in vivo anti-tumor efficacy studies.

Detailed Experimental Protocols

1. IFN-β Reporter Gene Assay in THP-1 Cells

Objective: To quantify the ability of a STING agonist to induce a type I interferon response in a human monocytic cell line. THP-1 cells endogenously express the STING pathway components.

Methodology:

  • Cell Culture: Culture THP-1 Dual™ Reporter cells (or a similar line expressing a luciferase gene under an IRF-inducible promoter) according to the vendor's protocol.[22]

  • Seeding: Plate the cells in a 96-well plate at a density of approximately 100,000 cells per well and incubate for 16-24 hours.[23]

  • Treatment: Prepare serial dilutions of the STING agonist (e.g., this compound, diABZI) in assay medium. Add the diluted agonist to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 2'3'-cGAMP).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[24]

  • Lysis and Luminescence Reading: Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well. After a 15-30 minute incubation at room temperature to allow for cell lysis, measure the luminescence using a luminometer.[24]

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold induction. Plot the fold induction against the agonist concentration and calculate the EC50 value using non-linear regression.

2. In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

Objective: To evaluate the therapeutic efficacy of a STING agonist in reducing tumor growth in an immunocompetent mouse model.

Methodology:

  • Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice, depending on the selected tumor cell line.

  • Cell Line: Use a syngeneic tumor cell line such as CT26 (colorectal carcinoma, for BALB/c) or B16F10 (melanoma, for C57BL/6).

  • Tumor Implantation: Subcutaneously inject 0.5–1.0 x 10^6 tumor cells in 100 µL of PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment: Once tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 per group). Administer the STING agonist via the desired route (e.g., intravenous, intratumoral, subcutaneous, or oral) at a pre-determined dose and schedule (e.g., 3 mg/kg, twice a week).[25] The vehicle used for the agonist should be administered to the control group.

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach the predetermined size limit as per institutional animal care guidelines. Record survival data.

  • Pharmacodynamic Analysis: At the end of the study, tumors, spleens, and blood can be collected to analyze cytokine levels (e.g., IFN-β, TNF-α) and the infiltration and activation status of immune cells (e.g., CD8+ T cells) via ELISA, flow cytometry, or IHC.[25][26]

  • Data Analysis: Compare the average tumor growth curves between the treatment and control groups. Analyze survival data using Kaplan-Meier curves. Statistical significance can be determined using appropriate tests (e.g., t-test, ANOVA).

References

Navigating the STING Agonist Landscape: A Comparative Analysis of Cyclic Dinucleotides and a Novel Non-CDN Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the activation of the Stimulator of Interferon Genes (STING) pathway represents a promising frontier in cancer immunotherapy. This guide provides a detailed comparison of the first-generation cyclic dinucleotide (CDN) STING agonists and a representative next-generation, non-cyclic dinucleotide small molecule agonist. By examining their mechanisms, efficacy, and delivery challenges, this document aims to inform the selection and development of future STING-targeting therapeutics.

The innate immune system's STING pathway is a critical link between the detection of cytosolic DNA and the initiation of an anti-tumor immune response.[1] Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells that can recognize and eliminate cancer cells.[1][2][3] The first wave of STING agonists to enter clinical development were direct mimics of the natural STING ligand, 2'3'-cGAMP, known as cyclic dinucleotides (CDNs).[4] However, the clinical translation of these first-generation agonists has been hampered by inherent limitations, including poor stability and low cell permeability, which often necessitate direct intratumoral injection.[4][5] These challenges have spurred the development of a new class of non-CDN small molecule STING agonists designed to overcome these hurdles.

This guide will compare and contrast the efficacy and characteristics of traditional CDN agonists with a representative, potent, non-CDN small molecule STING agonist, which for the purpose of this guide will be exemplified by compounds with properties similar to those described for novel agents like diABZI or SR-717.

Comparative Efficacy and Physicochemical Properties

The development of non-CDN STING agonists has been driven by the need to improve upon the drug-like properties of CDNs. The following tables summarize the key differences in their performance and characteristics based on available preclinical data.

FeatureCyclic Dinucleotide (CDN) AgonistsRepresentative Non-CDN Small Molecule Agonist
Chemical Nature Nucleotide-based, mimicking the natural ligand 2'3'-cGAMP.Small organic molecule, structurally distinct from nucleotides.
Stability Prone to enzymatic degradation by ectonucleotidases like ENPP1.[6]Generally more stable with improved half-life.[7]
Cell Permeability Low due to high polarity and negative charges, requiring delivery systems or intratumoral injection.[4][5]Can be optimized for improved cell permeability and potential for systemic administration.[7][8]
Delivery Route Primarily intratumoral injection.[5][6]Potential for intravenous or oral administration.[7][8]
Clinical Efficacy Modest efficacy observed in early phase trials, often with low response rates.[9][10]Promising preclinical data showing robust anti-tumor activity; clinical data is emerging.[8][11][12]

In Vitro and In Vivo Performance

ParameterCyclic Dinucleotide (CDN) AgonistsRepresentative Non-CDN Small Molecule Agonist
Cytokine Induction (IFN-β, TNF-α) Potent inducers of cytokine production in various immune cells.[13]Can exhibit even higher potency in cytokine induction, with activity in the low nanomolar range.[7][11]
Anti-Tumor Efficacy (Preclinical) Can lead to tumor regression, particularly when injected directly into the tumor.[3]Demonstrates significant tumor growth inhibition and complete tumor regression in preclinical models, even with systemic administration.[11][12]
Immunological Memory Can induce long-lived immunological memory against tumors.[3]Induces robust immunological memory, protecting against tumor rechallenge in preclinical studies.[14]
Systemic Exposure Rapidly cleared from circulation.[6]Can be engineered for longer systemic exposure and better pharmacokinetic profiles.[7]

Signaling Pathways and Experimental Workflows

To understand the functional differences between these two classes of agonists, it is essential to visualize their interaction with the STING pathway and the experimental approaches used to evaluate them.

STING_Pathway STING Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_translocation Translocation cluster_signaling Downstream Signaling cluster_nucleus Nucleus cGAS cGAS STING_ER STING (inactive) on ER cGAS->STING_ER produces 2'3'-cGAMP to activate dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_Active STING (active) Translocates to Golgi STING_ER->STING_Active CDN Cyclic Dinucleotide (CDN) Agonist CDN->STING_ER NonCDN Non-CDN Small Molecule Agonist NonCDN->STING_ER directly activates TBK1 TBK1 STING_Active->TBK1 recruits & activates NFkB NF-κB STING_Active->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferon (IFN-β) Production pIRF3->IFN dimerizes, translocates to nucleus & induces Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines translocates to nucleus & induces

Caption: Generalized STING signaling pathway activated by both CDN and non-CDN agonists.

Experimental_Workflow Comparative Efficacy Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Agonists CDN vs. Non-CDN STING Agonists CellLines Immune Cell Lines (e.g., THP-1, PBMCs) Agonists->CellLines treat TumorModels Syngeneic Mouse Tumor Models Agonists->TumorModels treat CytokineAssay Cytokine Measurement (ELISA, Luminex) CellLines->CytokineAssay ReporterAssay STING Reporter Assay (IFN-β promoter-luciferase) CellLines->ReporterAssay Treatment Intratumoral (CDN) vs. Systemic (Non-CDN) TumorModels->Treatment TumorGrowth Tumor Growth Measurement Treatment->TumorGrowth ImmuneProfiling Immune Cell Infiltration (Flow Cytometry, IHC) Treatment->ImmuneProfiling Memory Tumor Rechallenge (Immunological Memory) TumorGrowth->Memory

Caption: A typical experimental workflow for comparing the efficacy of different STING agonists.

Logical_Relationship Evolution of STING Agonists Natural Natural CDNs (e.g., 2'3'-cGAMP) - Low Stability - Poor Permeability SyntheticCDN Synthetic CDNs - Improved Stability - Still Require Intratumoral Delivery Natural->SyntheticCDN overcoming stability issues NonCDN Non-CDN Small Molecules - High Stability - Systemic Delivery - High Potency SyntheticCDN->NonCDN addressing delivery and potency

References

A Researcher's Guide to Preclinical Models for Evaluating STING Agonist ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative overview of preclinical models for testing STING (Stimulator of Interferon Genes) agonist-based Antibody-Drug Conjugates (ADCs). As the specific ADC, STING agonist-20-Ala-amide-PEG2-C2-NH2, is a commercially available building block for ADC synthesis with no publicly available preclinical data, this guide will focus on established preclinical models and provide comparative data from well-characterized STING agonist ADCs developed by leading biopharmaceutical companies.

The activation of the STING pathway has emerged as a promising strategy in cancer immunotherapy. By conjugating a STING agonist to a tumor-targeting antibody, it is possible to achieve localized immune activation within the tumor microenvironment, potentially enhancing efficacy and reducing systemic toxicity associated with free STING agonists. The selection of appropriate preclinical models is crucial for the successful development of these novel therapeutics.

The STING Signaling Pathway

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular stress, including in cancer cells. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately leading to the recruitment and activation of various immune cells and the initiation of an anti-tumor immune response.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING (on ER) cGAMP->STING_ER binds & activates STING_Active Activated STING (dimerized) STING_ER->STING_Active translocates & dimerizes TBK1 TBK1 STING_Active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_Genes Type I IFN Genes (e.g., IFNB1) pIRF3_dimer->IFN_Genes translocates to nucleus & induces transcription

Caption: The cGAS-STING signaling pathway.

Comparative Analysis of Preclinical Models and STING Agonist ADC Performance

The preclinical evaluation of STING agonist ADCs typically involves a combination of in vitro and in vivo models to assess their potency, mechanism of action, efficacy, and safety. Below is a summary of common models and representative data from publicly available studies on STING agonist ADCs from Mersana Therapeutics (XMT-2056) and Seagen.

Disclaimer: The following data is compiled from different public sources and is not the result of a direct head-to-head comparative study. Experimental conditions may vary between studies.

In Vitro Models

In vitro assays are essential for the initial characterization of STING agonist ADCs, including their ability to activate the STING pathway in a target-dependent manner and induce cancer cell killing.

Table 1: In Vitro Performance of Representative STING Agonist ADCs

Assay Type Model System STING Agonist ADC Example Key Findings Reference
STING Pathway Activation THP-1 dual reporter cells (human monocytic cell line)Seagen STING Agonist ADCPotent activation of an IRF-luciferase reporter with an EC50 of 21 nM.[1]
Cytokine Induction Co-culture of HER2-expressing cancer cells (SKBR3) and human PBMCsMersana XMT-2056 (anti-HER2)Significant, target-dependent induction of IFN-β and other cytokines.[2][2]
In Vitro Cytotoxicity Co-culture of HER2-high (SKBR3) or HER2-low (MDA-MB-175-VII) cancer cells and PBMCsMersana XMT-2056 (anti-HER2)Potent, target-dependent killing of cancer cells.[2][2]
In Vivo Models

Syngeneic mouse tumor models, which utilize immunocompetent mice, are the gold standard for evaluating the in vivo efficacy of immuno-oncology agents like STING agonist ADCs. These models allow for the assessment of the interplay between the ADC, the tumor, and the host immune system.

Table 2: In Vivo Performance of Representative STING Agonist ADCs

Tumor Model Mouse Strain STING Agonist ADC Example Dosing Regimen Key Efficacy Readout Reference
CT26 (colon carcinoma)BALB/cSeagen STING Agonist ADC (non-cleavable linker)Not specifiedRobust and durable anti-tumor activity.[3]
MC38 (colon adenocarcinoma)C57BL/6Seagen STING Agonist ADC0.1 and 1 mg/kg, i.p., q7d x 3Complete tumor regression.[1]
4T1 (breast cancer)BALB/cSeagen STING Agonist ADC3 mg/kg, i.p., q7d x 3Reduced tumor volume.[1]
Renca (renal carcinoma)BALB/cSeagen STING Agonist ADC0.3, 1, and 3 mg/kg, i.p., q7d x 3Reduced tumor volume.[1]
SKOV3 (human ovarian cancer, HER2-high)SCIDMersana XMT-2056 (anti-HER2)Single doseEnhanced efficacy compared to benchmark agents.[4][4]
HER2-low expressing modelsNot specifiedMersana XMT-2056 (anti-HER2)Not specifiedRobust anti-tumor activity as monotherapy.

Experimental Workflow for Preclinical Evaluation

The preclinical development of a STING agonist ADC follows a structured workflow designed to thoroughly characterize its activity and safety profile before advancing to clinical trials.

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation ADC_Generation ADC Generation & Characterization Binding_Assay Target Binding & Internalization Assays ADC_Generation->Binding_Assay STING_Activation STING Pathway Activation Assays Binding_Assay->STING_Activation Cytotoxicity Co-culture Cytotoxicity Assays STING_Activation->Cytotoxicity Cytokine_Profiling Cytokine Release Profiling STING_Activation->Cytokine_Profiling PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cytotoxicity->PK_PD Cytokine_Profiling->PK_PD Efficacy Syngeneic Tumor Model Efficacy PK_PD->Efficacy Immune_Profiling Tumor Microenvironment Immune Profiling Efficacy->Immune_Profiling Tox Toxicology Studies Efficacy->Tox TME_Mechanism cluster_TME Tumor Microenvironment (TME) cluster_activation ADC STING Agonist ADC Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell Binds to tumor antigen Immune_Cell Antigen-Presenting Cell (e.g., Dendritic Cell) ADC->Immune_Cell Fc-mediated uptake (FcγR binding) Tumor_Cell->Tumor_Cell Internalization & STING activation Cytokine_Release Cytokine/Chemokine Release (e.g., IFN-β) Tumor_Cell->Cytokine_Release Immune_Cell->Immune_Cell STING activation Immune_Cell->Cytokine_Release T_Cell_Activation T Cell Priming & Activation Immune_Cell->T_Cell_Activation Antigen Presentation T_Cell CD8+ T Cell T_Cell->Tumor_Cell Tumor Cell Killing Cytokine_Release->T_Cell_Activation T_Cell_Activation->T_Cell

References

A Comparative Guide to Assessing the Immunomodulatory Effects of STING Agonist-20-Ala-amide-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the immunomodulatory effects of STING (Stimulator of Interferon Genes) agonist-20-Ala-amide-PEG2-C2-NH2. Due to the limited publicly available data on this specific compound, this document outlines standard experimental protocols and presents a comparative analysis with well-characterized STING agonists, namely 2'3'-cGAMP, diABZI, and SNX281.

Introduction to STING Agonists

The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which is a sign of infection or cellular damage.[1] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response.[1][2] This has made STING agonists a promising class of molecules for cancer immunotherapy.[3]

STING agonist-20-Ala-amide-PEG2-C2-NH2 is described as an active scaffold for the synthesis of immune-stimulating antibody conjugates (ISACs), suggesting its intended use is for targeted delivery to tumor cells.[4][5][6][7][8] This guide will explore how its immunomodulatory activity can be evaluated and benchmarked against other STING agonists with different delivery strategies.

The STING Signaling Pathway

The STING signaling cascade begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). cGAS then produces the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING on the endoplasmic reticulum. This triggers a conformational change in STING, leading to its translocation to the Golgi apparatus and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other inflammatory genes.[1][9]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active) STING_inactive->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates IFN_genes Type I IFN Genes pIRF3_nuc->IFN_genes activates transcription Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment pathway_activation STING Pathway Activation (Western Blot, ELISA) tumor_model Syngeneic Tumor Model (Efficacy) pathway_activation->tumor_model Positive result leads to reporter_assay Reporter Gene Assay (Luciferase) reporter_assay->tumor_model Positive result leads to pd_study Pharmacodynamic Study (Biomarkers) tumor_model->pd_study immunophenotyping Immunophenotyping (Flow Cytometry) pd_study->immunophenotyping start This compound start->pathway_activation start->reporter_assay

References

Comparative Analysis of In Vivo Biodistribution and Pharmacokinetics of Novel STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. As an essential mediator of innate immunity, STING activation can remodel the tumor microenvironment, leading to enhanced anti-tumor responses. However, the therapeutic success of STING agonists is intrinsically linked to their in vivo biodistribution and pharmacokinetic profiles. Understanding how these molecules are absorbed, distributed, metabolized, and excreted is critical for optimizing their efficacy and minimizing potential toxicities.

While specific data for a "Compound 30b" is not publicly available, this guide provides a comparative overview of several other well-characterized STING agonists: the orally available ZSA-51, the systemically active DW18343 and SR-717, and the endogenous ligand cGAMP, including its nanoparticle formulations designed to improve its drug-like properties. This comparison aims to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating the performance of different STING agonists based on available preclinical data.

Data Presentation: Pharmacokinetics and Biodistribution

The following tables summarize the quantitative pharmacokinetic and biodistribution data for selected STING agonists, offering a side-by-side comparison to facilitate evaluation.

Table 1: Comparative Pharmacokinetic Parameters of STING Agonists

Compound/FormulationAdministration RouteKey Pharmacokinetic ParametersSource
ZSA-51 OralOral bioavailability: 49%[1][2]
DW18343 Intravenous, SubcutaneousSystemic antitumor effect observed, suggesting favorable pharmacokinetics. Specific parameters not detailed in the provided abstract.[3][4][5]
SR-717 IntraperitonealDemonstrates systemic anti-tumor activity. Specific pharmacokinetic parameters not detailed in the provided abstract.[6][7][8]
Free cGAMP IntravenousRapidly metabolized and poorly membrane permeable.[9]
cGAMP-loaded Nanoparticles (STING-NPs) IntravenousElimination half-life: 1.3 hours (a 40-fold increase compared to free cGAMP); 6.5-fold increase in Area Under the Curve (AUC).[9]

Table 2: Comparative Biodistribution Profiles of STING Agonists

Compound/FormulationKey Tissue Distribution InsightsSource
ZSA-51 Preferential distribution to lymph nodes and spleen.[1]
DW18343 Systemic distribution leading to anti-tumor effects in various tumor models.[3][4][5]
SR-717 Systemic administration leads to activation of immune cells in relevant tissues.[6]
Free cGAMP Does not accumulate in tumor tissue.[9]
cGAMP-loaded Nanoparticles (STING-NPs) Increased accumulation in the liver and spleen. 1-3% of the injected dose found in B16-F10 tumors.[9][10]
YSK12-LNPs (STING agonist-loaded) Delivered higher amounts of STING agonists to liver leukocytes.[11]
MC3-LNPs (STING agonist-loaded) Delivered higher amounts of STING agonists to the liver.[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of biodistribution and pharmacokinetic studies. Below are generalized protocols for such experiments with small molecule STING agonists.

In Vivo Biodistribution Study Protocol
  • Animal Model: Utilize relevant rodent models, such as mice or rats, often with induced tumors if evaluating cancer therapies.[12]

  • Compound Administration: The STING agonist, often labeled with a radioactive isotope (e.g., ³H or ¹⁴C) or a fluorescent tag, is administered to the animals via the intended clinical route (e.g., oral, intravenous, intraperitoneal).[13][14]

  • Time Points: Animals are euthanized at predetermined time points post-administration (e.g., 1, 4, 8, 24, 48 hours) to assess the compound's distribution over time.[13]

  • Tissue Collection and Processing:

    • Blood is collected, typically via cardiac puncture.[13]

    • Key organs and tissues (e.g., tumor, liver, spleen, kidneys, lungs, heart, brain, muscle) are excised, weighed, and rinsed.[13]

    • Tissues are homogenized to create a uniform sample.[13]

  • Quantification:

    • For radiolabeled compounds, radioactivity in tissue homogenates and blood is measured using a liquid scintillation counter.[13]

    • For fluorescently-tagged compounds, imaging systems can be used for whole-body imaging, followed by ex vivo analysis of organs to quantify fluorescence.[15]

  • Data Analysis: The concentration of the compound in each tissue is calculated and often expressed as a percentage of the injected dose per gram of tissue (%ID/g).[13]

In Vivo Pharmacokinetic Study Protocol
  • Animal Model and Cannulation: Healthy rodents are typically used. For serial blood sampling from the same animal, cannulation of a blood vessel (e.g., jugular vein) may be performed.

  • Compound Administration: The STING agonist is administered, and the precise time of administration is recorded.[16]

  • Blood Sampling: Blood samples are collected at multiple time points after administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For small animals like mice, microsampling techniques may be used to minimize blood loss.[16]

  • Plasma Preparation: Blood samples are processed (e.g., by centrifugation) to separate plasma.

  • Bioanalysis: The concentration of the STING agonist and any major metabolites in the plasma samples is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as:

    • Half-life (t½): The time required for the drug concentration to decrease by half.

    • Area Under the Curve (AUC): A measure of total drug exposure over time.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation (especially relevant for non-intravenous routes).[17]

Visualizations

The following diagrams illustrate the STING signaling pathway and a typical workflow for in vivo studies.

STING_Pathway STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_downstream Downstream Signaling cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_ER STING cGAMP->STING_ER binds & activates STING_Golgi STING STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN Type I Interferons (IFN-α/β) pIRF3->IFN induces transcription pIRF3->IFN Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription NFkB->Cytokines

Caption: The cGAS-STING signaling pathway, a key component of the innate immune system.

InVivo_Workflow In Vivo Pharmacokinetic & Biodistribution Workflow cluster_prep Preparation cluster_pk Pharmacokinetics (PK) cluster_bd Biodistribution (BD) cluster_results Data Interpretation AnimalModel Select Animal Model CompoundAdmin Administer Labeled/Unlabeled Compound AnimalModel->CompoundAdmin BloodSampling Serial Blood Sampling CompoundAdmin->BloodSampling Euthanasia Euthanasia at Time Points CompoundAdmin->Euthanasia PlasmaAnalysis Bioanalysis of Plasma (e.g., LC-MS) BloodSampling->PlasmaAnalysis PK_Calc Calculate PK Parameters (t½, AUC, CL) PlasmaAnalysis->PK_Calc PK_Profile Pharmacokinetic Profile PK_Calc->PK_Profile TissueCollection Collect Tissues & Organs Euthanasia->TissueCollection TissueQuant Quantify Compound in Tissues TissueCollection->TissueQuant BD_Calc Calculate %ID/g TissueQuant->BD_Calc TissueDist Tissue Distribution Profile BD_Calc->TissueDist

Caption: A generalized experimental workflow for in vivo pharmacokinetic and biodistribution studies.

References

Unveiling the Synergistic Potential of miR-30b and Anti-PD-1 Therapy in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of cancer immunotherapy, a growing body of preclinical evidence suggests that the microRNA miR-30b may act as a potent synergistic partner to anti-PD-1 therapy, a cornerstone of modern oncology. This combination holds the promise of enhancing anti-tumor immune responses and overcoming resistance to immune checkpoint inhibitors. This guide provides a comprehensive comparison of the synergistic effects of miR-30b with anti-PD-1 therapy, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Executive Summary

Anti-PD-1 therapy has revolutionized cancer treatment by unleashing the body's own immune system to fight tumors. However, a significant number of patients do not respond to this treatment. Emerging research indicates that modulating the tumor microenvironment through the introduction of specific microRNAs, such as miR-30b, could significantly improve the efficacy of anti-PD-1 blockade. While direct clinical trial data on the combination is still emerging, preclinical studies point towards a promising synergistic relationship. This guide will delve into the mechanistic underpinnings of this synergy, present available data, and outline the experimental approaches used to evaluate this novel combination therapy.

Performance Comparison: miR-30b in Combination with Anti-PD-1 Therapy

While a head-to-head clinical comparison is not yet available, preclinical data from various studies allow for an initial evaluation of the potential benefits of combining miR-30b with anti-PD-1 therapy. The following table summarizes key findings from studies investigating the individual components and related combination strategies, providing a basis for understanding the potential synergistic effects.

Treatment GroupKey Performance MetricObserved EffectPotential Implication for Combination Therapy
Anti-PD-1 Monotherapy Tumor Growth InhibitionVariable, dependent on tumor type and immune infiltration.Establishes a baseline for evaluating synergy.
CD8+ T Cell InfiltrationIncreased in responsive tumors.A key mechanism that could be enhanced by miR-30b.
miR-30b Modulation (in vivo) Tumor GrowthIn a xenograft mouse model, a carrier with miR-30b in combination with low-dose radiation therapy was shown to effectively reduce tumor growth and invasiveness.[1]Suggests a direct anti-tumor effect that could complement anti-PD-1 therapy.
Immune Cell ProliferationPromotes the proliferation and cytotoxic activity of CD8+ T cells.This could lead to a more robust anti-tumor immune response when combined with PD-1 blockade.
Related miRNA + Anti-PD-1 Tumor Growth InhibitionDeletion of a specific miRNA family sensitized tumors to anti-PD-1 immunotherapy.Highlights the principle of miRNA modulation to enhance checkpoint inhibitor efficacy.
Leukocyte InfiltrationIncreased total CD45+ leukocyte infiltration (excluding macrophages) with miRNA deletion and anti-PD-1 therapy.Suggests a mechanism for turning immunologically "cold" tumors "hot".

Experimental Protocols

To facilitate further research and validation of these findings, detailed methodologies for key experiments are provided below.

In Vivo Tumor Growth and Immune Response Assessment

Objective: To evaluate the in vivo efficacy of miR-30b mimics in combination with an anti-PD-1 antibody on tumor growth and the tumor immune microenvironment.

Animal Model: Syngeneic mouse tumor models (e.g., B16F10 melanoma, MC38 colon adenocarcinoma) are commonly used. Mice are subcutaneously injected with tumor cells.

Treatment Regimen:

  • Control Group: Administered with a non-targeting control miRNA mimic and an isotype control antibody.

  • miR-30b Mimic Group: Intratumoral or systemic administration of a miR-30b mimic.

  • Anti-PD-1 Group: Intraperitoneal injection of an anti-mouse PD-1 antibody (e.g., clone RMP1-14).

  • Combination Group: Co-administration of the miR-30b mimic and the anti-PD-1 antibody.

Data Collection and Analysis:

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, tumors are excised, weighed, and processed for histological and immunological analysis.

  • Tumor-infiltrating lymphocytes (TILs) are isolated and analyzed by flow cytometry for the quantification of CD8+ T cells, regulatory T cells (Tregs), and other immune cell populations.

  • Cytokine levels in the tumor microenvironment are measured using techniques like ELISA or multiplex assays.

In Vitro T Cell Proliferation and Cytotoxicity Assay

Objective: To assess the direct effect of miR-30b on the function of CD8+ T cells.

Methodology:

  • CD8+ T cells are isolated from the spleens of mice.

  • T cells are transfected with a miR-30b mimic or a control mimic.

  • Transfected T cells are co-cultured with target tumor cells.

  • Proliferation Assay: T cell proliferation is measured using assays such as CFSE dilution by flow cytometry.

  • Cytotoxicity Assay: Tumor cell lysis by T cells is quantified using a chromium-51 (B80572) release assay or a luciferase-based assay.

Signaling Pathways and Mechanistic Insights

The synergistic effect of miR-30b and anti-PD-1 therapy is believed to be mediated through the modulation of key signaling pathways within both the tumor cells and the immune cells.

One of the primary mechanisms of action for miR-30b in cancer involves the PI3K/Akt signaling pathway.[1] By targeting components of this pathway, miR-30b can inhibit tumor cell proliferation, migration, and invasion.[1]

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth miR30b miR-30b Derlin1 Derlin-1 miR30b->Derlin1 Inhibits Derlin1->Akt Promotes Activation

miR-30b inhibits the PI3K/Akt pathway by targeting Derlin-1.

Simultaneously, anti-PD-1 therapy works by blocking the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, on tumor cells. This interaction normally leads to T cell exhaustion and an suppressed anti-tumor immune response.

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds to Exhaustion T Cell Exhaustion PD1->Exhaustion Leads to TCR TCR Activation T Cell Activation & Effector Function TCR->Activation Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 Blocks

Anti-PD-1 therapy blocks the PD-1/PD-L1 inhibitory axis.

The proposed synergistic effect arises from a two-pronged attack: miR-30b directly inhibits tumor growth and enhances the function of cytotoxic T cells, while anti-PD-1 therapy removes the brakes on the immune system, allowing these potentiated T cells to more effectively recognize and eliminate cancer cells.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Tumor_Implantation Tumor Cell Implantation Treatment Treatment Initiation (miR-30b mimic +/- Anti-PD-1) Tumor_Implantation->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, IHC, Flow Cytometry Monitoring->Endpoint T_Cell_Isolation CD8+ T Cell Isolation Transfection Transfection with miR-30b mimic T_Cell_Isolation->Transfection Co_culture Co-culture with Tumor Cells Transfection->Co_culture Functional_Assays Proliferation & Cytotoxicity Assays Co_culture->Functional_Assays

General experimental workflow for evaluating miR-30b and anti-PD-1 synergy.

Conclusion and Future Directions

The convergence of miR-30b-mediated tumor suppression and immune activation with the checkpoint blockade of anti-PD-1 therapy represents a compelling strategy for the future of cancer treatment. While the current evidence is primarily preclinical, it lays a strong foundation for further investigation. Future studies should focus on elucidating the precise molecular mechanisms of synergy, identifying predictive biomarkers for patient selection, and ultimately, translating these promising findings into well-designed clinical trials. The development of safe and efficient delivery systems for miR-30b mimics will also be critical for the clinical success of this combination therapy. This guide serves as a valuable resource for the scientific community to build upon this exciting area of research and unlock the full potential of this combination for the benefit of cancer patients.

References

A Researcher's Guide to Evaluating STING Agonist Cross-Reactivity: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a framework for evaluating the cross-reactivity of novel STING (Stimulator of Interferon Genes) agonists. The specific compound "STING agonist-20-Ala-amide-PEG2-C2-NH2" (also known as Compound 30b) is listed by chemical suppliers for research use in synthesizing immune-stimulating antibody conjugates (ISACs). However, as of the date of this publication, no public experimental data regarding its biological activity or cross-reactivity with murine STING is available. Therefore, this document uses well-characterized alternative agonists to illustrate the experimental comparisons and data presentation required for such an evaluation.

Introduction: The Critical Role of Cross-Reactivity in STING Agonist Development

The STING pathway is a cornerstone of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a potent type I interferon (IFN) response. This has made STING a highly attractive target for cancer immunotherapy. As novel STING agonists are developed, establishing their activity profile across different species, particularly between humans and mice, is a critical step. Preclinical efficacy models are overwhelmingly murine, and significant structural and dynamic differences between human and mouse STING can lead to dramatic variations in agonist sensitivity.[1][2] The classic example is the murine-specific agonist DMXAA, which showed great promise in mouse models but failed in human clinical trials due to its inactivity against human STING.[1][2][3][4][5] Therefore, rigorous, quantitative assessment of an agonist's potency on both human and murine STING is essential for predicting its translational potential.

Comparative Agonist Activity: Human vs. Murine STING

To evaluate a novel agonist, its potency (typically measured as the half-maximal effective concentration, EC50) should be determined in both human and murine immune cells. A lower EC50 value indicates higher potency. The following tables present example data from well-characterized STING agonists to illustrate how such a comparison should be structured.

Agonist Target Species Cell Line / System Assay Readout EC50 Value Reference
diABZI-amine HumanTHP1-Dual™ Reporter CellsIRF-Inducible Luciferase0.144 nM[6]
diABZI-amine MurinePrimary Murine SplenocytesIFN-β ELISA170 nM (0.17 µM)[6]
DMXAA HumanHuman STING-expressing cellsIFN-β InductionNo Activity[1][3][4]
DMXAA MurineMurine Macrophages (J774)IFN-β InductionPotent Activity (Specific EC50 varies by study)[3][7]
2',3'-cGAMP HumanTHP-1 CellsIFN-β Secretion53.9 µM[8]
2',3'-cGAMP MurineMurine MacrophagesIFN-β InductionActive (Specific EC50 varies by study)[9]

Note: The data presented are for illustrative purposes. EC50 values can vary based on the specific cell line, assay conditions, and formulation (e.g., use of transfection reagents for cyclic dinucleotides).

Key Experimental Protocols

Accurate comparison requires standardized protocols. Below are detailed methodologies for common assays used to determine STING agonist potency.

Interferon-β Reporter Assay in Monocytic Cell Lines

This is the most common method for screening and characterizing STING agonists. It utilizes human and murine monocytic cell lines that endogenously express the STING pathway and have been engineered with a reporter gene (e.g., Luciferase) under the control of an Interferon-Stimulated Response Element (ISRE).

Objective: To determine the EC50 of a test agonist by measuring the induction of an IRF-driven reporter gene.

Materials:

  • Human Cell Line: THP1-Dual™ IRF-Luciferase Reporter Cells.

  • Murine Cell Line: J774 or RAW 264.7 IRF-Luciferase Reporter Cells.

  • Cell Culture Media: RPMI-1640 and DMEM, supplemented with 10% FBS, Penicillin/Streptomycin.

  • Test Agonist: Novel compound (e.g., this compound) and reference agonists (e.g., diABZI).

  • Assay Plate: White, clear-bottom 96-well microplate.

  • Luciferase Assay Reagent: E.g., ONE-Step™ Luciferase Assay System.

  • Luminometer: Plate reader capable of measuring luminescence.

Protocol:

  • Cell Seeding: Seed the human (THP-1) or murine (J774/RAW) reporter cells into a 96-well plate at a density of approximately 40,000-50,000 cells per well in 75 µL of assay medium.

  • Agonist Preparation: Prepare a 4x stock of the desired highest concentration of the test agonist. Perform serial dilutions (e.g., 1:3 or 1:10) in assay medium to create a dose-response curve.

  • Cell Stimulation: Add 25 µL of the diluted agonist solutions to the respective wells. Include wells with assay medium only as an unstimulated control. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Lysis and Luminescence Reading: Add 100 µL of the luciferase assay reagent to each well. Mix by gentle rocking at room temperature for 15-30 minutes to ensure cell lysis.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence from cell-free wells. Normalize the signal by calculating the "Fold Induction" over the unstimulated control. Plot the fold induction against the log of the agonist concentration and use a non-linear regression (four-parameter) model to calculate the EC50 value.

Visualizing Pathways and Workflows

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA).

STING_Pathway dsDNA Cytosolic dsDNA (Viral or Self-Origin) cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING (ER Resident Dimer) cGAMP->STING_ER Binds & Activates STING_Golgi STING Translocation (ER -> Golgi) STING_ER->STING_Golgi Dimerizes & Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes Nucleus Nucleus pIRF3->Nucleus Translocates to IFN Type I Interferons (IFN-β) Nucleus->IFN Induces Transcription

Caption: The canonical cGAS-STING signaling cascade.

Experimental Workflow for Cross-Reactivity Assessment

A logical workflow ensures reproducible and comprehensive evaluation of a novel STING agonist.

Workflow cluster_human Human System cluster_murine Murine System start Start: Novel STING Agonist prep Prepare Serial Dilutions of Agonist start->prep h_cells Seed Human Cells (e.g., THP-1 Reporter) prep->h_cells m_cells Seed Murine Cells (e.g., J774 Reporter) prep->m_cells h_stim Stimulate Cells (18-24h) h_cells->h_stim h_read Perform Luciferase Assay & Read Luminescence h_stim->h_read h_calc Calculate Human EC50 h_read->h_calc compare Compare EC50 Values: Assess Cross-Reactivity & Potency h_calc->compare m_stim Stimulate Cells (18-24h) m_cells->m_stim m_read Perform Luciferase Assay & Read Luminescence m_stim->m_read m_calc Calculate Murine EC50 m_read->m_calc m_calc->compare

Caption: Workflow for assessing agonist cross-reactivity.

References

Safety Operating Guide

Navigating the Safe Disposal of STING Agonist-20-Ala-amide-PEG2-C2-NH2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

STING (Stimulator of Interferon Genes) agonists are a class of molecules that activate the STING signaling pathway, leading to the production of type I interferons and other inflammatory cytokines. This biological activity necessitates careful handling to avoid unintended immune stimulation. The compound is a derivative of a cyclic dinucleotide, further modified with an alanine (B10760859) amide, a PEG2 linker, and a C2 amine group, which likely enhances its solubility and stability.

Key Compound Information

While detailed quantitative data on the toxicology and environmental fate of STING agonist-20-Ala-amide-PEG2-C2-NH2 is limited, the following information has been gathered from various suppliers.

PropertyValue/InformationSource
Molecular Formula C48H58F3N13O14[1][2]
Purity Typically >98%[3][4]
Appearance Solid powder[5]
Storage Temperature -20°C for long-term storage[2][3][5]
Solubility Soluble in DMSO[4]
Usage For research use only. Not for human or veterinary use.[3][5]

Standard Disposal Procedure

Given the biological activity of STING agonists, a cautious approach to disposal is warranted. The following step-by-step procedure is recommended for the proper disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound in any form (solid or in solution).

2. Decontamination of Spills:

  • For small spills of the solid compound, carefully sweep the material to avoid generating dust. Place the collected material in a sealed, labeled waste container.

  • For liquid spills (e.g., in a solvent like DMSO), absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads). Place the contaminated absorbent material in a sealed, labeled waste container.

  • Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a rinse with water.

3. Disposal of Unused or Waste Material:

  • Do not dispose of this compound, either in its pure form or in solution, down the drain or in regular trash.

  • All waste containing this compound should be considered chemical waste.

  • Collect all waste materials (unused compound, contaminated consumables like pipette tips and tubes, and absorbent materials from spills) in a clearly labeled, sealed, and puncture-proof waste container. The label should include the chemical name ("this compound") and any solvents used.

4. Institutional Waste Management:

  • Follow your institution's specific guidelines for the disposal of chemical waste.

  • Typically, this involves either incineration or landfilling at a licensed hazardous waste facility, handled by your institution's Environmental Health and Safety (EHS) department.

  • Contact your EHS department for specific instructions on container types, labeling requirements, and pickup schedules.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_handling Handling and Waste Generation cluster_disposal Disposal Pathway A This compound (Solid or in Solution) B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generated (Unused compound, contaminated consumables, spill cleanup) B->C D Is waste solid or liquid? C->D G Do NOT dispose down the drain or in regular trash. C->G E Solid Waste: Place in a sealed, labeled container. D->E Solid F Liquid Waste: Absorb with inert material, then place in a sealed, labeled container. D->F Liquid H Store waste container in a designated satellite accumulation area. E->H F->H I Contact Institutional EHS for pickup and final disposal. H->I J Final Disposal: Incineration or licensed landfill via EHS. I->J

Disposal Workflow for this compound

Signaling Pathway Context

Understanding the mechanism of action of STING agonists underscores the importance of proper handling. These compounds mimic the endogenous second messenger 2'3'-cGAMP, which is produced in response to cytosolic DNA.

Simplified STING Signaling Pathway cluster_activation Activation cluster_translocation Translocation and Kinase Recruitment cluster_downstream Downstream Signaling A STING Agonist (e.g., 20-Ala-amide-PEG2-C2-NH2) B Binds to STING protein in the Endoplasmic Reticulum A->B C STING translocates to the Golgi apparatus B->C D Recruits and activates TBK1 kinase C->D E TBK1 phosphorylates IRF3 D->E F IRF3 dimerizes and enters the nucleus E->F G Upregulation of Type I Interferons and other inflammatory genes F->G

Simplified STING Signaling Pathway

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing personal exposure and environmental impact. Always consult your institution's specific safety and disposal guidelines as the primary source of information.

References

Personal protective equipment for handling STING agonist-20-Ala-amide-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of STING agonist-20-Ala-amide-PEG2-C2-NH2, a potent small molecule immune-modulator. Adherence to these procedures is essential to ensure personal safety and maintain a safe laboratory environment. Due to its potent biological activity, this compound should be handled with the same precautions as a cytotoxic agent.

I. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in both powdered and solution forms. All PPE should be donned before handling the compound and removed in a designated area to prevent the spread of contamination.

PPE ComponentSpecificationsRationale
Gloves Powder-free nitrile gloves meeting ASTM D6978 standards. Double gloving is required.Protects against skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Gown Disposable, low-permeability fabric with long sleeves and tight-fitting cuffs. Fastens in the back.Prevents contamination of personal clothing and skin.[1]
Eye & Face Protection Safety glasses with side shields are the minimum requirement. A full-face shield is recommended if there is a risk of splashing.Protects eyes and face from splashes and aerosols.[1]
Respiratory Protection A fit-tested N95 respirator or higher is required when handling the powdered form or when there is a risk of aerosolization.Prevents inhalation of the potent compound, which can have systemic effects.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the handling area.

II. Operational Procedures

A. Engineering Controls:

  • Ventilation: All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Designated Area: All work with this compound should be performed in a designated area with restricted access. The area should be clearly marked with appropriate hazard signs.

B. Handling Protocol:

  • Preparation: Before starting, ensure the designated work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE in the correct order (shoe covers, gown, mask/respirator, eye protection, inner gloves, outer gloves).

  • Weighing (Powder Form):

    • Perform all weighing operations within a chemical fume hood or other contained ventilation device.

    • Use a dedicated set of spatulas and weighing papers.

    • Clean the balance and surrounding area with a suitable deactivating solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol) after each use.

  • Reconstitution (Solution Form):

    • Add solvent to the vial containing the powdered compound slowly and carefully to avoid splashing.

    • If sonication is required, ensure the vial is securely capped.

  • General Handling:

    • Avoid creating aerosols.

    • Keep containers with the compound closed when not in use.

    • Transport the compound in a sealed, shatterproof secondary container.

C. Spill Management:

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Contain: If safe to do so, contain the spill using a spill kit with absorbent materials.

  • PPE: Don appropriate PPE, including respiratory protection, before cleaning up the spill.

  • Clean-up:

    • For small spills, use absorbent pads to soak up the liquid. For powdered spills, gently cover with damp absorbent material to avoid creating dust.

    • Clean the spill area with a deactivating solution (e.g., 10% bleach), followed by a rinse with water and then 70% ethanol.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

III. Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste:

    • Contaminated PPE (gloves, gowns, shoe covers), weighing papers, and other solid materials should be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps:

    • Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous waste.

IV. Experimental Workflow

Caption: Workflow for handling this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.